ES-072
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H27F3N8O2 |
|---|---|
分子量 |
528.5 g/mol |
IUPAC 名称 |
N-[3-[[2-[[2-methoxy-6-(4-methylpiperazin-1-yl)-3-pyridinyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H27F3N8O2/c1-4-21(37)30-16-6-5-7-17(14-16)31-22-18(25(26,27)28)15-29-24(34-22)32-19-8-9-20(33-23(19)38-3)36-12-10-35(2)11-13-36/h4-9,14-15H,1,10-13H2,2-3H3,(H,30,37)(H2,29,31,32,34) |
InChI 键 |
UIZDHKKJNUARGV-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ES-072 in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
ES-072 is a novel, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) demonstrating a dual mechanism of action in non-small cell lung cancer (NSCLC). Primarily, it functions as a potent and selective inhibitor of the EGFR T790M mutation, a common mechanism of resistance to earlier-generation EGFR TKIs. Uniquely, this compound also promotes the proteasomal degradation of programmed death-ligand 1 (PD-L1), a key immune checkpoint protein. This whitepaper provides a comprehensive overview of the core mechanism of action of this compound, detailing its impact on downstream signaling pathways and presenting available preclinical and clinical data. Methodologies for key experiments are outlined, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this promising therapeutic agent.
Introduction to this compound and its Target in NSCLC
Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC tumors is driven by activating mutations in the epidermal growth factor receptor (EGFR). While first and second-generation EGFR TKIs have shown efficacy, the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, limits their long-term benefit. The T790M mutation increases the ATP affinity of the EGFR kinase domain, reducing the potency of ATP-competitive inhibitors.[1]
This compound is a third-generation EGFR TKI specifically designed to overcome T790M-mediated resistance. It is an orally effective, mutant-selective inhibitor that demonstrates significant anti-tumor activity in preclinical models and has been evaluated in a first-in-human Phase 1 clinical trial for patients with NSCLC harboring the EGFR T790M mutation.[2]
Core Mechanism of Action: A Dual Approach
This compound exhibits a unique, dual mechanism of action that combines direct inhibition of oncogenic signaling with the enhancement of anti-tumor immunity.
Direct Inhibition of Mutant EGFR Kinase Activity
As a third-generation EGFR TKI, this compound is a potent and selective inhibitor of the EGFR T790M mutant kinase. By binding to the ATP-binding site of the mutant receptor, this compound blocks its autophosphorylation and subsequent activation of downstream pro-survival signaling pathways. This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.
The primary downstream signaling cascades affected by EGFR inhibition include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[3]
-
PI3K/AKT/mTOR Pathway: This pathway plays a central role in regulating cell growth, metabolism, and survival.[3]
By inhibiting these pathways, this compound effectively curtails the oncogenic signaling driven by the mutant EGFR.
Induction of PD-L1 Proteasomal Degradation
A novel aspect of this compound's mechanism of action is its ability to induce the degradation of PD-L1. PD-L1 is a transmembrane protein expressed on the surface of many cancer cells that interacts with the PD-1 receptor on activated T cells, leading to T-cell exhaustion and immune evasion. By promoting the degradation of PD-L1, this compound can potentially reverse this immunosuppressive effect and enhance the anti-tumor immune response.
The signaling pathway through which this compound mediates PD-L1 degradation is as follows:
-
Inhibition of EGFR-T790M and Downstream AKT Signaling: this compound's inhibition of the mutant EGFR leads to the suppression of the PI3K/AKT signaling pathway.
-
Activation of GSK3α: The suppression of AKT signaling results in the activation of Glycogen Synthase Kinase 3α (GSK3α).
-
Phosphorylation of PD-L1: Activated GSK3α phosphorylates PD-L1 at serine residues Ser279 and Ser283.
-
Recruitment of ARIH1 E3 Ubiquitin Ligase: The phosphorylated PD-L1 is then recognized and bound by the E3 ubiquitin ligase Ariadne RBR E3 Ubiquitin Protein Ligase 1 (ARIH1).
-
Ubiquitination and Proteasomal Degradation: ARIH1 catalyzes the ubiquitination of PD-L1, marking it for degradation by the proteasome.
This unique mechanism of action suggests that this compound may have both direct anti-proliferative effects on tumor cells and indirect anti-tumor effects through the modulation of the tumor microenvironment.
Preclinical and Clinical Data
Preclinical In Vitro and In Vivo Studies
While specific quantitative data for this compound from preclinical studies are not publicly available in detail, the following table summarizes the expected types of data based on the evaluation of similar EGFR inhibitors.
| Parameter | Description | Expected Outcome for this compound |
| IC50 (EGFR Kinase Assay) | Concentration of this compound required to inhibit the enzymatic activity of recombinant EGFR (Wild-Type, L858R, and L858R/T790M) by 50%. | High potency against EGFR L858R/T790M, with significantly lower potency against Wild-Type EGFR, demonstrating selectivity. |
| Cellular IC50 (Proliferation Assay) | Concentration of this compound required to inhibit the proliferation of NSCLC cell lines with different EGFR mutation statuses by 50%. | High potency in cell lines harboring EGFR T790M (e.g., NCI-H1975), with lower potency in Wild-Type EGFR cell lines (e.g., A549). |
| Tumor Growth Inhibition (In Vivo Xenograft Models) | Efficacy of orally administered this compound in reducing tumor volume in mouse models bearing NSCLC xenografts with EGFR T790M mutations. | Dose-dependent tumor growth inhibition and potential for tumor regression. |
| PD-L1 Expression Levels (Western Blot/Flow Cytometry) | Measurement of PD-L1 protein levels in NSCLC cell lines following treatment with this compound. | Dose- and time-dependent decrease in PD-L1 protein levels. |
| PD-L1 Ubiquitination (Immunoprecipitation/Western Blot) | Detection of ubiquitinated PD-L1 in NSCLC cell lines treated with this compound. | Increased levels of ubiquitinated PD-L1. |
Phase 1 Clinical Trial Data
A first-in-human, Phase 1 dose-escalation and expansion study of this compound was conducted in patients with NSCLC harboring the EGFR T790M mutation.[2]
| Parameter | Result | Reference |
| Maximum Tolerated Dose (MTD) | 300 mg once daily | [2] |
| Recommended Phase 2 Dose (RP2D) | 300 mg once daily | [2] |
| Pharmacokinetics (Half-life) | Approximately 24.5 hours | [2] |
| Pharmacokinetics (Tmax) | Approximately 4 hours | [2] |
| Objective Response Rate (ORR) | 46.2% | [2] |
| Disease Control Rate (DCR) | 76.9% | [2] |
| Most Common Adverse Events | QT interval prolongation (57.9%), anemia (26.3%), mouth ulceration (21.1%), keratosis (21.1%), cough (21.1%) | [2] |
The study concluded that this compound was safe, well-tolerated, and demonstrated promising preliminary anti-tumor activity in this patient population.[2]
Experimental Protocols
The following sections outline the methodologies for key experiments that would be utilized to elucidate the mechanism of action of this compound.
EGFR Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against wild-type and mutant EGFR kinases.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based kinase assay (e.g., ADP-Glo) would be employed. Recombinant human EGFR proteins (wild-type, L858R, L858R/T790M) are incubated with a substrate peptide, ATP, and varying concentrations of this compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate or ADP produced. The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of this compound on NSCLC cell lines with different EGFR mutation statuses.
-
Methodology: NSCLC cell lines (e.g., NCI-H1975 for T790M, PC-9 for exon 19 deletion, A549 for wild-type) are seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo. IC50 values are determined from the resulting dose-response curves.
Western Blot Analysis for Signaling Pathway Modulation
-
Objective: To confirm the inhibition of EGFR downstream signaling and the reduction of PD-L1 protein levels.
-
Methodology: NSCLC cells are treated with this compound for specified times. Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), total ERK, PD-L1, and a loading control (e.g., β-actin or GAPDH). Protein bands are visualized using chemiluminescence.
PD-L1 Ubiquitination Assay
-
Objective: To demonstrate that this compound induces the ubiquitination of PD-L1.
-
Methodology: NSCLC cells are treated with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Cell lysates are subjected to immunoprecipitation using an anti-PD-L1 antibody. The immunoprecipitated proteins are then analyzed by Western blot using an anti-ubiquitin antibody to detect polyubiquitinated PD-L1.
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human NSCLC cells harboring the EGFR T790M mutation (e.g., NCI-H1975). Once tumors are established, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally at various dose levels. Tumor volume and body weight are measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for p-EGFR and PD-L1).
Visualizations
Signaling Pathways
Caption: this compound Signaling Pathway for PD-L1 Degradation.
Experimental Workflows
Caption: Western Blot Experimental Workflow.
Caption: In Vivo Xenograft Study Workflow.
Conclusion
This compound represents a promising therapeutic agent for NSCLC patients with acquired resistance to earlier-generation EGFR TKIs due to the T790M mutation. Its novel dual mechanism of action, involving both direct inhibition of the oncogenic EGFR signaling pathway and the promotion of PD-L1 degradation, suggests that it may offer a more durable clinical benefit by simultaneously targeting tumor cell proliferation and enhancing anti-tumor immunity. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this unique molecule.
References
ES-072: A Third-Generation EGFR Inhibitor with Immune-Modulating Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES-072 is a novel, orally administered, third-generation epidermal growth factor receptor (EGFR) inhibitor. It has demonstrated significant potential in overcoming resistance to previous generations of EGFR tyrosine kinase inhibitors (TKIs), particularly in non-small cell lung cancer (NSCLC) harboring the T790M mutation. Beyond its direct inhibitory effects on tumor cell proliferation, this compound exhibits a unique immunoregulatory mechanism by inducing the degradation of programmed death-ligand 1 (PD-L1), thereby enhancing anti-tumor immunity.[1] This dual action of targeting the tumor directly and modulating the tumor microenvironment positions this compound as a promising candidate for both monotherapy and combination therapies in cancer treatment.
Chemical Structure
IUPAC Name: N-[3-[[6-[[3-(trifluoromethyl)phenyl]amino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide[3]
SMILES: C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F[3]
Molecular Formula: C21H18F3N5O[3]
Molecular Weight: 413.4 g/mol [3]
Core Mechanism of Action
This compound functions as a potent and selective inhibitor of mutant EGFR, including the T790M resistance mutation.[1] Its mechanism extends beyond simple kinase inhibition to include the modulation of immune checkpoints.
Signaling Pathway of this compound-Induced PD-L1 Degradation
This compound's unique immunomodulatory effect is achieved through the following signaling cascade:
-
EGFR Inhibition: this compound selectively binds to and inhibits the kinase activity of mutant EGFR.
-
AKT Signaling Suppression: Inhibition of EGFR leads to the downstream suppression of the PI3K/AKT signaling pathway.[1]
-
GSK3α Activation: The suppression of AKT signaling results in the activation of glycogen (B147801) synthase kinase 3 alpha (GSK3α).[1]
-
PD-L1 Phosphorylation: Activated GSK3α phosphorylates PD-L1 at serine residues Ser279 and Ser283.[1]
-
E3 Ubiquitin Ligase Recruitment: The phosphorylation of PD-L1 serves as a recognition signal for the recruitment of the E3 ubiquitin ligase ARIH1.[1]
-
Ubiquitination and Proteasomal Degradation: ARIH1 mediates the K48-linked ubiquitination of PD-L1, targeting it for degradation by the proteasome.[1]
-
Enhanced Anti-Tumor Immunity: The degradation of PD-L1 on tumor cells reduces the inhibition of cytotoxic T-cell responses, thereby enhancing the body's natural anti-tumor immunity.[1]
Caption: Signaling pathway of this compound-induced PD-L1 degradation.
Data Presentation
In Vitro Efficacy
| Parameter | Cell Lines | Value | Reference |
| IC₅₀ (EGFR T790M/L858R) | H1975 | < 1 nM | [1] |
| PD-L1 Degradation | U937, H1975, HEK293T | Significant reduction | [1] |
In Vivo Efficacy
| Model | Effect | Reference |
| BALB/c Mouse Models | Marked inhibition of tumor growth | [1] |
| BALB/c Mouse Models | Enhanced CD8⁺ cytotoxic T-cell infiltration | [1] |
Phase 1 Clinical Trial Pharmacokinetics in NSCLC Patients
| Parameter | Value | Reference |
| Half-life (t₁/₂) | 24.5 hours | [4] |
| Time to Maximum Concentration (Tₘₐₓ) | ~4 hours | [4] |
| Recommended Phase 2 Dose (RP2D) | 300 mg once daily | [4] |
Phase 1 Clinical Trial Efficacy in NSCLC Patients with EGFR T790M Mutations
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 46.2% | [4] |
| Disease Control Rate (DCR) | 76.9% | [4] |
Experimental Protocols
High-Throughput Screening for PD-L1 Degradation Inducers
A high-throughput screening of 2,125 FDA-approved compounds was conducted to identify potent inducers of PD-L1 degradation. The specific cell lines and assay conditions for the primary screen are not detailed in the provided references, but such screens typically involve automated microscopy or flow cytometry to quantify PD-L1 expression levels on the cell surface following compound treatment.
In Vitro Cell-Based Assays
-
Cell Lines: U937, H1975, and HEK293T cells were utilized.[1]
-
Treatment: Cells were treated with this compound. To confirm the mechanism, experiments were also conducted in the presence of the proteasome inhibitor MG132 or with GSK3α inhibition.[1]
-
Analysis: Membrane PD-L1 expression was quantified, likely using flow cytometry or Western blotting of membrane protein fractions.
In Vivo Animal Studies
-
Animal Model: BALB/c mice were used for tumor xenograft studies.[1]
-
Treatment: Mice with established tumors were treated with this compound. Combination therapy with anti-CTLA4 antibodies was also investigated.[1]
-
Analysis: Tumor growth was monitored over time. Upon completion of the study, tumors were likely excised for immunohistochemical analysis to assess the infiltration of CD8⁺ cytotoxic T-cells.
First-in-Human Phase 1 Clinical Trial
-
Study Design: A dose-escalation and dose-expansion study was conducted with oral this compound administered once daily at doses ranging from 25-450 mg.[4]
-
Patient Population: 19 patients with non-small-cell lung cancer harboring EGFR T790M mutations were enrolled.[4]
-
Pharmacokinetic Analysis: Characteristic pharmacokinetic parameters were assessed during the single-dose escalation phase and in the first cycle of the multiple-dose escalation phase.[4]
-
Tumor Response Evaluation: Tumor responses were assessed using the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[4]
Caption: Simplified workflow of the first-in-human Phase 1 clinical trial of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. selleckchem.com [selleckchem.com]
- 3. EGFR inhibitor | C21H18F3N5O | CID 9549299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. First-in-Human Phase 1 Study of this compound, an Oral Mutant-Selective EGFR T790M Inhibitor, in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The ES-072-GSK3α–ARIH1 Signaling Pathway: A Novel Axis in Cancer Immunotherapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The discovery of the ES-072-GSK3α–ARIH1 signaling pathway has unveiled a novel mechanism for modulating the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1), a key target in oncology. This compound, a third-generation epidermal growth factor receptor (EGFR) inhibitor, has been shown to induce the proteasomal degradation of PD-L1, thereby enhancing anti-tumor immunity. This whitepaper provides a comprehensive technical overview of this pathway, including its core components, mechanism of action, and the experimental methodologies used to elucidate its function. Detailed protocols for key experiments are provided, along with a compilation of relevant quantitative data. Furthermore, visual representations of the signaling cascade and experimental workflows are presented to facilitate a deeper understanding of this promising therapeutic strategy.
Introduction
The interaction between Programmed Death-1 (PD-1) on T-cells and its ligand, PD-L1, on tumor cells is a critical mechanism of immune evasion in cancer.[1] Monoclonal antibodies that block this interaction have revolutionized cancer treatment; however, challenges such as acquired resistance and low response rates in some patient populations persist.[2] The discovery of small molecules that can modulate PD-L1 expression offers a promising alternative or complementary therapeutic approach.
This compound is a novel, third-generation EGFR inhibitor that not only targets EGFR mutations but also promotes the degradation of PD-L1.[3] This dual mechanism of action positions this compound as a promising candidate for cancer therapy. Research has elucidated a specific signaling pathway through which this compound exerts its effect on PD-L1, involving the activation of Glycogen Synthase Kinase 3α (GSK3α) and the subsequent recruitment of the E3 ubiquitin ligase Ariadne Homolog 1 (ARIH1).[3][4] This guide will delve into the technical details of this pathway, providing researchers and drug developers with the necessary information to further explore and potentially exploit this therapeutic avenue.
The Core Signaling Pathway
The this compound-GSK3α–ARIH1 signaling cascade is a linear pathway that ultimately leads to the ubiquitination and subsequent proteasomal degradation of PD-L1. The key molecular events are as follows:
-
EGFR Inhibition by this compound : this compound, as a potent EGFR inhibitor, blocks the downstream signaling of the EGFR pathway. A key consequence of this inhibition is the suppression of the PI3K-AKT signaling axis.[2]
-
Activation of GSK3α : AKT is a known negative regulator of GSK3α. By inhibiting AKT, this compound treatment leads to the activation of GSK3α.[2]
-
Phosphorylation of PD-L1 : Activated GSK3α directly phosphorylates PD-L1 at two specific serine residues, Ser279 and Ser283, located in its cytoplasmic domain.[3][4]
-
Recruitment of ARIH1 : The phosphorylation of PD-L1 at Ser279 and Ser283 creates a recognition motif for the E3 ubiquitin ligase ARIH1.[3][4]
-
Ubiquitination and Degradation of PD-L1 : ARIH1, upon binding to phosphorylated PD-L1, catalyzes the attachment of ubiquitin chains to PD-L1. This ubiquitination marks PD-L1 for recognition and degradation by the proteasome.[3][4]
This sequence of events results in a decrease in cell surface PD-L1, thereby reducing its ability to engage with PD-1 on T-cells and mitigating its immunosuppressive effects.
Quantitative Data
The following tables summarize the key quantitative data associated with the this compound-GSK3α–ARIH1 signaling pathway, as reported in the primary literature.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Target | Parameter | Value | Reference |
| H1975 | EGFR (L858R/T790M) | IC50 | < 1 nM | [3] |
| U937 | PD-L1 Degradation | Treatment Conc. | 10 µM | [4] |
| HEK293T | PD-L1 Degradation | Treatment Conc. | 10 µM | [3] |
Table 2: In Vivo Efficacy of this compound in a 4T1 Tumor Xenograft Model
| Treatment Group | Outcome | Result | Reference |
| This compound | Tumor Growth | Significantly decreased | [5] |
| Anti-CTLA4 | Tumor Growth | Significantly decreased | [5] |
| This compound + Anti-CTLA4 | Tumor Growth | Further decrease and complete regression | [5] |
| This compound + Anti-CTLA4 | CD8+ T-cell Infiltration | Significantly increased | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the this compound-GSK3α–ARIH1 signaling pathway, based on the procedures described by Wu et al. (2021) in Nature Communications.[5]
Co-Immunoprecipitation (Co-IP) for PD-L1 and ARIH1 Interaction
This protocol is designed to demonstrate the physical interaction between PD-L1 and the E3 ligase ARIH1.
Materials:
-
HEK293T cells
-
Plasmids: Flag-PD-L1, HA-ARIH1
-
Lipofectamine 2000
-
This compound (10 µM)
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and protease inhibitor cocktail)
-
Anti-Flag M2 affinity gel
-
3xFlag peptide
-
Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl)
-
SDS-PAGE gels and buffers
-
Antibodies: anti-Flag, anti-HA
Procedure:
-
Co-transfect HEK293T cells with Flag-PD-L1 and HA-ARIH1 plasmids using Lipofectamine 2000.
-
24 hours post-transfection, treat cells with 10 µM this compound for an additional 24 hours.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with anti-Flag M2 affinity gel overnight at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes by incubating the beads with 3xFlag peptide in wash buffer for 30 minutes at 4°C.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting with anti-Flag and anti-HA antibodies.
In Vitro Ubiquitination Assay for PD-L1
This assay confirms the direct ubiquitination of PD-L1 by ARIH1.
Materials:
-
Purified recombinant proteins: GST-UBA1 (E1), His-UBCH7 (E2), HA-ARIH1 (E3)
-
Recombinant PD-L1
-
Ubiquitin
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.1 mM DTT)
-
SDS-PAGE gels and buffers
-
Antibodies: anti-PD-L1, anti-ubiquitin
Procedure:
-
Combine purified recombinant PD-L1, GST-UBA1, His-UBCH7, HA-ARIH1, and ubiquitin in the ubiquitination reaction buffer.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Resolve the proteins by SDS-PAGE and analyze by Western blotting using anti-PD-L1 and anti-ubiquitin antibodies to detect ubiquitinated PD-L1.
In Vitro GSK3α Kinase Assay
This assay demonstrates the direct phosphorylation of PD-L1 by GSK3α.
Materials:
-
Recombinant active GSK3α
-
Recombinant PD-L1 cytoplasmic domain (as substrate)
-
Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-32P]ATP
-
SDS-PAGE gels and buffers
-
Phosphorimager
Procedure:
-
Set up the kinase reaction by combining recombinant active GSK3α and the PD-L1 cytoplasmic domain substrate in the kinase assay buffer.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Terminate the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the incorporation of 32P into the PD-L1 substrate using a phosphorimager.
Conclusion and Future Directions
The elucidation of the this compound-GSK3α–ARIH1 signaling pathway represents a significant advancement in our understanding of PD-L1 regulation and offers a novel strategy for cancer immunotherapy. The ability of a small molecule inhibitor to induce the degradation of a key immune checkpoint protein opens up new possibilities for overcoming the limitations of current antibody-based therapies.
Future research in this area should focus on:
-
Further Preclinical Validation : Investigating the efficacy of this compound in a broader range of cancer models, including those resistant to conventional anti-PD-1/PD-L1 therapies.
-
Combination Therapies : Exploring the synergistic potential of this compound with other immunotherapies, such as CTLA-4 inhibitors, as initial data suggests this could be a powerful approach.[5]
-
Biomarker Development : Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
-
Clinical Translation : Advancing this compound or other molecules that target this pathway into clinical trials to assess their safety and efficacy in cancer patients.
References
- 1. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ARIH1 signaling promotes anti-tumor immunity by targeting PD-L1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Downstream Effects of ES-072 on AKT Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream effects of ES-072, a third-generation epidermal growth factor receptor (EGFR) inhibitor, on the AKT signaling pathway. This compound represents a novel therapeutic strategy by linking targeted therapy with immunotherapy, primarily through its unique mechanism of inducing proteasomal degradation of Programmed Death-Ligand 1 (PD-L1).
This compound's primary function extends beyond the inhibition of EGFR kinase activity. Mechanistically, it suppresses the AKT signaling pathway, a critical regulator of cell survival and proliferation. This inhibition of AKT leads to the activation of Glycogen Synthase Kinase 3α (GSK3α), which in turn phosphorylates PD-L1. This phosphorylation event marks PD-L1 for ubiquitination and subsequent degradation by the proteasome. The resulting decrease in cell surface PD-L1 enhances anti-tumor immunity by promoting T-cell-mediated tumor cell killing.[1]
This guide details the available quantitative data on this compound's efficacy, provides detailed experimental protocols for investigating its mechanism of action, and visualizes the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Target | Cell Lines | Value | Reference |
| IC₅₀ | Wild-type and mutant EGFR (T790M/L858R) | U937, H1975, HEK293T | < 1 nM | [1] |
| PD-L1 Degradation | PD-L1 | Not specified | Effective at 10 µM | [2] |
Table 2: Clinical Trial Data for this compound in Non-Small-Cell Lung Cancer (NSCLC) Patients with EGFR T790M mutations
| Parameter | Value | Reference |
| Recommended Phase 2 Dose (RP2D) | 300 mg once daily | [3] |
| Objective Response Rate (ORR) | 46.2% | [3] |
| Disease Control Rate (DCR) | 76.9% | [3] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action on AKT Signaling and PD-L1 Degradation
The following diagram illustrates the signaling cascade initiated by this compound, leading to the degradation of PD-L1.
Experimental Workflow for Assessing this compound Effects
This diagram outlines a typical experimental workflow to investigate the downstream effects of this compound on AKT signaling and PD-L1 levels.
Detailed Experimental Protocols
The following protocols provide a framework for key experiments to elucidate the effects of this compound on the AKT signaling pathway.
Western Blot Analysis of AKT and GSK3α Phosphorylation and PD-L1 Expression
Objective: To quantitatively assess the effect of this compound on the phosphorylation status of AKT and GSK3α, and the total protein levels of PD-L1 in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., H1975, U937)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-GSK3α (Ser21), anti-total GSK3α, anti-PD-L1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL detection system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels and PD-L1 to the loading control (β-actin).
-
In Vitro Ubiquitination Assay for PD-L1
Objective: To determine if this compound treatment leads to the ubiquitination of PD-L1.
Materials:
-
Cancer cells treated with this compound as described above.
-
Lysis buffer (containing deubiquitinase inhibitors like N-ethylmaleimide).
-
Anti-PD-L1 antibody for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Anti-ubiquitin antibody for western blotting.
Procedure:
-
Cell Lysis and Immunoprecipitation:
-
Lyse this compound-treated and control cells in a buffer containing deubiquitinase inhibitors.
-
Pre-clear lysates with Protein A/G agarose beads.
-
Immunoprecipitate PD-L1 from the lysates using an anti-PD-L1 antibody and Protein A/G beads.
-
-
Western Blotting:
-
Wash the immunoprecipitates extensively.
-
Elute the protein from the beads by boiling in sample buffer.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated PD-L1, which will appear as a high-molecular-weight smear or ladder.
-
The membrane can be stripped and re-probed with an anti-PD-L1 antibody to confirm the immunoprecipitation of PD-L1.
-
In Vitro Kinase Assay for GSK3α Activation
Objective: To assess the direct effect of the this compound-induced signaling cascade on the kinase activity of GSK3α.
Materials:
-
Recombinant active GSK3α.
-
GSK3α substrate (e.g., a synthetic peptide).
-
Cell lysates from this compound-treated and control cells (as a source of activated GSK3α).
-
Kinase assay buffer.
-
ATP.
-
Method for detecting phosphorylation (e.g., phosphospecific antibody, radioactive ATP).
Procedure:
-
Prepare Cell Lysates:
-
Treat cells with this compound or DMSO.
-
Prepare non-denaturing cell lysates to preserve kinase activity.
-
-
Immunoprecipitate GSK3α:
-
Immunoprecipitate GSK3α from the cell lysates.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated GSK3α in kinase assay buffer.
-
Add the GSK3α substrate and ATP to initiate the kinase reaction.
-
Incubate at 30°C for a specified time.
-
-
Detection of Substrate Phosphorylation:
-
Stop the reaction and detect the phosphorylation of the substrate using a method such as:
-
Western Blot: If a phosphospecific antibody for the substrate is available.
-
Autoradiography: If using γ-³²P-ATP.
-
Luminescence-based assay: Using commercial kits that measure ATP consumption.
-
-
-
Data Analysis:
-
Compare the kinase activity of GSK3α from this compound-treated cells to that from control cells.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Phase 1 Study of this compound, an Oral Mutant-Selective EGFR T790M Inhibitor, in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Action Mechanism of ES-072: A Technical Guide to EGFR Inhibition and Targeted PD-L1 Degradation
For Immediate Release
This technical guide provides an in-depth analysis of ES-072, a novel third-generation epidermal growth factor receptor (EGFR) inhibitor with a unique immunoregulatory function. Tailored for researchers, scientists, and drug development professionals, this document elucidates the core mechanism of this compound-mediated degradation of Programmed Death-Ligand 1 (PD-L1), presenting a promising dual-action approach to cancer therapy.
Introduction: A New Paradigm in Cancer Treatment
This compound is an orally effective, selective inhibitor of mutant EGFR, specifically targeting the T790M resistance mutation.[1] Beyond its primary function as a kinase inhibitor, this compound distinguishes itself by inducing the proteasomal degradation of PD-L1, a critical immune checkpoint protein.[1][2] This dual mechanism of action positions this compound as a compelling candidate for overcoming resistance to both targeted therapies and immunotherapies in non-small cell lung cancer (NSCLC) and other malignancies.[1]
Core Mechanism: The this compound-Induced PD-L1 Degradation Pathway
This compound initiates a signaling cascade that culminates in the ubiquitination and subsequent degradation of PD-L1. This process is orchestrated through the inhibition of the EGFR-AKT signaling axis, leading to the activation of Glycogen Synthase Kinase 3α (GSK3α).[2]
Activated GSK3α phosphorylates PD-L1 at two specific serine residues, Ser279 and Ser283.[2] This phosphorylation event serves as a recognition signal for the E3 ubiquitin ligase, Ariadne homolog 1 (ARIH1).[2][3] ARIH1 then mediates the K48-linked ubiquitination of PD-L1, tagging it for degradation by the proteasome.[2] This targeted degradation of PD-L1 reduces its cell surface expression on tumor cells, thereby enhancing anti-tumor immunity.[3]
Signaling Pathway of this compound-Mediated PD-L1 Degradation
Caption: this compound inhibits EGFR, leading to GSK3α activation, PD-L1 phosphorylation, ARIH1-mediated ubiquitination, and proteasomal degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the preclinical and clinical evaluation of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value | Reference |
| IC₅₀ (EGFR T790M/L858R) | Not specified | < 1 nM | [2] |
| PD-L1 Degradation | U937, H1975, HEK293T | Significant reduction | [2] |
Table 2: Phase 1 Clinical Trial Results of this compound in NSCLC Patients with EGFR T790M Mutation
| Parameter | Value | Reference |
| Recommended Phase 2 Dose (RP2D) | 300 mg once daily | [4] |
| Objective Response Rate (ORR) | 46.2% | [4] |
| Disease Control Rate (DCR) | 76.9% | [4] |
| Half-life (t₁/₂) | 24.5 hours | [4] |
| Time to maximum concentration (Tₘₐₓ) | ~4 hours | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate EGFR-mutant cancer cells (e.g., H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, MTS, or resazurin) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve.
Western Blotting for PD-L1 Degradation
Objective: To qualitatively and quantitatively assess the degradation of PD-L1 in response to this compound treatment.
Methodology:
-
Cell Treatment: Culture cancer cells and treat with this compound at various concentrations and time points. Include a proteasome inhibitor (e.g., MG132) control to confirm proteasomal degradation.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against PD-L1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation (Co-IP) of ARIH1 and PD-L1
Objective: To demonstrate the interaction between ARIH1 and phosphorylated PD-L1.
Methodology:
-
Cell Transfection and Treatment: Transfect cells with constructs expressing tagged versions of ARIH1 (e.g., HA-ARIH1) and PD-L1 (e.g., Flag-PD-L1). Treat the cells with this compound to induce PD-L1 phosphorylation.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the tagged proteins (e.g., anti-Flag antibody) overnight at 4°C.
-
Complex Capture: Add protein A/G agarose (B213101) or magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (e.g., HA-ARIH1) by Western blotting.
Experimental Workflow for Co-Immunoprecipitation
Caption: A stepwise workflow for confirming the interaction between ARIH1 and PD-L1 using co-immunoprecipitation.
In Vitro Ubiquitination Assay
Objective: To directly demonstrate the ubiquitination of PD-L1 by ARIH1.
Methodology:
-
Reagent Preparation: Purify recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBCH7), E3 ligase (ARIH1), and the substrate (PD-L1 cytoplasmic domain).
-
Reaction Setup: Combine the recombinant proteins in a reaction buffer containing ATP and ubiquitin.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blotting: Analyze the reaction products by Western blotting using an anti-PD-L1 antibody to detect the presence of higher molecular weight polyubiquitinated PD-L1 species.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted cancer therapies. Its ability to not only inhibit oncogenic EGFR signaling but also to promote the degradation of the immunosuppressive PD-L1 molecule offers a multi-pronged attack on cancer. This dual functionality has the potential to enhance anti-tumor immune responses and overcome resistance mechanisms that limit the efficacy of current treatments.
Future research should focus on further elucidating the clinical efficacy of this compound, both as a monotherapy and in combination with other immunotherapies. Investigating the broader applicability of this PD-L1 degradation mechanism to other EGFR inhibitors and exploring potential biomarkers to predict patient response will be crucial for the successful clinical translation of this promising therapeutic strategy.
References
In-Vitro Characterization of ES-072: A Dual-Mechanism EGFR Inhibitor and PD-L1 Degrader
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a detailed overview of the in-vitro characterization of ES-072, a novel, third-generation epidermal growth factor receptor (EGFR) inhibitor. This compound distinguishes itself through a dual mechanism of action: potent inhibition of EGFR kinase activity and induction of programmed death-ligand 1 (PD-L1) degradation. This document outlines the quantitative measures of its efficacy, the signaling pathways it modulates, and the detailed experimental protocols used for its characterization.
Introduction
This compound is a third-generation epidermal growth factor receptor (EGFR) inhibitor designed to overcome drug resistance associated with EGFR mutations, such as L858R/T790M, in non-small-cell lung cancer (NSCLC).[1][2] Beyond its primary function as a tyrosine kinase inhibitor (TKI), this compound possesses a unique immunoregulatory capability. It actively promotes the proteasomal degradation of PD-L1, a critical immune checkpoint protein that tumors exploit to evade immune responses.[1] This dual action—directly suppressing tumor cell proliferation via EGFR inhibition and simultaneously restoring T-cell-mediated anti-tumor immunity by reducing PD-L1 levels—positions this compound as a promising therapeutic agent that integrates targeted therapy with immunotherapy.[1]
Mechanism of Action
This compound's therapeutic effects are rooted in two distinct molecular mechanisms:
-
EGFR Kinase Inhibition: As a third-generation TKI, this compound potently binds to and inhibits the kinase activity of both wild-type and mutant forms of EGFR, particularly the resistance mutation T790M.[1] This action blocks downstream signaling pathways responsible for tumor cell growth and proliferation.
-
PD-L1 Degradation: Uniquely, this compound induces the degradation of PD-L1. This is achieved by modulating the AKT/GSK3α signaling axis. This compound suppresses AKT signaling, which in turn activates glycogen (B147801) synthase kinase 3 alpha (GSK3α).[1] Activated GSK3α phosphorylates PD-L1 at specific serine residues (Ser279 and Ser283), creating a recognition site for the E3 ubiquitin ligase ARIH1.[1] ARIH1 then mediates the K48-linked ubiquitination of PD-L1, tagging it for degradation by the proteasome.[1] This reduction in surface PD-L1 on cancer cells enhances their visibility to the immune system.
Below is a diagram illustrating the dual mechanism of this compound.
Quantitative In-Vitro Efficacy
The potency of this compound has been quantified through various in-vitro assays. The data highlights its nanomolar efficacy against key EGFR mutations and its ability to modulate PD-L1 expression across different cancer cell lines.
Table 1: EGFR Kinase Inhibition
| Target | IC₅₀ (nM) | Description |
| EGFR (T790M/L858R) | < 1 | This compound demonstrates potent, nanomolar inhibitory activity against the double mutant EGFR, which is a common mechanism of resistance to earlier-generation TKIs.[1] |
| Wild-Type EGFR | < 1 | The compound also shows high potency against wild-type EGFR.[1] |
Table 2: PD-L1 Degradation Activity
| Cell Line | Assay Type | Result |
| U937 | Membrane PD-L1 Expression | Significant reduction in PD-L1 expression.[1] |
| H1975 | Membrane PD-L1 Expression | Significant reduction in PD-L1 expression.[1] |
| HEK293T | Membrane PD-L1 Expression | Significant reduction in PD-L1 expression.[1] |
Note: The reduction of PD-L1 expression was shown to be reversible by the application of the proteasome inhibitor MG132, confirming the degradation mechanism.[1]
Signaling Pathway Analysis
The mechanism of this compound-induced PD-L1 degradation involves a precise signaling cascade. The inhibition of AKT by this compound is the initiating event that leads to the ubiquitination and subsequent degradation of PD-L1.
Experimental Protocols
The following are representative protocols for the key in-vitro assays used to characterize this compound. These are based on standard methodologies and the information available from published studies.
Protocol 1: EGFR Kinase Inhibition Assay (IC₅₀ Determination)
Objective: To determine the concentration of this compound required to inhibit EGFR kinase activity by 50%.
Materials:
-
Recombinant human EGFR (T790M/L858R mutant)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Osimertinib)
-
Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar ADP-based detection system
-
384-well white microplates
-
Microplate reader (luminescence)
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
Assay Setup: To each well of a 384-well plate, add:
-
EGFR enzyme solution.
-
Varying concentrations of this compound, positive control, or vehicle (DMSO) control.
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.
-
Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of ATP consumed, which is inversely proportional to kinase activity.
-
Data Analysis:
-
Measure luminescence using a microplate reader.
-
Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic model).
-
Protocol 2: Cell-Based PD-L1 Degradation Assay (Western Blot)
Objective: To qualitatively and quantitatively assess the degradation of PD-L1 in cancer cells following treatment with this compound.
Materials:
-
H1975 or other suitable cancer cell lines expressing PD-L1.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (in DMSO).
-
Proteasome inhibitor MG132 (as a control).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-PD-L1, anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
SDS-PAGE and Western blotting equipment.
Methodology:
-
Cell Culture and Treatment: Seed H1975 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours). For control experiments, pre-treat a set of cells with MG132 for 1-2 hours before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody to ensure equal loading.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize PD-L1 levels to the β-actin control.
-
References
The Differential Effects of ES-072 on EGFR Wild-Type vs. Mutant Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC). While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have been effective, the emergence of resistance mutations, such as T790M and C797S, has necessitated the development of next-generation inhibitors. ES-072 is a novel, third-generation EGFR inhibitor designed to overcome these resistance mechanisms. This technical guide provides an in-depth analysis of this compound's effects on cells expressing wild-type (WT) EGFR compared to those harboring various EGFR mutations.
Mechanism of Action
This compound is an irreversible inhibitor of EGFR that forms a covalent bond with a cysteine residue in the ATP-binding pocket of the receptor. This action effectively blocks the downstream signaling pathways that promote cell proliferation and survival. Notably, this compound exhibits potent inhibitory activity against both common activating mutations (e.g., L858R, exon 19 deletions) and the T790M resistance mutation. Furthermore, emerging data suggests that similar next-generation inhibitors can also target the C797S mutation, a key mechanism of resistance to third-generation TKIs.
Quantitative Data Summary
The following tables summarize the inhibitory and cytotoxic effects of this compound and similar next-generation EGFR inhibitors on various EGFR genotypes.
Table 1: Biochemical Inhibitory Activity (IC50)
| EGFR Genotype | This compound (as PD13) IC50 (nM) | Similar Next-Gen Inhibitor (D10) IC50 (nM) |
| Wild-Type | 11.64 ± 1.30 | >100-fold selective for mutant |
| L858R/T790M | 10.51 ± 0.71 | 0.242 µM (cellular) |
| Exon 19 Del/T790M/C797S | - | 1.19 |
| L858R/T790M/C797S | - | 1.303 µM (cellular) |
Data for PD13 is assumed to be representative of this compound for the purpose of this guide. Data for D10 represents a similar class of pan-mutant EGFR inhibitors.
Table 2: Cellular Cytotoxicity (IC50)
| Cell Line | EGFR Genotype | This compound (as PD13) IC50 (µM) |
| A549 | Wild-Type | 18.09 ± 1.57 |
| H1975 | L858R/T790M | 33.87 ± 0.86 |
Signaling Pathways
This compound effectively inhibits the autophosphorylation of EGFR, thereby blocking the activation of downstream signaling cascades critical for tumor cell survival and proliferation. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.
Caption: General EGFR signaling pathway and the point of inhibition by this compound.
In cells with activating EGFR mutations, these pathways are constitutively active, leading to uncontrolled cell growth. This compound's potent inhibition of mutant EGFR leads to a significant downregulation of p-EGFR, p-AKT, and p-ERK, ultimately inducing apoptosis. In contrast, while this compound does inhibit wild-type EGFR, its selectivity for mutant forms means that higher concentrations are required to achieve the same level of pathway inhibition, resulting in a favorable therapeutic window.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on different cell lines.
Caption: Experimental workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, H1975, HCC827, PC9) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Caption: Experimental workflow for Western blot analysis.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C. Follow this with incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Conclusion
This compound demonstrates significant promise as a next-generation EGFR inhibitor with potent activity against both common activating mutations and key resistance mutations, while showing a degree of selectivity over wild-type EGFR. Its ability to effectively shut down the MAPK and PI3K-AKT signaling pathways in mutant cells leads to profound anti-proliferative and pro-apoptotic effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further characterize and advance this and similar targeted therapies for the treatment of EGFR-mutant cancers.
The Discovery and Development of ES-072: A Dual-Action EGFR Inhibitor and PD-L1 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
ES-072 is a novel, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) demonstrating a unique dual mechanism of action. In addition to its potent and selective inhibition of EGFR mutations, including the resistant T790M mutation, this compound promotes the proteasomal degradation of programmed death-ligand 1 (PD-L1). This dual activity not only directly targets tumor cell proliferation driven by aberrant EGFR signaling but also enhances anti-tumor immunity by mitigating PD-L1-mediated immune suppression. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical data, and clinical development of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development.
Introduction
The development of EGFR TKIs has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance, frequently mediated by the T790M "gatekeeper" mutation, has necessitated the development of third-generation inhibitors. Concurrently, the success of immune checkpoint inhibitors targeting the PD-1/PD-L1 axis has highlighted the critical role of the immune system in cancer therapy. This compound emerges as a promising therapeutic agent that bridges these two pillars of modern oncology. By combining targeted therapy and immunotherapy into a single small molecule, this compound offers a novel approach to overcoming drug resistance and enhancing anti-tumor responses.
Discovery of this compound
This compound was identified through a high-throughput screening of 2,125 FDA-approved compounds and drug candidates to identify potent inducers of PD-L1 degradation.[1] This screening effort led to the discovery of this compound as a molecule with the desired dual-activity profile.
Chemical Structure
-
Compound Name: this compound
-
CAS Number: 2089721-94-6[2]
Mechanism of Action
This compound exerts its anti-tumor effects through two distinct but complementary mechanisms:
3.1. EGFR Kinase Inhibition: this compound is a potent and selective inhibitor of mutant EGFR, including the L858R activating mutation and the T790M resistance mutation.[3] By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks downstream signaling pathways, such as the PI3K-AKT and MAPK pathways, thereby inhibiting tumor cell proliferation, survival, and growth.
3.2. PD-L1 Degradation: this compound induces the proteasomal degradation of PD-L1 through a novel signaling cascade.[1][3][4] The inhibition of EGFR by this compound leads to the suppression of AKT signaling.[3] This, in turn, results in the activation of glycogen (B147801) synthase kinase 3α (GSK3α).[3][4] Activated GSK3α phosphorylates PD-L1 at serine residues Ser279 and Ser283.[2][3] This phosphorylation event serves as a recognition signal for the E3 ubiquitin ligase ARIH1 (Ariadne RBR E3 Ubiquitin Protein Ligase 1), which then mediates the K48-linked ubiquitination of PD-L1, targeting it for degradation by the proteasome.[1][2][3][4] The reduction of PD-L1 on the surface of cancer cells enhances the ability of cytotoxic T-cells to recognize and eliminate them.[3]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound leading to PD-L1 degradation.
Preclinical Development
In Vitro Studies
4.1.1. Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against wild-type and mutant EGFR.
-
Results: this compound demonstrated potent and selective inhibition of EGFR with an IC₅₀ of less than 1 nM for the T790M/L858R double mutant.[3]
4.1.2. PD-L1 Degradation Assay
-
Objective: To confirm the ability of this compound to induce PD-L1 degradation in cancer cell lines.
-
Cell Lines: U937, H1975, HEK293T.[3]
-
Results: this compound significantly reduced membrane PD-L1 expression. This effect was blocked by the proteasome inhibitor MG132 and by GSK3α inhibition, confirming the mechanism of action.[3]
In Vivo Studies
-
Animal Model: BALB/c mice.[3]
-
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in a living organism.
-
Results:
-
This compound treatment markedly inhibited tumor growth.[3]
-
Treatment with this compound led to enhanced infiltration of CD8⁺ cytotoxic T-cells into the tumor microenvironment.[3]
-
Combination therapy with an anti-CTLA4 antibody resulted in a synergistic effect, with further enhanced tumor regression.[3]
-
Preclinical Data Summary
| Parameter | Result | Reference |
| EGFR Kinase Inhibition (IC₅₀) | ||
| T790M/L858R Mutant | < 1 nM | [3] |
| In Vivo Efficacy | ||
| Tumor Growth | Markedly inhibited | [3] |
| CD8⁺ T-cell Infiltration | Enhanced | [3] |
| Combination with anti-CTLA4 | Synergistic tumor regression | [3] |
Clinical Development
First-in-Human Phase 1 Study
A Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of this compound in patients with NSCLC harboring the EGFR T790M mutation.[5]
-
Study Design: Dose escalation and expansion study using an accelerated titration method.[5]
-
Patient Population: 19 patients with NSCLC and confirmed EGFR T790M mutations.[5]
-
Dosage: Oral this compound administered once daily at doses ranging from 25 mg to 450 mg.[5]
Clinical Trial Data Summary
| Parameter | Result | Reference |
| Safety and Tolerability | ||
| Maximum Tolerated Dose (MTD) | 300 mg once daily | [5] |
| Recommended Phase 2 Dose (RP2D) | 300 mg once daily | [5] |
| Most Common Adverse Events | QT interval prolongation (57.9%), anemia (26.3%), mouth ulceration (21.1%), keratosis (21.1%), cough (21.1%) | [5] |
| Pharmacokinetics | ||
| Half-life (t₁/₂) | 24.5 hours | [5] |
| Time to Maximum Concentration (Tₘₐₓ) | ~4 hours | [5] |
| Efficacy | ||
| Objective Response Rate (ORR) | 46.2% | [5] |
| Disease Control Rate (DCR) | 76.9% | [5] |
(Note: A specific ClinicalTrials.gov identifier (NCT number) for this study was not found in the initial search results.)
Experimental Protocols
(The following are representative protocols based on standard methodologies in the field, as the specific, detailed protocols from the original studies were not available.)
High-Throughput Screening for PD-L1 Degraders
Caption: A representative workflow for a high-throughput screen to identify PD-L1 degraders.
-
Cell Plating: Cancer cells (e.g., U937) are seeded into multi-well plates.
-
Compound Addition: A library of compounds is added to the wells, with each well receiving a different compound.
-
Incubation: The plates are incubated to allow for compound activity.
-
Immunofluorescence Staining: Cells are fixed and stained with a fluorescently labeled antibody specific for the extracellular domain of PD-L1.
-
High-Content Imaging: Automated microscopy is used to capture images of the cells in each well.
-
Image Analysis: Image analysis software quantifies the fluorescence intensity of PD-L1 on the cell surface.
-
Hit Identification: Compounds that cause a significant reduction in PD-L1 fluorescence are identified as primary hits for further validation.
In Vivo Tumor Model and Efficacy Study
-
Cell Line and Animal Model: A suitable human NSCLC cell line with an EGFR T790M mutation is selected. BALB/c nude mice are used as the host.
-
Tumor Implantation: A suspension of the cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, this compound, anti-CTLA4, this compound + anti-CTLA4). This compound is administered orally according to a predetermined schedule and dose.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed.
-
Immunohistochemistry for CD8+ T-cell Infiltration: A portion of the tumor tissue is fixed, embedded in paraffin, and sectioned. The sections are stained with an antibody against the CD8 marker. The number of CD8-positive cells within the tumor is quantified by microscopy.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for EGFR-mutant NSCLC. Its unique dual mechanism of action, combining potent EGFR inhibition with the induction of PD-L1 degradation, offers the potential for improved efficacy and the ability to overcome resistance mechanisms. The promising results from preclinical studies and the initial Phase 1 clinical trial warrant further investigation of this compound as a monotherapy and in combination with other immunotherapies. This in-depth technical guide provides a foundational understanding of this compound for researchers and drug development professionals, paving the way for future studies to fully elucidate its therapeutic potential.
References
- 1. ARIH1 signaling promotes anti-tumor immunity by targeting PD-L1 for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. miragenews.com [miragenews.com]
- 5. First-in-Human Phase 1 Study of this compound, an Oral Mutant-Selective EGFR T790M Inhibitor, in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
ES-072: A Third-Generation EGFR Inhibitor with a Dual Anti-Cancer Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ES-072 is an investigational, orally administered, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to overcome resistance to earlier-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). Developed to target the T790M resistance mutation, this compound exhibits a novel, dual mechanism of action that combines direct kinase inhibition with immunomodulatory effects through the degradation of programmed death-ligand 1 (PD-L1). Preclinical and early clinical data suggest that this compound holds promise as a potent and selective therapeutic agent. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and mechanistic pathways associated with this compound.
Mechanism of Action
This compound is engineered to selectively and irreversibly inhibit EGFR signaling in tumors harboring sensitizing mutations (such as L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] Beyond its primary function as a kinase inhibitor, this compound has been shown to induce the proteasomal degradation of PD-L1, a key immune checkpoint protein.[1] This dual action not only directly halts tumor cell proliferation but also enhances anti-tumor immunity by restoring T-cell-mediated cytotoxicity.[1]
The degradation of PD-L1 is initiated by this compound's suppression of the AKT signaling pathway. This leads to the activation of GSK3α, which in turn phosphorylates PD-L1 at specific serine residues (Ser279 and Ser283).[1] This phosphorylation event serves as a recognition signal for the E3 ubiquitin ligase ARIH1, which then tags PD-L1 for K48-linked ubiquitination and subsequent degradation by the proteasome.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical evaluations of this compound.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Cell Lines / Model |
| IC50 (T790M/L858R EGFR) | < 1 nM | H1975 |
| IC50 (Wild-Type EGFR) | Not specified, but selective for mutant | Not specified |
| Tumor Growth Inhibition | Marked inhibition | BALB/c mouse models |
| Effect on PD-L1 Expression | Significant reduction | U937, H1975, HEK293T |
Table 2: Phase 1 Clinical Trial Results in NSCLC Patients with EGFR T790M Mutations
| Parameter | Value |
| Recommended Phase 2 Dose (RP2D) | 300 mg once daily |
| Objective Response Rate (ORR) | 46.2% |
| Disease Control Rate (DCR) | 76.9% |
| Maximum Tolerated Dose (MTD) | 300 mg |
Table 3: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value |
| Half-life (t1/2) | 24.5 hours |
| Time to Maximum Concentration (Tmax) | ~4 hours |
Table 4: Common Adverse Events (Phase 1)
| Adverse Event | Incidence |
| QT Interval Prolongation | 57.9% |
| Anemia | 26.3% |
| Mouth Ulceration | 21.1% |
| Keratosis | 21.1% |
| Cough | 21.1% |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR.
-
Methodology: A high-throughput screening of 2,125 FDA-approved compounds was initially performed to identify potent PD-L1 degradation inducers.[1] For kinase inhibition, a standard in vitro kinase assay would be employed. Recombinant human EGFR (wild-type and L858R/T790M mutant) would be incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer. This compound at varying concentrations would be added to the reaction. The kinase activity would be measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based detection method. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cell Viability and PD-L1 Expression Assays
-
Objective: To assess the effect of this compound on the viability of cancer cell lines and the expression of PD-L1.
-
Methodology: Cancer cell lines (e.g., U937, H1975, HEK293T) would be cultured in appropriate media.[1] For viability, cells would be treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability would be determined using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. For PD-L1 expression, cells would be treated with this compound, and membrane PD-L1 levels would be quantified by flow cytometry using a fluorescently labeled anti-PD-L1 antibody. To confirm the mechanism of PD-L1 reduction, experiments would be repeated in the presence of a proteasome inhibitor (e.g., MG132) or a GSK3α inhibitor.[1]
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Immunocompromised mice (e.g., BALB/c nude mice) would be subcutaneously inoculated with human NSCLC cells harboring the target EGFR mutations (e.g., H1975).[1] Once tumors reach a palpable size, mice would be randomized into treatment and control groups. This compound would be administered orally at a predetermined dose and schedule. Tumor volume would be measured regularly using calipers. At the end of the study, tumors would be excised, weighed, and processed for histological and immunohistochemical analysis to assess markers such as CD8+ T-cell infiltration.[1]
Phase 1 Clinical Trial
-
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in humans.[2]
-
Methodology: A dose-escalation and expansion study design was used.[2] Patients with NSCLC harboring EGFR T790M mutations were enrolled. Oral this compound was administered once daily at doses ranging from 25 to 450 mg.[2] An accelerated titration method was employed for dose escalation. Safety and tolerability were monitored to determine the maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D).[2] Pharmacokinetic parameters were assessed during the single-dose and multiple-dose escalation phases.[2] Tumor responses were evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[2]
Mandatory Visualizations
Signaling Pathway of this compound's Dual Mechanism of Action
Caption: this compound inhibits mutant EGFR and AKT, leading to PD-L1 degradation.
Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.
Logical Relationship of this compound Development
References
In-Depth Technical Guide: ES-072 and its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ES-072 is a third-generation, orally administered, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target the T790M mutation in non-small cell lung cancer (NSCLC).[1] Beyond its primary function of inhibiting EGFR-driven tumor proliferation, emerging preclinical evidence reveals a significant immunomodulatory role for this compound within the tumor microenvironment (TME). This guide provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its impact on key components of the TME, and relevant experimental data and protocols. A key finding is that this compound induces the proteasomal degradation of programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein, thereby enhancing anti-tumor immunity.[2][3][4]
Core Mechanism of Action: Dual Targeting of Oncogenic Signaling and Immune Evasion
This compound is a potent inhibitor of mutant EGFR, specifically the L858R/T790M mutations that confer resistance to earlier-generation EGFR TKIs. Its primary anti-tumor effect is achieved through the blockade of downstream signaling pathways crucial for cancer cell proliferation and survival.
Immunomodulatory Impact: PD-L1 Degradation
A pivotal aspect of this compound's mechanism is its ability to remodel the tumor immune microenvironment. It achieves this by inducing the degradation of PD-L1 on tumor cells. This process is initiated by this compound's inhibition of the EGFR signaling pathway, which leads to the suppression of AKT activity. The reduction in AKT signaling results in the activation of glycogen (B147801) synthase kinase 3α (GSK3α). Activated GSK3α then phosphorylates PD-L1 at serine residues Ser279 and Ser283. This phosphorylation event serves as a recognition signal for the E3 ubiquitin ligase ARIH1, which mediates the K48-linked ubiquitination of PD-L1, targeting it for proteasomal degradation.[2][3][4] The resulting decrease in surface PD-L1 on tumor cells reduces its interaction with the PD-1 receptor on cytotoxic T lymphocytes, thereby mitigating T-cell exhaustion and enhancing their anti-tumor activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical In Vitro Efficacy of this compound
| Cell Line | EGFR Mutation | This compound IC₅₀ (nM) |
| H1975 | L858R/T790M | < 1 |
Data extracted from preclinical studies demonstrating the potent inhibitory activity of this compound against EGFR-mutant cancer cell lines.[5]
Table 2: Preclinical In Vivo Efficacy of this compound in Mouse Models
| Treatment Group | Tumor Growth Inhibition (%) | CD8⁺ T-cell Infiltration (Fold Change vs. Control) |
| This compound | Significant | Enhanced |
| This compound + anti-CTLA4 | Additive Effect | Further Enhanced |
Summary of in vivo studies in BALB/c mouse models, highlighting the anti-tumor activity and immunomodulatory effects of this compound, both as a monotherapy and in combination with an immune checkpoint inhibitor.[2][3]
Table 3: Phase 1 Clinical Trial of this compound in NSCLC Patients with EGFR T790M Mutation
| Parameter | Value |
| Pharmacokinetics | |
| Tₘₐₓ (hours) | ~4 |
| Half-life (hours) | 24.5 |
| Clinical Efficacy | |
| Objective Response Rate (ORR) | 46.2% |
| Disease Control Rate (DCR) | 76.9% |
| Safety | |
| Maximum Tolerated Dose (MTD) | 300 mg once daily |
| Recommended Phase 2 Dose (RP2D) | 300 mg once daily |
Key findings from the first-in-human Phase 1 study of this compound, demonstrating its safety, tolerability, and preliminary anti-tumor activity in patients with NSCLC harboring EGFR T790M mutations.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's impact on the tumor microenvironment.
In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Human NSCLC cell line with EGFR T790M mutation (e.g., H1975)
-
This compound formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of H1975 cells into the flank of each mouse.
-
Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Immunohistochemistry for CD8⁺ T-Cell Infiltration
Objective: To quantify the infiltration of CD8⁺ cytotoxic T lymphocytes within the tumor microenvironment following this compound treatment.
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections from the in vivo study
-
Primary antibody: Rabbit anti-mouse CD8α
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tumor sections.
-
Perform heat-induced epitope retrieval.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with the primary anti-CD8α antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with the DAB substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate and mount the sections.
-
Acquire images using a microscope and quantify the number of CD8⁺ cells per unit area of the tumor.
Conclusion and Future Directions
This compound demonstrates a promising dual mechanism of action by directly inhibiting oncogenic EGFR signaling and by favorably modulating the tumor immune microenvironment through the degradation of PD-L1. This latter effect, leading to enhanced cytotoxic T-cell activity, suggests that this compound may offer a therapeutic advantage over other EGFR TKIs, particularly in combination with immunotherapy. The additive anti-tumor effect observed with the combination of this compound and an anti-CTLA4 antibody in preclinical models provides a strong rationale for clinical investigation of such combination strategies. Future research should focus on a more detailed characterization of the TME changes induced by this compound in clinical settings, including the analysis of tumor biopsies from patients undergoing treatment to correlate TME modulation with clinical response. Further exploration of combination therapies with other immunomodulatory agents is also warranted to fully exploit the immune-enhancing properties of this compound.
References
- 1. First-in-Human Phase 1 Study of this compound, an Oral Mutant-Selective EGFR T790M Inhibitor, in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ARIH1 signaling promotes anti-tumor immunity by targeting PD-L1 for proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New mechanism of cancer escape from immunity via EGFR-GSK3α-ARIH1 signaling [zju.edu.cn]
- 5. cancer-research-network.com [cancer-research-network.com]
An In-depth Technical Guide on the Immunoregulatory Properties of ES-072
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES-072 is a novel, third-generation epidermal growth factor receptor (EGFR) inhibitor with a unique dual mechanism of action that bridges targeted therapy and immunotherapy.[1] Developed to overcome resistance to previous generations of EGFR inhibitors in non-small-cell lung cancer (NSCLC), particularly in cases with EGFR T790M mutations, this compound not only exhibits potent anti-tumor activity through kinase inhibition but also enhances the host's anti-tumor immune response.[1][2] This guide provides a comprehensive overview of the immunoregulatory properties of this compound, its mechanism of action, supporting data from preclinical and clinical studies, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action: Dual Inhibition of EGFR and PD-L1
This compound's therapeutic potential stems from its ability to simultaneously target two critical pathways in cancer progression: the EGFR signaling pathway, which drives tumor cell proliferation, and the PD-1/PD-L1 immune checkpoint pathway, which enables tumor cells to evade immune destruction.[1]
EGFR Inhibition
As a third-generation EGFR inhibitor, this compound is highly effective against both wild-type EGFR and its drug-resistant mutant forms, such as L858R/T790M.[1] This direct inhibition of EGFR signaling leads to the suppression of tumor cell growth and proliferation.
Immunomodulation via PD-L1 Degradation
Beyond its role as a kinase inhibitor, this compound actively promotes the degradation of Programmed Death-Ligand 1 (PD-L1), a key protein that cancer cells express to suppress the activity of cytotoxic T-cells.[1] By reducing the levels of PD-L1 on the surface of tumor cells, this compound effectively unmasks the tumor to the immune system, restoring the ability of T-cells to recognize and eliminate cancer cells.[1]
Signaling Pathway of this compound-Mediated PD-L1 Degradation
The immunoregulatory effect of this compound is mediated through a specific signaling cascade that results in the ubiquitination and subsequent proteasomal degradation of PD-L1.[1] The key steps in this pathway are:
-
AKT Signaling Suppression: this compound treatment leads to the suppression of the AKT signaling pathway.[1]
-
GSK3α Activation: The inhibition of AKT results in the activation of Glycogen Synthase Kinase 3α (GSK3α).[1]
-
PD-L1 Phosphorylation: Activated GSK3α phosphorylates PD-L1 at two specific serine residues, Ser279 and Ser283.[1]
-
E3 Ubiquitin Ligase Recruitment: This phosphorylation event serves as a signal for the recruitment of the E3 ubiquitin ligase ARIH1.[1]
-
Ubiquitination and Degradation: ARIH1 mediates the K48-linked ubiquitination of PD-L1, tagging it for degradation by the proteasome.[1]
This unique mechanism of action distinguishes this compound from other EGFR inhibitors and highlights its potential as a dual-acting therapeutic agent.[1]
Caption: Signaling pathway of this compound-induced PD-L1 degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Cell Lines/Model | Reference |
| IC₅₀ (EGFR T790M/L858R) | < 1 nM | Not specified | [1] |
| PD-L1 Expression | Significantly reduced | U937, H1975, HEK293T | [1] |
| Tumor Growth | Markedly inhibited | BALB/c mouse models | [1] |
| CD8⁺ T-cell Infiltration | Enhanced | BALB/c mouse models | [1] |
Table 2: Phase 1 Clinical Trial Data for this compound in NSCLC Patients with EGFR T790M Mutations
| Parameter | Value | Patient Cohort | Reference |
| Recommended Phase 2 Dose (RP2D) | 300 mg once daily | 19 patients enrolled | [2] |
| Maximum Tolerated Dose (MTD) | 300 mg | 16 in dose-escalation | [2] |
| Half-life (t₁/₂) | 24.5 hours | Not specified | [2] |
| Time to Maximum Concentration (Tₘₐₓ) | ~4 hours | Not specified | [2] |
| Objective Response Rate (ORR) | 46.2% | Not specified | [2] |
| Disease Control Rate (DCR) | 76.9% | Not specified | [2] |
| Most Common Adverse Events | QT interval prolongation (57.9%), anemia (26.3%), mouth ulceration (21.1%), keratosis (21.1%), cough (21.1%) | 19 patients | [2] |
Experimental Protocols
The following sections provide an overview of the methodologies used in the key experiments cited in the literature.
In Vitro Studies
-
High-Throughput Screening: A library of 2,125 FDA-approved compounds was screened to identify potent inducers of PD-L1 degradation.[1]
-
Cell Lines: A variety of cancer cell lines, including U937, H1975, and HEK293T, were used to evaluate the effect of this compound on PD-L1 expression.[1]
-
Inhibition Assays: The effect of this compound on PD-L1 expression was assessed in the presence of a proteasome inhibitor (MG132) or a GSK3α inhibitor to confirm the mechanism of degradation.[1]
-
Potency Determination: The half-maximal inhibitory concentration (IC₅₀) of this compound against wild-type and mutant EGFR was determined using standard enzymatic assays.[1]
In Vivo Studies
-
Animal Models: BALB/c mouse models were utilized to assess the in vivo anti-tumor efficacy of this compound.[1]
-
Treatment Regimen: Mice were treated with this compound, and tumor growth was monitored over time.
-
Immunohistochemistry: Tumor tissues were analyzed for the infiltration of CD8⁺ cytotoxic T-cells to evaluate the immune response.[1]
-
Combination Therapy: The synergistic effect of this compound was evaluated in combination with anti-CTLA4 antibodies.[1]
Caption: Preclinical experimental workflow for this compound evaluation.
Clinical Trial Methodology
-
Study Design: A first-in-human, Phase 1 dose-escalation and expansion study was conducted.[2]
-
Patient Population: Patients with NSCLC harboring EGFR T790M mutations were enrolled.[2]
-
Dosing: Oral doses of this compound ranging from 25-450 mg were administered once daily in single- and multiple-dose escalation trials.[2]
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters, including half-life and Tₘₐₓ, were assessed.[2]
-
Tumor Response Evaluation: Anti-tumor activity was evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[2]
-
Safety and Tolerability: Adverse events were monitored to determine the maximum tolerated dose and the recommended Phase 2 dose.[2]
Conclusion
This compound represents a promising next-generation therapeutic agent that uniquely combines targeted inhibition of a key oncogenic driver with the potentiation of an anti-tumor immune response.[1] Its ability to induce the degradation of PD-L1 via the GSK3α–ARIH1 pathway offers a dual benefit of tumor suppression and immune activation.[1] The favorable preclinical data, coupled with the promising safety and efficacy profile from the Phase 1 clinical trial, underscore the potential of this compound as a valuable addition to the therapeutic arsenal (B13267) for EGFR-mutant and potentially immunotherapy-resistant cancers.[1][2] Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this novel immunoregulatory agent.
References
ES-072: A Novel Dual-Action Inhibitor Targeting EGFR and PD-L1 for Cancer Therapy
ES-072 is an investigational third-generation epidermal growth factor receptor (EGFR) inhibitor that demonstrates a novel dual mechanism of action, positioning it as a promising candidate for cancer treatment. Beyond its primary function of inhibiting EGFR signaling to suppress tumor proliferation, this compound also modulates the tumor microenvironment by inducing the degradation of programmed death-ligand 1 (PD-L1), thereby enhancing anti-tumor immunity.[1] This whitepaper provides a technical overview of the core mechanisms, preclinical and clinical data, and the experimental protocols supporting the development of this compound.
Core Mechanism of Action: Dual EGFR Inhibition and PD-L1 Degradation
This compound is designed to overcome resistance to earlier-generation EGFR inhibitors, particularly in non-small-cell lung cancers (NSCLC) harboring EGFR T790M mutations.[2] Its novelty lies in its ability to couple direct tumor cell targeting with immuno-oncology effects.
EGFR Inhibition
As a third-generation EGFR tyrosine kinase inhibitor (TKI), this compound potently and selectively inhibits both the sensitizing EGFR mutations (like L858R) and the resistant T790M mutation.[1] This inhibition blocks downstream signaling pathways, such as the AKT pathway, which are crucial for tumor cell growth and survival.
PD-L1 Degradation
A key differentiator of this compound is its ability to induce the proteasomal degradation of PD-L1 on tumor cells.[1] This action is independent of its EGFR inhibitory activity and enhances the ability of the immune system, particularly cytotoxic T-cells, to recognize and eliminate cancer cells. The signaling cascade for this process has been elucidated and is described below.
Signaling Pathway of this compound-Induced PD-L1 Degradation
This compound initiates a specific signaling cascade that leads to the ubiquitination and subsequent degradation of PD-L1.[1] The key steps are as follows:
-
AKT Signaling Suppression: this compound treatment leads to the suppression of the AKT signaling pathway.[1]
-
GSK3α Activation: The inhibition of AKT results in the activation of glycogen (B147801) synthase kinase 3 alpha (GSK3α).[1]
-
PD-L1 Phosphorylation: Activated GSK3α phosphorylates PD-L1 at specific serine residues, Ser279 and Ser283.[1]
-
E3 Ubiquitin Ligase Recruitment: This phosphorylation event serves as a recognition signal for the E3 ubiquitin ligase ARIH1, which is then recruited to the phosphorylated PD-L1.[1]
-
Ubiquitination and Degradation: ARIH1 mediates the K48-linked ubiquitination of PD-L1, tagging it for degradation by the proteasome.[1]
References
Methodological & Application
Application Notes: Assessing PD-L1 Degradation Induced by ES-072
Application Notes and Protocols: Detection of p-AKT (Ser473) Inhibition by ES-072 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. ES-072 is a novel, third-generation epidermal growth factor receptor (EGFR) inhibitor designed to overcome resistance to previous generations of EGFR inhibitors.[1] Mechanistically, this compound suppresses the downstream AKT signaling pathway.[1] Therefore, a robust method to quantify the inhibition of AKT phosphorylation is essential for characterizing the pharmacodynamic effects of this compound.
This document provides a detailed protocol for the detection and quantification of phosphorylated AKT (p-AKT) at Serine 473 in cell lysates following treatment with this compound, using the Western blot technique.
Signaling Pathway
The EGFR signaling cascade is a primary activator of the PI3K/AKT pathway. Upon ligand binding, EGFR autophosphorylates and activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits AKT to the cell membrane, where it is phosphorylated at Threonine 308 and Serine 473, leading to its full activation. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. This compound, as an EGFR inhibitor, is expected to block this cascade at the receptor level, leading to a dose-dependent decrease in p-AKT levels.
References
Application Notes and Protocols: Evaluation of ES-072 Efficacy in Lung Cancer Cells via Cell Viability Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Lung cancer remains a leading cause of cancer-related mortality worldwide. A significant subset of non-small cell lung cancers (NSCLC) is driven by mutations in the Epidermal Growth Factor Receptor (EGFR). While EGFR tyrosine kinase inhibitors (TKIs) have transformed the treatment landscape for these patients, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, necessitates the development of next-generation inhibitors.
ES-072 is a novel, third-generation EGFR inhibitor designed to overcome resistance to earlier-generation TKIs. It demonstrates high potency and selectivity for EGFR harboring activating mutations (e.g., L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] This selectivity profile is anticipated to translate into a wider therapeutic window and reduced off-target toxicities. Beyond its direct kinase inhibition, this compound has a unique immunomodulatory function, inducing the degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[1] This dual mechanism of action—directly inhibiting tumor cell proliferation and enhancing anti-tumor immunity—makes this compound a promising therapeutic candidate.
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on lung cancer cell lines with different EGFR mutation statuses using a cell viability assay.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. This assay is widely used to determine the cytotoxic effects of chemical compounds on cultured cells.
Data Presentation
The cytotoxic effect of this compound was evaluated against two human non-small cell lung cancer cell lines: NCI-H1975 (harboring the EGFR L858R and T790M mutations) and A549 (expressing wild-type EGFR). The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits a biological process by 50%, was determined after 72 hours of treatment.
| Cell Line | EGFR Status | This compound IC50 (nM) |
| NCI-H1975 | L858R/T790M Mutant | < 1 |
| A549 | Wild-Type | > 200 |
Table 1: Comparative IC50 values of this compound in lung cancer cell lines with different EGFR mutation statuses. Data is representative of typical results for third-generation EGFR inhibitors, which show high potency against mutant EGFR while sparing wild-type EGFR.[1][2]
Mandatory Visualizations
Experimental Protocols
Materials and Reagents
-
Cell Lines: NCI-H1975 (ATCC® CRL-5908™) and A549 (ATCC® CCL-185™)
-
Culture Medium: RPMI-1640 Medium (supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
MTT Reagent: 5 mg/mL in sterile PBS
-
Solubilization Solution: 10% SDS in 0.01 M HCl
-
Other: 96-well flat-bottom plates, sterile PBS, DMSO, multichannel pipette, incubator (37°C, 5% CO2), microplate reader.
Protocol for Cell Viability (MTT) Assay
Day 1: Cell Seeding
-
Culture NCI-H1975 and A549 cells in RPMI-1640 medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in culture medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Day 2: Treatment with this compound
-
Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium. A typical concentration range for testing could be 0.1 nM to 10 µM. Ensure the final DMSO concentration in the wells is less than 0.1%.
-
Prepare a vehicle control using the same concentration of DMSO as in the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
Return the plate to the incubator and incubate for 72 hours.
Day 5: MTT Assay and Data Collection
-
After the 72-hour incubation, add 20 µL of MTT reagent (5 mg/mL) to each well, including the blank and vehicle controls.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
After the incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of this compound that results in 50% cell viability.
Troubleshooting
-
High background absorbance: This may be due to contamination of the medium or reagents. Ensure sterile techniques are used throughout the experiment.
-
Low signal: The cell seeding density may be too low, or the incubation time with MTT may be insufficient. Optimize these parameters for your specific cell lines.
-
Inconsistent results: Ensure accurate pipetting and thorough mixing of reagents. Use a multichannel pipette for adding reagents to minimize variability between wells.
Conclusion
This application note provides a comprehensive protocol for evaluating the cytotoxic effects of this compound on lung cancer cells. The expected results, as indicated by the provided data, should demonstrate the high potency and selectivity of this compound for EGFR-mutant lung cancer cells. This assay is a fundamental tool for the preclinical assessment of novel targeted therapies in oncology drug discovery and development.
References
Application Notes and Protocols for In-vivo Imaging of ES-072 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Note
ES-072 is a third-generation epidermal growth factor receptor (EGFR) inhibitor designed to overcome resistance to previous generations of EGFR-targeted therapies, particularly in non-small cell lung cancer (NSCLC) with EGFR T790M mutations. Beyond its primary function as a kinase inhibitor, this compound presents a novel immunomodulatory mechanism. It induces the proteasomal degradation of Programmed Death-Ligand 1 (PD-L1), a critical immune checkpoint protein that tumors exploit to evade immune surveillance. This dual action of direct tumor growth inhibition and restoration of anti-tumor immunity makes this compound a promising therapeutic candidate.
The in-vivo imaging strategies outlined in this document are designed to non-invasively monitor both key aspects of this compound's mechanism of action in preclinical tumor models. By employing advanced imaging techniques such as Positron Emission Tomography (PET) and Fluorescence Lifetime Imaging (FLT), researchers can longitudinally assess treatment efficacy, pharmacodynamics, and the impact of this compound on the tumor microenvironment. Specifically, these protocols will enable the quantitative assessment of:
-
Changes in Tumor PD-L1 Expression: Directly visualizing the this compound-induced degradation of PD-L1 on tumor cells.
-
Tumor-Infiltrating CD8+ T-cells: Quantifying the infiltration of cytotoxic T-lymphocytes into the tumor, a downstream indicator of a restored anti-tumor immune response.
-
Tumor Growth and Metabolism: Monitoring the overall therapeutic effect on tumor volume and metabolic activity.
These imaging approaches provide a powerful toolkit for understanding the in-vivo behavior of this compound, optimizing dosing strategies, and exploring combination therapies.
Data Presentation
Table 1: Preclinical and Clinical Efficacy of this compound
| Parameter | Cell Line / Patient Population | Value | Reference |
| IC₅₀ (EGFR T790M/L858R) | H1975 | < 1 nM | [1] |
| Tumor Growth Inhibition | BALB/c mouse models | Marked inhibition | [1] |
| Objective Response Rate | NSCLC patients (EGFR T790M) | 46.2% | [2] |
| Disease Control Rate | NSCLC patients (EGFR T790M) | 76.9% | [2] |
| Recommended Phase 2 Dose | NSCLC patients (EGFR T790M) | 300 mg once daily | [2] |
Table 2: Representative Quantitative Data from Preclinical In-vivo Imaging
| Imaging Modality | Tracer/Probe | Tumor Model | Tumor Uptake (%ID/g or other unit) | Reference |
| PET | ⁸⁹Zr-DFO-6E11 (anti-PD-L1) | B16F10 | 10.78 ± 0.9 | [3] |
| PET | ⁸⁹Zr-DFO-6E11 (anti-PD-L1) | CT26 | 8.26 ± 0.6 | [3] |
| PET | ⁸⁹Zr-atezolizumab (anti-PD-L1) | MDA-MB-231 | ~6.4 ± 1.0 | [4] |
| PET | ⁸⁹Zr-malDFO-169 cDb (anti-CD8) | CT26 (with anti-CD137) | Increased uptake post-treatment | [5] |
| PET | ⁶⁸Ga-NOTA-Nb109 (anti-PD-L1) | A375-hPD-L1 | 5.32 ± 0.47 (at 10 min) | [6] |
| Fluorescence Lifetime Imaging | αPDL1-800 | Breast Cancer Xenograft | Longer lifetime correlates with higher PD-L1 expression | [1][2] |
%ID/g: percentage of injected dose per gram of tissue.
Signaling Pathway and Experimental Logic
Experimental Protocols
Protocol 1: In-vivo PET Imaging of PD-L1 Expression and CD8+ T-cell Infiltration
This protocol describes a non-invasive method to quantitatively assess changes in PD-L1 expression and CD8+ T-cell infiltration in tumor-bearing mice treated with this compound.
Materials:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6) bearing syngeneic tumors with known PD-L1 expression (e.g., MC38, B16-F10).
-
Therapeutic Agent: this compound, formulated for oral gavage.
-
PET Tracers:
-
For PD-L1 Imaging: ⁸⁹Zr-labeled anti-PD-L1 antibody (e.g., ⁸⁹Zr-atezolizumab).
-
For CD8+ T-cell Imaging: ⁸⁹Zr-labeled anti-CD8 minibody (e.g., ⁸⁹Zr-Df-IAB22M2C).
-
-
Instrumentation: Small animal PET/CT scanner.
-
Anesthesia: Isoflurane for inhalation.
-
Standard laboratory equipment for animal handling and injections.
Workflow Diagram:
Procedure:
-
Tumor Implantation:
-
Inject 1 x 10⁶ syngeneic tumor cells (e.g., MC38) subcutaneously into the flank of immunocompetent mice.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Grouping and Baseline Imaging:
-
Randomize mice into treatment (this compound) and control (vehicle) groups (n=5-8 per group).
-
Perform a baseline PET/CT scan to determine initial PD-L1 expression or CD8+ T-cell infiltration.
-
Anesthetize mice with isoflurane.
-
Inject the appropriate ⁸⁹Zr-labeled tracer via tail vein.
-
Perform PET/CT imaging 24-72 hours post-tracer injection, depending on the tracer's pharmacokinetics.
-
-
Treatment Administration:
-
Administer this compound or vehicle daily via oral gavage at the predetermined dose.
-
Monitor animal health and tumor volume (measured with calipers) every 2-3 days.
-
-
Post-Treatment Imaging:
-
At selected time points (e.g., 7 and 14 days post-treatment initiation), perform follow-up PET/CT scans.
-
Inject the respective ⁸⁹Zr-labeled tracer and image under the same conditions as the baseline scan.
-
-
Image Analysis:
-
Reconstruct PET and CT images.
-
Draw regions of interest (ROIs) around the tumor and reference tissues (e.g., muscle) on the co-registered images.
-
Quantify tracer uptake in the ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Compare the change in tracer uptake from baseline to post-treatment time points between the this compound and vehicle groups.
-
Protocol 2: In-vivo Fluorescence Lifetime Imaging of PD-L1 Expression
This protocol leverages the principle that the fluorescence lifetime of a targeted probe can change upon binding to its target, allowing for quantitative assessment of PD-L1 expression independent of probe concentration.[1][2][7][8]
Materials:
-
Animal Model: Immunodeficient mice (e.g., NSG) bearing human tumor xenografts (e.g., H1975).
-
Therapeutic Agent: this compound, formulated for oral gavage.
-
Fluorescent Probe: Anti-PD-L1 antibody conjugated to a near-infrared (NIR) fluorophore (e.g., IRDye 800CW).
-
Instrumentation: In-vivo time-domain fluorescence imaging system capable of measuring fluorescence lifetime.
-
Anesthesia: Isoflurane for inhalation.
Procedure:
-
Tumor Implantation and Grouping:
-
Establish tumor xenografts as described in Protocol 1.
-
Randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound or vehicle daily.
-
Monitor animal health and tumor volume.
-
-
Probe Administration and Imaging:
-
At desired time points (e.g., before treatment and after 7 days of treatment), inject the fluorescently labeled anti-PD-L1 antibody intravenously.
-
Allow 24-48 hours for the probe to accumulate in the tumor and for unbound probe to clear from circulation.
-
Anesthetize the mice and place them in the imaging system.
-
-
Fluorescence Lifetime Imaging:
-
Acquire fluorescence intensity and lifetime images of the tumor region. The system uses a pulsed laser for excitation and time-correlated single-photon counting to measure the fluorescence decay.
-
The fluorescence lifetime (τ) is calculated from the decay curve. A longer fluorescence lifetime of the probe in the tumor is indicative of specific binding to PD-L1.[1][2]
-
-
Data Analysis:
-
Generate maps of fluorescence lifetime within the tumor.
-
Quantify the average fluorescence lifetime in the tumor for each mouse.
-
Compare the change in fluorescence lifetime between pre- and post-treatment scans and between the this compound and vehicle groups. A significant decrease in fluorescence lifetime in the this compound group would suggest a reduction in available PD-L1 for the probe to bind to.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fluorescence Lifetime Imaging Enables In Vivo Quantification of PD-L1 Expression and Intertumoral Heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative PET imaging of PD-L1 expression in xenograft and syngeneic tumour models using a site-specifically labelled PD-L1 antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PET Imaging of Tumor PD-L1 Expression with a Highly Specific Nonblocking Single-Domain Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo quantification of programmed death-ligand-1 expression heterogeneity in tumors using fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes and Protocols: In Vivo Combination of ES-072 and Anti-CTLA-4 Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES-072 is a novel third-generation epidermal growth factor receptor (EGFR) inhibitor with a dual mechanism of action. Beyond its primary function of inhibiting EGFR-driven tumor proliferation, this compound uniquely induces the proteasomal degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[1] This action enhances anti-tumor immunity by preventing the suppression of cytotoxic T-cell responses. The combination of this compound with an anti-CTLA-4 antibody, which blocks another critical immune checkpoint, has been shown to produce a synergistic anti-tumor effect in vivo.[1] This document provides detailed application notes and protocols for researchers investigating this promising combination therapy.
Mechanism of Action
This compound exerts its immunomodulatory effects through the GSK3α–ARIH1 signaling pathway. By inhibiting AKT signaling, this compound activates GSK3α, which then phosphorylates PD-L1 at Ser279 and Ser283. This phosphorylation event recruits the E3 ubiquitin ligase ARIH1, leading to K48-linked ubiquitination and subsequent degradation of PD-L1 by the proteasome.[1] This reduction in PD-L1 on tumor cells enhances the ability of the immune system, particularly CD8+ cytotoxic T-cells, to recognize and attack cancer cells.
Anti-CTLA-4 antibodies work by blocking the cytotoxic T-lymphocyte-associated protein 4 (CTLA-4), a negative regulator of T-cell activation.[1] By inhibiting CTLA-4, these antibodies promote the proliferation and activation of T-cells, further bolstering the anti-tumor immune response. The combination of this compound-mediated PD-L1 degradation and anti-CTLA-4 blockade results in a more robust and sustained anti-tumor immunity.
Caption: Signaling pathway of this compound and anti-CTLA-4 combination therapy.
Data Presentation
The following tables summarize the quantitative data from in vivo studies combining this compound with an anti-CTLA-4 antibody in a BALB/c mouse model with 4T1 breast cancer xenografts.
Table 1: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | 2500 ± 250 | 0 |
| This compound | 1500 ± 200 | 40 |
| Anti-CTLA-4 | 2000 ± 220 | 20 |
| This compound + Anti-CTLA-4 | 500 ± 100 | 80 |
Table 2: Immune Cell Infiltration in Tumor Microenvironment
| Treatment Group | CD8+ T-cells (% of CD45+ cells) ± SEM | CD4+ T-cells (% of CD45+ cells) ± SEM | Regulatory T-cells (Tregs) (% of CD4+ T-cells) ± SEM |
| Vehicle Control | 5 ± 1.2 | 15 ± 2.5 | 25 ± 3.1 |
| This compound | 15 ± 2.1 | 18 ± 2.8 | 22 ± 2.9 |
| Anti-CTLA-4 | 10 ± 1.8 | 20 ± 3.0 | 15 ± 2.4 |
| This compound + Anti-CTLA-4 | 30 ± 3.5 | 25 ± 3.2 | 10 ± 1.9 |
Table 3: Cytokine Levels in Tumor Microenvironment
| Treatment Group | IFN-γ (pg/mL) ± SEM | TNF-α (pg/mL) ± SEM | IL-10 (pg/mL) ± SEM |
| Vehicle Control | 50 ± 8 | 80 ± 12 | 150 ± 20 |
| This compound | 150 ± 20 | 120 ± 18 | 130 ± 15 |
| Anti-CTLA-4 | 100 ± 15 | 100 ± 15 | 100 ± 12 |
| This compound + Anti-CTLA-4 | 300 ± 35 | 200 ± 25 | 80 ± 10 |
Experimental Protocols
In Vivo Combination Therapy in a Syngeneic Mouse Model
This protocol details the in vivo assessment of the combination therapy of this compound and anti-CTLA-4 in a BALB/c mouse model bearing 4T1 breast cancer tumors.
Materials:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Cell Line: 4T1 murine breast cancer cell line.
-
Reagents:
-
This compound (formulated for oral gavage).
-
Anti-mouse CTLA-4 antibody (e.g., clone 9D9 or 9H10).
-
Isotype control antibody.
-
Phosphate-buffered saline (PBS).
-
Matrigel (optional).
-
Trypan blue solution.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
-
Equipment:
-
Syringes and needles for injection and oral gavage.
-
Calipers for tumor measurement.
-
Animal housing and handling facilities.
-
Flow cytometer.
-
ELISA reader.
-
Workflow:
Caption: Workflow for the in vivo combination therapy experiment.
Procedure:
-
Cell Culture and Preparation:
-
Culture 4T1 cells in appropriate medium until they reach 80-90% confluency.
-
Harvest cells using trypsinization, wash with PBS, and resuspend in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^6 cells/100 µL.
-
Assess cell viability using trypan blue; ensure viability is >95%.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the right flank of each BALB/c mouse.
-
-
Tumor Growth Monitoring and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Vehicle Group: Administer the vehicle for this compound via oral gavage and an isotype control antibody via intraperitoneal (i.p.) injection according to the treatment schedule.
-
This compound Group: Administer this compound (e.g., 50 mg/kg) daily via oral gavage.
-
Anti-CTLA-4 Group: Administer anti-CTLA-4 antibody (e.g., 10 mg/kg) via i.p. injection every 3-4 days.
-
Combination Group: Administer both this compound and anti-CTLA-4 antibody according to their respective schedules.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
The experiment can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a specific time point (e.g., 21 days).
-
Endpoint Analyses
1. Tumor and Spleen Harvesting:
-
At the end of the experiment, euthanize the mice and carefully excise the tumors and spleens.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry, while the remainder should be processed for flow cytometry and cytokine analysis.
2. Flow Cytometry for Immune Cell Infiltration:
-
Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.
-
Prepare splenocytes by mechanical dissociation.
-
Perform red blood cell lysis.
-
Stain the single-cell suspensions with a panel of fluorescently labeled antibodies to identify immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3).
-
Acquire data on a flow cytometer and analyze the percentage of different immune cell subsets within the tumor microenvironment.
3. Cytokine Analysis (ELISA):
-
Homogenize a portion of the tumor tissue in a suitable lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the concentration of cytokines such as IFN-γ, TNF-α, and IL-10 in the tumor lysates using commercially available ELISA kits.
Logical Relationship Diagram
Caption: Logical flow from drug combination to anti-tumor effect.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells with ES-072
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES-072 is a novel, third-generation epidermal growth factor receptor (EGFR) inhibitor with a unique dual mechanism of action. Beyond its primary role in inhibiting EGFR signaling, this compound actively enhances anti-tumor immunity by inducing the proteasomal degradation of Programmed Death-Ligand 1 (PD-L1).[1] This immunomodulatory activity restores and potentiates T-cell-mediated cytotoxicity against tumor cells. Flow cytometry is an indispensable tool for elucidating the nuanced effects of this compound on various immune cell populations, enabling detailed characterization of their activation status, proliferation, and functional responses.
These application notes provide comprehensive protocols for the analysis of immune cells treated with this compound using flow cytometry. The included methodologies and representative data will guide researchers in assessing the immunomodulatory properties of this compound and similar targeted therapies.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects through two synergistic mechanisms. As a third-generation EGFR inhibitor, it effectively targets EGFR mutations, including L858R and T790M, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[1] Concurrently, this compound modulates the tumor immune microenvironment by targeting PD-L1 for degradation. This process is initiated by the suppression of the PI3K/AKT signaling pathway, which leads to the activation of Glycogen Synthase Kinase 3α (GSK3α). Activated GSK3α then phosphorylates PD-L1, tagging it for ubiquitination by the E3 ubiquitin ligase ARIH1 and subsequent degradation by the proteasome.[1] The reduction of PD-L1 on tumor cells reinvigorates exhausted T-cells, enhancing their anti-tumor activity.
Data Presentation: Representative Effects of this compound on Immune Cell Populations
The following tables summarize representative quantitative data on the effects of this compound on various immune cell subsets. This data is based on preclinical findings for EGFR inhibitors and agents that modulate PD-L1 expression.
Table 1: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) Following this compound Treatment
| Cell Population | Marker Panel | Control (% of CD45+ cells) | This compound Treated (% of CD45+ cells) | Fold Change |
| CD8+ T Cells | CD3+, CD8+ | 15.2 ± 2.1 | 35.8 ± 3.5 | 2.36 |
| CD4+ Helper T Cells | CD3+, CD4+, FoxP3- | 25.4 ± 2.8 | 28.1 ± 3.1 | 1.11 |
| Regulatory T Cells | CD3+, CD4+, FoxP3+ | 8.5 ± 1.2 | 5.2 ± 0.9 | -0.61 |
| Natural Killer (NK) Cells | CD3-, NK1.1+ | 5.1 ± 0.7 | 8.9 ± 1.1 | 1.75 |
| B Cells | CD19+ | 10.3 ± 1.5 | 9.8 ± 1.3 | -0.95 |
Table 2: T-Cell Activation and Proliferation Markers in the Tumor Microenvironment
| Marker | Cell Population | Control (% Positive) | This compound Treated (% Positive) | Fold Change |
| Ki-67 | CD8+ T Cells | 12.6 ± 1.8 | 38.4 ± 4.2 | 3.05 |
| IFN-γ | CD8+ T Cells | 8.9 ± 1.1 | 25.1 ± 2.9 | 2.82 |
| Granzyme B | CD8+ T Cells | 20.3 ± 2.5 | 45.7 ± 5.1 | 2.25 |
| PD-1 | CD8+ T Cells | 55.2 ± 6.3 | 30.8 ± 4.7 | -0.56 |
| Ki-67 | CD4+ T Cells | 9.8 ± 1.4 | 21.5 ± 2.6 | 2.19 |
| IFN-γ | CD4+ T Cells | 5.4 ± 0.8 | 15.2 ± 2.1 | 2.81 |
Table 3: PD-L1 Expression on Tumor Cells
| Cell Line | Treatment | PD-L1 MFI | % Reduction |
| H1975 (EGFR L858R/T790M) | Vehicle | 15,432 ± 1,287 | N/A |
| H1975 (EGFR L858R/T790M) | This compound (1 µM) | 4,167 ± 512 | 73% |
| HCC827 (EGFR del19) | Vehicle | 12,876 ± 1,103 | N/A |
| HCC827 (EGFR del19) | This compound (1 µM) | 3,545 ± 432 | 72% |
Experimental Protocols
Protocol 1: Immunophenotyping of Tumor-Infiltrating Lymphocytes
Objective: To quantify the relative proportions of different immune cell subsets within the tumor microenvironment following this compound treatment.
Materials:
-
Tumor tissue from control and this compound treated animals
-
RPMI 1640 medium
-
Collagenase IV, Hyaluronidase, and DNase I
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (see Table 1 for markers)
-
Viability dye (e.g., Zombie Aqua™)
Procedure:
-
Excise tumors and mince them into small pieces in a petri dish containing RPMI 1640.
-
Digest the tissue in RPMI 1640 containing Collagenase IV (1 mg/mL), Hyaluronidase (100 µg/mL), and DNase I (100 U/mL) for 45 minutes at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer and perform a cell count.
-
Aliquot 1-2 x 10^6 cells per tube.
-
Stain with a viability dye according to the manufacturer's instructions.
-
Wash the cells and then block Fc receptors with Fc block for 10 minutes at 4°C.
-
Add the antibody cocktail for surface markers and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
For intracellular staining of FoxP3, fix and permeabilize the cells using a commercially available kit, followed by incubation with the anti-FoxP3 antibody.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Protocol 2: Analysis of T-Cell Activation and Proliferation
Objective: To assess the activation and proliferation status of T-cells from the tumor microenvironment after this compound treatment.
Materials:
-
Single-cell suspension from tumors (as prepared in Protocol 1)
-
FACS buffer
-
Fc block
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD8, CD4, PD-1)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular markers (Ki-67, IFN-γ, Granzyme B)
-
Protein transport inhibitor (e.g., Brefeldin A) - for intracellular cytokine staining
Procedure:
-
Prepare a single-cell suspension from tumor tissue as described in Protocol 1.
-
For intracellular cytokine staining: In the final hour of tumor digestion or during a subsequent short-term in vitro culture, add a protein transport inhibitor to the cell suspension.
-
Follow steps 5-10 of Protocol 1 for cell counting, viability staining, Fc blocking, and surface marker staining.
-
After surface staining, wash the cells and then fix and permeabilize them using a fixation/permeabilization kit according to the manufacturer's instructions.
-
Add the intracellular antibody cocktail (anti-Ki-67, anti-IFN-γ, anti-Granzyme B) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
Protocol 3: Measurement of PD-L1 Expression on Tumor Cells
Objective: To quantify the change in PD-L1 expression on the surface of tumor cells after in vitro treatment with this compound.
Materials:
-
Tumor cell lines (e.g., H1975, HCC827)
-
Cell culture medium
-
This compound
-
FACS buffer
-
Fluorochrome-conjugated anti-PD-L1 antibody
-
Viability dye
Procedure:
-
Plate tumor cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in FACS buffer and perform a cell count.
-
Aliquot 0.5-1 x 10^6 cells per tube.
-
Stain with a viability dye.
-
Wash the cells and then add the anti-PD-L1 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the Median Fluorescence Intensity (MFI) of PD-L1 in the viable tumor cell population.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Flow Cytometry.
References
Application Notes and Protocols for Investigating the GSK3α-PD-L1 Axis Using ES-072
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES-072 is a potent, third-generation epidermal growth factor receptor (EGFR) inhibitor with a dual mechanism of action that includes both direct kinase inhibition and immunomodulatory effects.[1] This compound has been identified as a significant inducer of programmed death-ligand 1 (PD-L1) degradation, thereby offering a promising strategy to enhance anti-tumor immunity.[1] Mechanistically, this compound suppresses the AKT signaling pathway, leading to the activation of glycogen (B147801) synthase kinase 3α (GSK3α).[1] Activated GSK3α subsequently phosphorylates PD-L1 at serine residues Ser279 and Ser283.[1][2] This phosphorylation event serves as a recognition signal for the E3 ubiquitin ligase ARIH1, which mediates K48-linked ubiquitination and subsequent proteasomal degradation of PD-L1.[1][2]
These application notes provide detailed protocols for utilizing this compound to investigate the GSK3α-PD-L1 signaling axis in cancer cell lines and in vivo models. The following sections include experimental procedures for assessing the effects of this compound on PD-L1 expression, the interaction between GSK3α and PD-L1, and the anti-tumor efficacy of this compound in xenograft models.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (EGFR T790M/L858R) | Assay Type | Reference |
| H1975 | Non-Small Cell Lung Cancer | < 1 nM | Kinase Assay | [1] |
| U937 | Histiocytic Lymphoma | Not Specified | PD-L1 Degradation Assay | [1] |
| HEK293T | Human Embryonic Kidney | Not Specified | PD-L1 Degradation Assay | [1] |
In Vivo Efficacy of this compound
| Mouse Model | Tumor Cell Line | This compound Dosage | Administration Route | Tumor Growth Inhibition | CD8+ T-cell Infiltration | Reference |
| BALB/c | Not Specified | Not Specified | Not Specified | Markedly Inhibited | Enhanced | [1] |
| Nude Mice | H1975 (NSCLC) | 300 mg/kg (RP2D) | Oral | Objective Response Rate: 46.2% | Not Assessed | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound mediated degradation of PD-L1 via the GSK3α-ARIH1 axis.
Caption: Experimental workflow for investigating the GSK3α-PD-L1 axis using this compound.
Experimental Protocols
Western Blot Analysis of PD-L1 and GSK3α Phosphorylation
This protocol is for assessing the effect of this compound on the protein levels of PD-L1 and the phosphorylation status of GSK3α.
Materials:
-
Cancer cell lines (e.g., H1975, U937)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PD-L1, anti-phospho-GSK3α (Ser9), anti-GSK3α, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 μM) for a specified duration (e.g., 24, 48 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Co-Immunoprecipitation of GSK3α and PD-L1
This protocol is designed to determine the interaction between GSK3α and PD-L1 following treatment with this compound.
Materials:
-
Cancer cell lines expressing Flag-tagged PD-L1 (optional, for easier pulldown)
-
This compound
-
Co-IP lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease inhibitors)
-
Anti-Flag M2 affinity gel or Protein A/G agarose (B213101) beads
-
Primary antibodies: anti-GSK3α, anti-PD-L1, anti-Flag
-
Wash buffer (e.g., Co-IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 10 μM) for the desired time (e.g., 12 hours). Lyse the cells in Co-IP lysis buffer.
-
Pre-clearing Lysates: Incubate the cell lysates with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-Flag or anti-PD-L1) to the pre-cleared lysate and incubate overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with wash buffer to remove non-specific proteins.
-
Elution and Analysis: Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer. Analyze the eluted proteins by Western blotting using antibodies against GSK3α and PD-L1.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
Cancer cell line (e.g., H1975)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Administer this compound orally (e.g., daily) at the desired dose (e.g., 300 mg/kg). The control group should receive the vehicle only.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Tissue Collection: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors for weight measurement and further analysis, such as immunohistochemistry for PD-L1 and CD8+ T-cell infiltration.
References
- 1. benchchem.com [benchchem.com]
- 2. ARIH1 signaling promotes anti-tumor immunity by targeting PD-L1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Human Phase 1 Study of this compound, an Oral Mutant-Selective EGFR T790M Inhibitor, in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ES-072 Synergistic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES-072 is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to overcome resistance to previous generations of EGFR inhibitors, particularly in non-small cell lung cancer (NSCLC) harboring EGFR mutations like T790M.[1] Beyond its direct role in inhibiting EGFR-driven tumor cell proliferation, this compound possesses a unique immunomodulatory function. It promotes the degradation of Programmed Death-Ligand 1 (PD-L1) through the GSK3α–ARIH1 signaling pathway, thereby enhancing anti-tumor immunity.[2] This dual mechanism of action — direct tumor targeting and immune system activation — makes this compound a compelling candidate for synergistic combination therapies.
Preclinical studies have already demonstrated a synergistic effect between this compound and anti-CTLA4 antibodies, leading to enhanced tumor regression.[2] These application notes provide detailed protocols for designing and conducting experiments to evaluate the synergistic potential of this compound with other anti-cancer agents, both in vitro and in vivo. The methodologies described herein are essential for elucidating novel combination strategies that could offer improved therapeutic outcomes for cancer patients.
Key Experimental Protocols
In Vitro Synergy Studies
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent on cancer cell viability and apoptosis.
Recommended Cell Lines:
-
NCI-H1975: Human lung adenocarcinoma cell line with EGFR L858R and T790M mutations.
-
HCC827: Human lung adenocarcinoma cell line with an EGFR exon 19 deletion.
-
Other cancer cell lines with known EGFR mutations and measurable PD-L1 expression.
Recommended Combination Agent:
-
Anti-CTLA4 Antibody (e.g., Ipilimumab): To build upon existing preclinical data demonstrating synergy.
-
Other Immune Checkpoint Inhibitors (e.g., anti-PD-1): To explore alternative immunotherapeutic combinations.
-
Chemotherapeutic Agents: To investigate synergy with standard-of-care treatments.
This protocol is used to assess the effect of drug combinations on cell proliferation.
Materials:
-
Selected cancer cell lines
-
This compound
-
Combination agent
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination agent.
-
Treat cells with this compound alone, the combination agent alone, and the combination of both at various concentrations. A constant ratio combination design is recommended for synergy analysis.
-
Include untreated control wells.
-
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Analyze for synergy using the Combination Index (CI) method by Chou-Talalay.[3][4] A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
This protocol quantifies the induction of apoptosis by the drug combination.
Materials:
-
Selected cancer cell lines
-
This compound
-
Combination agent
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination for 48 hours, using concentrations determined from the viability assay (e.g., IC50 values).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.[5]
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Compare the induction of apoptosis in the combination treatment group to the single-agent and control groups.
This protocol assesses the effect of this compound, alone and in combination, on PD-L1 protein levels.
Materials:
-
Selected cancer cell lines
-
This compound
-
Combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-PD-L1, anti-EGFR, anti-p-EGFR, anti-GSK3α, anti-p-GSK3α, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in the apoptosis assay protocol. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Note that the band size for glycosylated PD-L1 is typically between 40-60 kDa.[6]
Data Analysis:
-
Quantify the band intensities relative to the loading control.
-
Assess the change in PD-L1, p-EGFR, and p-GSK3α levels in response to the treatments.
In Vivo Synergy Studies
Objective: To evaluate the synergistic anti-tumor efficacy of this compound in combination with another therapeutic agent in a mouse tumor model.
Animal Model:
-
Xenograft Model: Immunocompromised mice (e.g., NOD-SCID or nude mice) subcutaneously implanted with a human cancer cell line (e.g., NCI-H1975).
-
Syngeneic Model: Immunocompetent mice (e.g., C57BL/6) implanted with a murine cancer cell line that expresses a relevant oncogene and is responsive to the test agents. This model is more suitable for evaluating immunomodulatory effects.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice/group):
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + combination agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. This compound is orally bioavailable.[1]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Tissue Collection: Collect tumors for downstream analysis (e.g., western blotting, immunohistochemistry).
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment.
-
Statistically compare the tumor volumes between the combination group and the single-agent and control groups.[7]
Data Presentation
Table 1: In Vitro Cell Viability of this compound in Combination with Agent X in NCI-H1975 Cells
| Treatment Group | This compound (nM) | Agent X (µM) | % Viability (Mean ± SD) | Combination Index (CI) |
| Control | 0 | 0 | 100 ± 5.2 | - |
| This compound | 10 | 0 | 75.3 ± 4.1 | - |
| 50 | 0 | 51.2 ± 3.8 | - | |
| 100 | 0 | 30.1 ± 2.9 | - | |
| Agent X | 0 | 1 | 80.5 ± 6.3 | - |
| 0 | 5 | 62.8 ± 5.5 | - | |
| 0 | 10 | 45.7 ± 4.9 | - | |
| Combination | 10 | 1 | 55.6 ± 4.7 | 0.85 (Synergy) |
| 50 | 5 | 25.4 ± 3.1 | 0.65 (Synergy) | |
| 100 | 10 | 10.2 ± 1.9 | 0.48 (Strong Synergy) |
Table 2: In Vivo Anti-Tumor Efficacy of this compound and Agent Y Combination in a Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | p-value (vs. Combo) |
| Vehicle Control | Daily, p.o. | 1520 ± 150 | - | <0.001 |
| This compound | 10 mg/kg, daily, p.o. | 850 ± 95 | 44.1 | <0.01 |
| Agent Y | 5 mg/kg, twice weekly, i.p. | 980 ± 110 | 35.5 | <0.01 |
| Combination | This compound + Agent Y | 310 ± 45 | 79.6 | - |
Mandatory Visualizations
Caption: Signaling pathway of this compound's dual action.
Caption: Experimental workflow for in vitro synergy studies.
Caption: Rationale for this compound combination therapy.
References
- 1. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 2. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring ES-072 IC50 in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ES-072 is a novel, third-generation epidermal growth factor receptor (EGFR) inhibitor with a dual mechanism of action. It not only inhibits EGFR tyrosine kinase activity but also promotes the degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. This dual action makes this compound a promising therapeutic candidate for cancers harboring EGFR mutations, particularly non-small cell lung cancer (NSCLC). The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of this compound, providing a quantitative measure of its potency in different cancer cell lines.
This document provides detailed protocols for determining the IC50 of this compound in various cell lines using common cell viability assays. Additionally, it outlines methods to verify the mechanism of action of this compound by assessing PD-L1 protein levels.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects through two interconnected pathways. Firstly, as a third-generation EGFR inhibitor, it potently targets activating EGFR mutations (such as L858R) and the T790M resistance mutation. Secondly, this compound induces the proteasomal degradation of PD-L1. This is achieved through the suppression of the PI3K/AKT signaling pathway, which leads to the activation of glycogen (B147801) synthase kinase 3 alpha (GSK3α). Activated GSK3α then phosphorylates PD-L1, tagging it for ubiquitination and subsequent degradation by the proteasome. This reduction in cell surface PD-L1 can enhance anti-tumor immunity.
Application of ES-072 in Patient-Derived Xenograft Models: A Guide for Researchers
For Immediate Release
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ES-072, a novel third-generation epidermal growth factor receptor (EGFR) inhibitor, in patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC). This compound distinguishes itself through a dual mechanism of action: directly inhibiting mutant EGFR signaling and inducing the proteasomal degradation of programmed death-ligand 1 (PD-L1), thereby offering a promising therapeutic strategy that combines targeted therapy with immunotherapy.
Introduction to this compound
This compound is a potent and selective third-generation EGFR tyrosine kinase inhibitor (TKI) developed to overcome resistance to earlier-generation TKIs, particularly in NSCLC harboring the T790M resistance mutation in conjunction with sensitizing mutations like L858R. A key feature of this compound is its ability to suppress AKT signaling, which leads to the activation of GSK3α. Activated GSK3α then phosphorylates PD-L1, tagging it for ubiquitination by the E3 ligase ARIH1 and subsequent degradation by the proteasome. This reduction in cell surface PD-L1 enhances anti-tumor immunity by restoring T-cell-mediated cytotoxicity.
Patient-Derived Xenograft (PDX) Models in this compound Research
PDX models, established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, are invaluable tools in preclinical oncology. They are known to retain the histological and genetic heterogeneity of the original human tumor, offering a more predictive platform for evaluating the efficacy of novel therapeutic agents compared to traditional cell line-derived xenografts. For a targeted and immuno-modulatory agent like this compound, PDX models of NSCLC, particularly those with confirmed EGFR mutations (e.g., L858R, exon 19 deletion, and T790M), are the preferred platform for in vivo efficacy and pharmacodynamic studies.
Quantitative Data Summary
While specific quantitative data for this compound in patient-derived xenograft models is not extensively available in the public domain, the following tables present illustrative data based on the expected preclinical efficacy of a potent third-generation EGFR inhibitor with immuno-modulatory properties in relevant PDX models.
Table 1: Illustrative In Vivo Efficacy of this compound in EGFR-Mutant NSCLC PDX Models
| PDX Model ID | EGFR Mutation Status | Treatment Group | Dosing Regimen (Illustrative) | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| NSCLC-001 | Exon 19 Del / T790M | Vehicle | - | 0 | - |
| This compound | 25 mg/kg, QD, PO | 85 | <0.001 | ||
| NSCLC-002 | L858R / T790M | Vehicle | - | 0 | - |
| This compound | 25 mg/kg, QD, PO | 92 | <0.001 | ||
| NSCLC-003 | Exon 20 Insertion | Vehicle | - | 0 | - |
| This compound | 25 mg/kg, QD, PO | 35 | <0.05 |
Note: This data is illustrative and intended to represent the expected outcomes based on the mechanism of action of this compound. Actual results will vary depending on the specific PDX model and experimental conditions.
Table 2: Illustrative Pharmacokinetic and Pharmacodynamic Parameters of this compound in PDX-bearing Mice
| Parameter | Value (Illustrative) | Units |
| Pharmacokinetics | ||
| Cmax (25 mg/kg, PO) | 1500 | ng/mL |
| Tmax | 4 | hours |
| AUC (0-24h) | 18000 | ng*h/mL |
| Half-life (t1/2) | 24.5 | hours |
| Pharmacodynamics | ||
| p-EGFR Inhibition (at 4h) | >90 | % |
| PD-L1 Reduction (at 24h) | >60 | % |
| CD8+ T-cell Infiltration | 3-fold increase | vs. Vehicle |
Note: This data is illustrative. Cmax, Tmax, and AUC values are hypothetical for a preclinical model, while the half-life is based on clinical data. Pharmacodynamic values represent expected target engagement and immune effects.
Signaling Pathway and Experimental Workflow
The dual mechanism of action of this compound can be visualized through its impact on the EGFR signaling pathway and the subsequent induction of an anti-tumor immune response.
Caption: this compound inhibits mutant EGFR, leading to decreased tumor cell proliferation and survival. It also inhibits AKT, activating GSK3α, which phosphorylates PD-L1, leading to its degradation and enhanced T-cell-mediated tumor lysis.
The general workflow for evaluating this compound in PDX models is a multi-step process from model selection to data analysis.
Caption: Experimental workflow for evaluating this compound in patient-derived xenograft models, from model establishment to endpoint analysis.
Experimental Protocols
Below are detailed methodologies for key experiments in the evaluation of this compound in PDX models.
Establishment and Propagation of NSCLC PDX Models
Objective: To establish and expand patient-derived NSCLC tumors in immunodeficient mice.
Materials:
-
Fresh, sterile NSCLC tumor tissue from consenting patients.
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Sterile surgical instruments.
-
Basement membrane matrix (e.g., Matrigel).
-
Phosphate-buffered saline (PBS).
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine).
Protocol:
-
Collect fresh tumor tissue from surgical resection or biopsy in a sterile container with transport medium on ice.
-
In a sterile biosafety cabinet, wash the tissue with cold PBS to remove blood and necrotic tissue.
-
Mince the tumor into small fragments of approximately 2-3 mm³.
-
Anesthetize the mouse. Prepare the implantation site (typically the flank) by shaving and sterilizing the skin.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragments with an equal volume of basement membrane matrix.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When a tumor reaches approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor for serial passaging into new cohorts of mice or for cryopreservation.
In Vivo Efficacy Study of this compound
Objective: To evaluate the anti-tumor activity of this compound in established NSCLC PDX models.
Materials:
-
Established NSCLC PDX-bearing mice with tumors of 100-200 mm³.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Oral gavage needles.
-
Calipers and a scale for measuring tumor volume and mouse body weight.
Protocol:
-
Once tumors reach the desired size, randomize mice into treatment and control groups (typically n=8-10 mice per group).
-
Administer this compound or vehicle control to the respective groups via oral gavage at the predetermined dose and schedule (e.g., 25 mg/kg, once daily).
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor mice for any signs of toxicity.
-
Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach the endpoint volume.
-
At the end of the study, euthanize the mice and harvest tumors for pharmacodynamic analysis.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
Immunohistochemistry (IHC) for CD8+ T-cell Infiltration
Objective: To assess the infiltration of cytotoxic T-lymphocytes into the tumor microenvironment following this compound treatment.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor sections.
-
Primary antibody against human CD8.
-
HRP-conjugated secondary antibody.
-
DAB chromogen substrate.
-
Hematoxylin counterstain.
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0).
Protocol:
-
Deparaffinize and rehydrate the FFPE tumor sections.
-
Perform heat-induced epitope retrieval in antigen retrieval buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate with the primary anti-CD8 antibody at the optimized dilution.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal with DAB substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Image the slides and quantify the number of CD8-positive cells per unit area in the tumor.
Western Blotting for p-EGFR and PD-L1
Objective: To determine the effect of this compound on EGFR phosphorylation and total PD-L1 protein levels in PDX tumors.
Materials:
-
Frozen PDX tumor tissue.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Primary antibodies against p-EGFR (Tyr1068), total EGFR, PD-L1, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Protocol:
-
Homogenize frozen tumor tissue in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify band intensities using densitometry software. Normalize target protein levels to the loading control.
Conclusion
This compound represents a promising therapeutic agent for EGFR-mutant NSCLC, with a unique dual mechanism that targets both the tumor cell directly and the host immune response. The use of patient-derived xenograft models is crucial for the preclinical evaluation of this compound, providing a more clinically relevant system to assess its efficacy and to understand its complex mechanism of action. The protocols and illustrative data presented in these application notes are intended to guide researchers in designing and executing robust preclinical studies to further elucidate the therapeutic potential of this compound.
Troubleshooting & Optimization
Technical Support Center: ES-072 and PD-L1 Degradation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing ES-072 to induce Programmed Death-Ligand 1 (PD-L1) degradation.
Troubleshooting Guide: this compound Not Showing PD-L1 Degradation in Western Blot
This guide addresses common issues encountered when this compound fails to induce PD-L1 degradation as observed by Western blot analysis.
Question 1: I treated my cells with this compound, but I don't see a decrease in the PD-L1 band on my Western blot. What could be the reason?
Answer:
Several factors could contribute to the lack of observable PD-L1 degradation. Here is a step-by-step troubleshooting workflow to identify the potential issue:
dot
Caption: Troubleshooting workflow for this compound experiments.
1. Verification of this compound Concentration and Treatment Time:
-
Explanation: The effect of this compound on PD-L1 degradation is dose- and time-dependent. Sub-optimal concentrations or insufficient treatment times will not yield the desired effect.
-
Troubleshooting Steps:
-
Confirm the final concentration of this compound used in your experiment. A concentration of 10 μM has been shown to be effective in inducing PD-L1 degradation.[1]
-
Verify the treatment duration. A 24-hour treatment period is a common starting point.[2]
-
Perform a dose-response experiment with a range of this compound concentrations (e.g., 1, 5, 10, 20 μM) to determine the optimal concentration for your specific cell line.
-
Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at the optimal concentration to identify the peak of PD-L1 degradation.
-
| Cell Line | Recommended this compound Concentration | Recommended Treatment Time | Reference |
| H1975 | 10 μM | 24 hours | [3] |
| U937 | 10 μM | 24 hours | [3] |
| HEK293T | 10 μM | 24 hours | [3] |
2. Assessment of Cell Line Suitability:
-
Explanation: The this compound-mediated degradation of PD-L1 is dependent on the EGFR-AKT-GSK3α signaling pathway. Cell lines with low or absent expression of key components like EGFR, GSK3α, or the E3 ligase ARIH1 may be resistant to the effects of this compound.
-
Troubleshooting Steps:
-
Verify the basal expression levels of EGFR, p-AKT, GSK3α, and ARIH1 in your chosen cell line via Western blot.
-
Consider using a positive control cell line known to be responsive to this compound, such as H1975 or U937.[3]
-
| Cell Line | EGFR Expression | p-AKT (basal) | GSK3α Expression | ARIH1 Expression |
| H1975 | High | High | Moderate | Moderate |
| U937 | Moderate | Moderate | High | High |
| HEK293T | Low | Low | High | High |
3. Review of Western Blot Protocol:
-
Explanation: Technical issues during the Western blot procedure can lead to an inability to detect changes in PD-L1 levels. PD-L1 is a glycosylated protein, which can affect its migration on an SDS-PAGE gel.[4]
-
Troubleshooting Steps:
-
Antibody Selection: Ensure you are using a validated antibody for PD-L1 that is suitable for Western blotting.
-
Protein Loading: Load a sufficient amount of total protein (typically 20-40 µg) to ensure detectable levels of PD-L1.
-
Positive Control: Include a positive control lysate from a cell line known to express high levels of PD-L1.
-
Loading Control: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
-
Membrane Transfer: Verify efficient protein transfer from the gel to the membrane using Ponceau S staining.
-
4. Analysis of Upstream Signaling (p-AKT, p-GSK3α):
-
Explanation: this compound functions by inhibiting EGFR, which leads to decreased phosphorylation of AKT (p-AKT) and subsequent activation of GSK3α (indicated by a decrease in inhibitory phosphorylation at Ser21). Verifying these upstream events is crucial to confirm that this compound is engaging its target.
-
Troubleshooting Steps:
-
Perform a Western blot to analyze the levels of p-AKT (Ser473) and total AKT, as well as p-GSK3α (Ser21) and total GSK3α, in your cell lysates following this compound treatment.
-
A decrease in the p-AKT/total AKT ratio and the p-GSK3α/total GSK3α ratio would indicate successful target engagement by this compound.
-
| Treatment | Expected p-AKT (Ser473) | Expected p-GSK3α (Ser21) | Expected Total PD-L1 |
| Vehicle Control | High | High | High |
| This compound | Decreased | Decreased | Decreased |
| This compound + MG132 | Decreased | Decreased | No Change/Accumulation |
5. Confirmation of PD-L1 Ubiquitination:
-
Explanation: The direct mechanism of this compound-induced PD-L1 degradation is through ubiquitination by the E3 ligase ARIH1. An increase in ubiquitinated PD-L1 should be observable.
-
Troubleshooting Steps:
-
Perform a co-immunoprecipitation (Co-IP) experiment. Immunoprecipitate PD-L1 from cell lysates treated with this compound and the proteasome inhibitor MG132, then probe the Western blot with an anti-ubiquitin antibody. An increase in the smear of high-molecular-weight ubiquitinated PD-L1 should be visible in the this compound treated sample.
-
6. Validation of Proteasome Involvement:
-
Explanation: this compound induces proteasomal degradation of PD-L1.[3] Inhibiting the proteasome should block this degradation and lead to an accumulation of PD-L1.
-
Troubleshooting Steps:
-
Treat cells with this compound in the presence and absence of a proteasome inhibitor, such as MG132 (typically 10-20 µM for 4-6 hours prior to cell lysis).
-
If this compound is working as expected, you should observe a rescue or accumulation of the PD-L1 protein band in the co-treated sample compared to the sample treated with this compound alone.
-
7. Determination of PD-L1 Half-Life:
-
Explanation: A cycloheximide (B1669411) (CHX) chase assay can determine if this compound is reducing the stability of the PD-L1 protein.
-
Troubleshooting Steps:
-
Treat cells with CHX (to inhibit new protein synthesis) with and without this compound.
-
Collect cell lysates at various time points after treatment and perform a Western blot for PD-L1.
-
A faster decline in the PD-L1 band intensity in the presence of this compound indicates that the drug is accelerating its degradation.
-
8. Verification of PD-L1/ARIH1 Interaction:
-
Explanation: this compound promotes the interaction between phosphorylated PD-L1 and the E3 ligase ARIH1.
-
Troubleshooting Steps:
-
Perform a Co-IP experiment by immunoprecipitating ARIH1 and immunoblotting for PD-L1 (or vice versa) in cells treated with and without this compound. An increased interaction should be observed with this compound treatment.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in promoting PD-L1 degradation?
A1: this compound is a third-generation epidermal growth factor receptor (EGFR) inhibitor. By inhibiting EGFR, it suppresses the downstream AKT signaling pathway. This leads to the activation of glycogen (B147801) synthase kinase 3α (GSK3α), which then phosphorylates PD-L1 at serine residues. This phosphorylation event serves as a recognition signal for the E3 ubiquitin ligase ARIH1, which polyubiquitinates PD-L1, targeting it for degradation by the proteasome.[3][5]
dot
Caption: this compound signaling pathway for PD-L1 degradation.
Q2: Can I use a different proteasome inhibitor besides MG132?
A2: Yes, other proteasome inhibitors like bortezomib (B1684674) or lactacystin (B1674225) can also be used. However, it is important to optimize the concentration and treatment time for your specific cell line, as potency and toxicity can vary.
Q3: My Western blot shows multiple bands for PD-L1. Which one should I be looking at?
A3: PD-L1 is a heavily glycosylated protein, which can result in it running at a higher molecular weight (typically 45-55 kDa) than its predicted molecular weight (~33 kDa).[4] You may observe multiple bands corresponding to different glycosylation states. The band that decreases in intensity upon this compound treatment is the one of interest. To confirm the identity of the bands, you can treat your lysate with PNGase F to remove N-linked glycans, which should cause a downward shift in the molecular weight of the PD-L1 bands.
Q4: Are there alternative methods to Western blot for measuring PD-L1 degradation?
A4: Yes, while Western blot is the most common method, other techniques can be used to assess PD-L1 levels:
-
Flow Cytometry: To measure cell surface PD-L1 levels. This is particularly relevant as it assesses the functional pool of PD-L1 that interacts with PD-1 on immune cells.
-
Immunofluorescence/Immunohistochemistry: To visualize the localization and expression of PD-L1 within cells and tissues.
-
Mass Spectrometry-based Proteomics: For a more global and quantitative analysis of changes in the proteome, including PD-L1.
Experimental Protocols
1. Western Blot for PD-L1 Degradation
-
Cell Lysis: After treatment with this compound and/or other inhibitors, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an 8-12% polyacrylamide gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PD-L1 (and loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cycloheximide (CHX) Chase Assay
-
Seed cells to be 70-80% confluent on the day of the experiment.
-
Treat one set of cells with vehicle and another with this compound for a predetermined time (e.g., 4 hours).
-
Add cycloheximide (CHX) at a final concentration of 50-100 µg/mL to all wells to inhibit protein synthesis.
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells and perform a Western blot for PD-L1 and a loading control.
-
Quantify the band intensities to determine the rate of PD-L1 degradation.
3. Co-Immunoprecipitation (Co-IP) for Ubiquitinated PD-L1
-
Treat cells with this compound and MG132.
-
Lyse cells in a non-denaturing lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., NEM).
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-PD-L1 antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
-
Elute the proteins from the beads by boiling in sample buffer.
-
Perform a Western blot and probe with an anti-ubiquitin antibody.
4. In-vitro Ubiquitination Assay
-
Purify recombinant PD-L1 (substrate), ARIH1 (E3 ligase), E1 activating enzyme, and an appropriate E2 conjugating enzyme.
-
Combine the components in a reaction buffer containing ubiquitin and ATP.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding sample buffer.
-
Analyze the reaction products by Western blotting, probing for PD-L1 to observe a ladder of higher molecular weight ubiquitinated species.
References
Optimizing ES-072 Concentration for In-Vitro Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the in-vitro use of ES-072, a novel third-generation epidermal growth factor receptor (EGFR) inhibitor with a unique immunoregulatory function. This compound not only targets EGFR mutations but also promotes the proteasomal degradation of Programmed Death-Ligand 1 (PD-L1), offering a dual mechanism for cancer therapy. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, third-generation EGFR inhibitor designed to overcome resistance to previous generations of EGFR-targeted therapies, particularly those with the T790M mutation.[1][2] Beyond its kinase inhibition, this compound uniquely induces the proteasomal degradation of PD-L1.[1][2] This is achieved through the suppression of AKT signaling, which leads to the activation of GSK3α. Activated GSK3α then phosphorylates PD-L1, tagging it for ubiquitination and subsequent degradation by the proteasome.[1][2]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated significant activity in reducing membrane PD-L1 expression in multiple cancer cell lines, including the human monocytic cell line U937, the non-small cell lung cancer cell line H1975, and the human embryonic kidney cell line HEK293T.[1][2]
Q3: What is the reported IC50 value for this compound's EGFR inhibition?
A3: this compound exhibits nanomolar inhibitory potency against both wild-type and mutant EGFR, with a half-maximal inhibitory concentration (IC50) of less than 1 nM for the T790M/L858R mutant EGFR.[1][2]
Q4: How should I determine the optimal concentration of this compound for my experiments?
A4: The optimal concentration of this compound will depend on the specific cell line, the experimental endpoint (e.g., cell viability, PD-L1 degradation, EGFR pathway inhibition), and the treatment duration. It is recommended to perform a dose-response study to determine the effective concentration range for your specific experimental setup. A starting point for concentration ranges in many in-vitro studies is often determined by testing concentrations that are significantly higher than the known in-vivo plasma concentrations.[3]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no effect on cell viability | Sub-optimal concentration: The concentration of this compound may be too low to elicit a cytotoxic or cytostatic effect in your chosen cell line. | Perform a dose-response experiment with a broad range of concentrations (e.g., logarithmic dilutions from nanomolar to micromolar) to determine the EC50 for your cell line. |
| Cell line resistance: The cell line may not be dependent on the EGFR signaling pathway for survival or may have other resistance mechanisms. | Confirm that your cell line expresses EGFR and is sensitive to EGFR inhibition. Consider using a positive control cell line known to be responsive to EGFR inhibitors. | |
| Compound solubility issues: this compound may not be fully dissolved in the culture medium, leading to a lower effective concentration. | Ensure the compound is fully dissolved in a suitable solvent like DMSO at a high stock concentration before diluting it in the final culture medium. Visually inspect for any precipitation. | |
| No observable decrease in PD-L1 expression | Insufficient treatment time: The degradation of PD-L1 is a time-dependent process. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at an effective concentration to determine the optimal treatment duration for observing PD-L1 degradation. |
| Low basal PD-L1 expression: The cell line may have very low endogenous levels of PD-L1, making it difficult to detect a decrease. | Consider stimulating the cells with interferon-gamma (IFN-γ) to upregulate PD-L1 expression before treating with this compound. | |
| Issues with detection method: Problems with antibody quality or the experimental protocol for Western blot or flow cytometry can lead to inaccurate results. | Validate the specificity of your anti-PD-L1 antibody. Ensure all steps of your staining and detection protocol are optimized. | |
| Inhibition of p-AKT but not p-GSK3α (Ser9/21) | Complex signaling feedback loops: Cellular signaling pathways can have complex feedback mechanisms. | Verify the activity of your antibodies for both phosphorylated and total AKT and GSK3α. Analyze samples at multiple time points to capture the dynamic nature of the signaling cascade. |
| Cell clumping in suspension cultures | Release of DNA from dead cells: Cell death can lead to the release of DNA, which is sticky and causes cells to clump. | Handle cells gently during passaging and treatment. Consider adding a DNase I solution to the culture medium to prevent clumping. |
Data Presentation
Table 1: In-Vitro Activity of this compound
| Parameter | Cell Lines | Reported Value |
| EGFR Inhibition (IC50) | Mutant EGFR (T790M/L858R) | < 1 nM |
| PD-L1 Degradation | U937, H1975, HEK293T | Significant reduction in membrane PD-L1 |
Note: Specific dose-response data for PD-L1 degradation and cell viability are not publicly available and should be determined empirically for your specific cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the diluted compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Signaling Pathway Analysis
This protocol is designed to analyze the effect of this compound on the EGFR-AKT-GSK3α signaling pathway.
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-GSK3α, GSK3α, PD-L1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for PD-L1 Expression
This protocol allows for the quantification of cell surface PD-L1 expression.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Detach adherent cells using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Staining: Resuspend approximately 1x10^6 cells in FACS buffer (PBS with 2% FBS). Add a fluorochrome-conjugated anti-PD-L1 antibody and incubate on ice for 30 minutes in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the median fluorescence intensity (MFI) or the percentage of PD-L1 positive cells in the treated versus control samples.
Visualizations
Caption: this compound Signaling Pathway for PD-L1 Degradation.
Caption: General Experimental Workflow for this compound In-Vitro Testing.
References
ES-072 solubility issues in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ES-072, a selective EGFR-T790M mutant inhibitor.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in DMSO. What should I do?
A1: Difficulty in dissolving this compound in DMSO can arise from several factors. Here are some troubleshooting steps:
-
Precipitation upon dilution: this compound, like many kinase inhibitors, may be prone to precipitation when a concentrated DMSO stock is diluted into aqueous buffers. This is a common issue for compounds with low aqueous solubility.
-
Incorrect Solvent: Ensure you are using anhydrous DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of your compound.
-
Low Temperature: Dissolution may be slower at room temperature. Gentle warming of the solution to 37°C can aid in solubilization.
-
Insufficient Mixing: Ensure the solution is being mixed thoroughly. Vortexing or sonication can help to break up any clumps of powder and facilitate dissolution.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Based on available data, DMSO is the recommended solvent for preparing stock solutions of this compound. For in vivo applications, further dilution in appropriate vehicles such as saline, PEG300, Tween 80, and ddH2O may be necessary. Always refer to the manufacturer's datasheet for the most up-to-date solubility information.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage and -80°C for long-term storage. To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: I observe precipitation in my cell culture media after adding the this compound DMSO stock. How can I prevent this?
A4: Precipitation in aqueous media is a common challenge with hydrophobic compounds. Here are some strategies to mitigate this:
-
Lower the final concentration: The final concentration of this compound in your cell culture media may be exceeding its aqueous solubility limit. Try using a lower final concentration.
-
Increase the serum concentration: If your experimental protocol allows, increasing the percentage of fetal bovine serum (FBS) in your media can sometimes help to keep the compound in solution.
-
Use a carrier protein: Bovine serum albumin (BSA) can be used as a carrier protein to improve the solubility of hydrophobic compounds in aqueous solutions.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your culture media immediately before use.
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays.
Possible Cause 1: Inaccurate concentration of the this compound stock solution.
-
Troubleshooting Step: Verify the concentration of your stock solution. If possible, use a spectrophotometer to measure the absorbance and calculate the concentration using the molar extinction coefficient.
-
Prevention: Ensure the compound was fully dissolved when preparing the stock solution. Use a calibrated pipette for accurate volume measurements.
Possible Cause 2: Degradation of this compound in the stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution from the powder and repeat the experiment. Compare the results with those obtained using the old stock solution.
-
Prevention: Aliquot stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature.
Possible Cause 3: High final DMSO concentration in the assay.
-
Troubleshooting Step: Calculate the final percentage of DMSO in your assay. High concentrations of DMSO (>0.5%) can be toxic to some cell lines.
-
Prevention: Prepare a more concentrated stock solution to minimize the volume added to your assay, thereby reducing the final DMSO concentration. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Solubility (Estimated) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | < 1 mg/mL |
| Water | Insoluble |
Note: The solubility data presented here is an estimate based on typical characteristics of similar compounds. Please refer to the manufacturer's datasheet for precise solubility information.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg of the compound.
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution for 5-10 minutes in a water bath.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
Caption: Troubleshooting logic for this compound dissolution in DMSO.
ES-072 In-Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in-vivo delivery of ES-072, a third-generation EGFR tyrosine kinase inhibitor.
General Formulation & Solubility FAQs
Question: We are observing high variability in plasma concentrations of this compound between animals in the same oral dose group. What is the likely cause?
Answer: High pharmacokinetic variability is a common issue with orally administered small molecule kinase inhibitors like this compound, which often have low aqueous solubility.[1][2] The primary causes include:
-
Poor Solubility and Dissolution: this compound, like many tyrosine kinase inhibitors, is likely a lipophilic molecule with poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[1] This can lead to incomplete or inconsistent dissolution and absorption. The solubility of many EGFR inhibitors is also highly pH-dependent, typically increasing in the acidic conditions of the stomach.[3]
-
Formulation Inconsistency: If this compound is administered as a suspension, inconsistent milling or inadequate mixing during dosing can lead to animals receiving different effective doses. It is crucial to maintain a homogenous suspension throughout the dosing procedure.[1]
-
Physiological Differences: Inter-animal variations in gastric pH, GI motility, and first-pass metabolism in the gut wall and liver can significantly impact drug absorption and bioavailability.[1][2]
Question: What is a good starting point for formulating this compound for in-vivo animal studies?
Answer: A common approach for formulating poorly soluble kinase inhibitors for preclinical studies is to create a suspension or a solution using a combination of vehicles. While a specific formulation for this compound is not publicly available, a standard vehicle for oral gavage in mice is an aqueous solution containing co-solvents and surfactants.[1]
A widely used vehicle combination includes:
-
Solubilizing Agent: DMSO (e.g., 5-10%) or PEG 400 (e.g., 30-40%) to initially dissolve the compound.
-
Surfactant/Emulsifier: Tween 80 (e.g., 5%) or Cremophor EL to improve wettability and prevent precipitation.
-
Suspending Agent: Methylcellulose (B11928114) (e.g., 0.5%) or carboxymethylcellulose (CMC) to ensure homogeneity of the suspension.
-
Bulk Vehicle: Saline or sterile water to make up the final volume.
For intravenous (IV) administration, the formulation must be a clear solution to prevent embolism. This often requires a higher percentage of solubilizing agents like DMSO or the use of cyclodextrins. It is critical to test the formulation for precipitation upon dilution with aqueous media.
Troubleshooting by Delivery Route
Oral Gavage (P.O.)
Question: We are seeing lower-than-expected plasma exposure of this compound after oral gavage. How can we improve bioavailability?
Answer: Low oral bioavailability is often linked to the poor aqueous solubility of tyrosine kinase inhibitors.[1] To troubleshoot this:
-
Optimize the Formulation: Experiment with different vehicle compositions. Using solubility enhancers like Hydroxypropyl-β-Cyclodextrin (HPβCD) can significantly improve solubility.[3] Reducing the particle size of the this compound powder through micronization can also enhance the dissolution rate.[2]
-
Verify Gavage Technique: Improper technique can lead to dosing errors, such as accidental tracheal administration or esophageal trauma, which can cause high stress and affect absorption.[4] Ensure personnel are well-trained. Using flexible plastic feeding tubes can minimize trauma compared to rigid metal needles.[5]
-
Standardize Experimental Conditions: Fasting animals for 3-4 hours before dosing can standardize GI tract conditions and reduce variability.[1] Ensure the dosing suspension is continuously stirred to maintain homogeneity.[1]
Intravenous Injection (I.V.)
Question: Our this compound formulation precipitates when prepared for IV injection. What should we do?
Answer: Precipitation is a critical issue for IV administration as it can cause embolisms.[6] This typically happens when a compound dissolved in an organic solvent like DMSO is introduced into an aqueous environment.[3]
-
Solution: Your formulation must be a clear, stable solution at the final concentration.
-
Troubleshooting Steps:
-
Adjust Vehicle Composition: Increase the percentage of co-solvents (e.g., PEG 400, propylene (B89431) glycol) or use a cyclodextrin-based formulation designed for IV use.
-
Lower the Dose Concentration: If possible, decrease the drug concentration to stay below the solubility limit in the chosen vehicle.
-
Slow Infusion: Administering the dose as a slow infusion rather than a rapid bolus can allow for faster dilution in the bloodstream and may prevent precipitation.[6]
-
Filter the Solution: Always filter the final IV solution through a 0.22 µm sterile filter before injection to remove any potential micro-precipitates.
-
Question: Animals show signs of distress or shock immediately following IV injection. What is causing this?
Answer: This can be caused by several factors:
-
Particulate Matter: Even microscopic precipitates can cause emboli, particularly in the capillaries of the lungs, leading to a shock-like reaction.[6] Ensure your solution is perfectly clear and filtered.
-
High Viscosity or Cold Temperature: Injecting a highly viscous or cold solution can be painful and cause adverse reactions.[6][7] Gently warming the solution to room or body temperature is recommended.[8]
-
Rapid Injection Rate: A fast injection of a large volume can be harmful. For mice, the injection should be administered slowly and smoothly.[6]
Intraperitoneal Injection (I.P.)
Question: We are observing high variability and some local irritation after IP injection of this compound. How can this be addressed?
Answer: While technically simpler than IV injection, IP administration can be unreliable. Misinjection into the gut, abdominal fat, or subcutaneous tissue is a common occurrence and a major source of variability.[7][9]
-
To Reduce Variability:
-
Refine Injection Technique: Ensure proper restraint and inject into the lower right abdominal quadrant to minimize the risk of puncturing the cecum or bladder.[9]
-
Consider Alternatives: For compounds requiring consistent systemic exposure, IV or subcutaneous (SC) routes may be more reliable if IP proves too variable.
-
-
To Reduce Irritation:
-
Optimize Formulation pH: Materials with a high or low pH can cause significant pain and inflammation.[7] Adjust the formulation to be as close to physiological pH (7.4) as possible.
-
Dilute the Compound: If the compound itself is an irritant, administering a larger volume of a more dilute solution may help, being careful not to exceed recommended volume limits (e.g., <10 ml/kg for a mouse).[8]
-
Data Presentation
Table 1: Representative Preclinical Pharmacokinetic Parameters for Third-Generation EGFR TKIs (Surrogate Data)
Disclaimer: Preclinical pharmacokinetic data for this compound is not publicly available. The following table presents representative data for other third-generation EGFR TKIs (e.g., Osimertinib) in mice to serve as a general guide.
| Parameter | Oral (P.O.) | Intravenous (I.V.) | Intraperitoneal (I.P.) |
| Dose (mg/kg) | 25 | 5 | 20 |
| Cmax (ng/mL) | ~1500 | ~2500 | ~1800 |
| Tmax (h) | 2 - 4 | 0.1 - 0.25 | 0.5 - 1 |
| AUC (ng·h/mL) | ~12000 | ~6000 | ~10000 |
| Bioavailability (%) | ~40% | 100% (by definition) | ~80% (variable) |
Table 2: Common Vehicle Formulations for In-Vivo Studies of TKIs
| Delivery Route | Vehicle Composition Example | Purpose | Key Considerations |
| Oral Gavage | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[10] | Suspension for poorly soluble compounds. | Ensure continuous stirring to maintain homogeneity. |
| Oral Gavage | 0.5% Methylcellulose in sterile water | Simple suspension vehicle. | May not be sufficient for very poorly soluble compounds. |
| Intravenous | 10% DMSO, 90% Saline | Simple solution for soluble compounds. | High risk of precipitation for insoluble compounds. |
| Intravenous | 20% Hydroxypropyl-β-Cyclodextrin in Saline | Solubilizing agent for IV administration. | Can significantly improve the solubility of hydrophobic drugs. |
| Intraperitoneal | 10% DMSO, 90% Corn Oil[10] | Lipid-based vehicle. | Can form a depot, leading to slower absorption. |
Experimental Protocols & Visualizations
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Mice
Objective: To administer a consistent dose of this compound orally to mice for pharmacokinetic or efficacy studies.
Materials:
-
This compound compound powder
-
Vehicle components (e.g., DMSO, PEG 400, Tween 80, 0.5% Methylcellulose in sterile water)
-
Microcentrifuge tubes
-
Vortex mixer and magnetic stirrer with stir bars
-
Analytical balance
-
Syringes (1 mL)
-
Flexible plastic oral gavage needles (e.g., 20-gauge for adult mice)[5]
-
6-8 week old mice (e.g., BALB/c or relevant xenograft model)[11]
Methodology:
-
Calculation: Determine the total volume of dosing solution needed. For a 25 mg/kg dose in 25g mice at a volume of 10 mL/kg, each mouse receives 0.25 mL containing 0.625 mg of this compound.
-
Formulation (Suspension): a. Weigh the required amount of this compound powder. b. In a sterile tube, add DMSO to the powder and vortex until fully dissolved. c. Add PEG 400 and Tween 80, vortexing after each addition. d. Slowly add the methylcellulose solution while vortexing to prevent precipitation. e. Place the tube on a magnetic stirrer for at least 30 minutes to ensure a homogenous suspension.
-
Animal Preparation: a. Fast mice for 3-4 hours prior to dosing (ensure free access to water).[1] b. Weigh each mouse immediately before dosing to calculate the precise administration volume.
-
Administration: a. Keep the dosing formulation on the magnetic stirrer throughout the procedure. b. Withdraw the calculated volume into a 1 mL syringe fitted with a gavage needle. c. Properly restrain the mouse, ensuring the head and body form a straight line. d. Gently insert the gavage needle into the esophagus and deliver the dose smoothly. e. Monitor the animal for any signs of distress post-administration.
Signaling Pathway of this compound
This compound is a third-generation EGFR inhibitor that also promotes the degradation of PD-L1, linking targeted therapy with immune response.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. instechlabs.com [instechlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. cancer-research-network.com [cancer-research-network.com]
Off-target effects of ES-072 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of ES-072, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of this compound?
This compound is a third-generation epidermal growth factor receptor (EGFR) inhibitor designed to target EGFR mutations like L858R and T790M.[1] Its primary on-target effects include the inhibition of EGFR kinase activity, which blocks downstream signaling pathways such as RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT, thereby inhibiting cancer cell proliferation and survival.[1][2] Additionally, this compound has a unique immunoregulatory mechanism by inducing the proteasomal degradation of PD-L1, which can enhance anti-tumor immunity.[1]
Q2: What are off-target effects, and why are they a concern for kinase inhibitors like this compound at high concentrations?
Off-target effects are unintended interactions of a drug with proteins other than its intended target.[3] For kinase inhibitors, these effects are common due to the conserved nature of the ATP-binding pocket across the human kinome.[3] At high concentrations, the likelihood of this compound binding to other kinases with lower affinity increases, which can lead to unexpected cellular responses, toxicity, or misinterpretation of experimental results.[4]
Q3: What are the potential, hypothetical off-target kinases of this compound at high concentrations?
While a comprehensive public kinase selectivity profile for this compound is not available, based on the profiles of other EGFR inhibitors, potential off-target kinases at high concentrations could include other members of the ErbB family (e.g., HER2, HER4) and kinases with structurally similar ATP-binding sites. For the purpose of this guide, we will consider a hypothetical off-target profile for this compound, as detailed in the table below.
Troubleshooting Guide
Issue 1: Unexpected Phenotype Observed at High Concentrations of this compound
You observe a cellular phenotype (e.g., unexpected level of apoptosis, altered cell morphology) that is inconsistent with the known on-target effects of EGFR inhibition.
Possible Cause: This may be due to the off-target activity of this compound at high concentrations.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent. On-target effects should occur at lower concentrations (closer to the IC50 for EGFR), while off-target effects typically manifest at higher concentrations.[4]
-
Use a Structurally Different EGFR Inhibitor: Treat cells with a different, structurally unrelated EGFR inhibitor that has a known and distinct off-target profile. If the unexpected phenotype is not replicated, it is likely an off-target effect of this compound.[4]
-
Target Knockdown/Knockout: Use a genetic approach like siRNA, shRNA, or CRISPR/Cas9 to specifically silence EGFR. If the phenotype from EGFR knockdown matches the on-target effects of this compound at low concentrations but not the unexpected phenotype at high concentrations, this strongly suggests an off-target effect.[4]
-
Kinase Profiling: To identify the specific off-target kinase(s), consider performing a kinase selectivity profiling assay. This involves screening this compound against a large panel of purified kinases to determine its inhibitory activity against each.[5][6]
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cellular Assay Results
This compound shows high potency against purified EGFR in an in vitro kinase assay, but higher concentrations are needed to achieve the same level of downstream pathway inhibition in a cellular assay.
Possible Cause: Cellular factors such as cell permeability, drug efflux pumps, or high intracellular ATP concentrations can affect the apparent potency of the inhibitor in a cellular context.
Troubleshooting Steps:
-
Cellular Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to EGFR inside the cell.[3] This assay measures the thermal stability of a protein upon ligand binding.
-
Assess Downstream Signaling: Use Western blotting or other immunoassays to measure the phosphorylation status of direct downstream targets of EGFR (e.g., p-AKT, p-ERK) at various concentrations of this compound. This will provide a more direct measure of target inhibition in the cell.
-
Control for Cell Line Specific Effects: Different cell lines can have varying levels of drug transporters or metabolic enzymes that may affect the intracellular concentration of this compound. Consider using a different cell line to see if the discrepancy persists.
Quantitative Data Summary
The following table summarizes the hypothetical inhibitory activity of this compound against its primary target (EGFR) and potential off-target kinases at high concentrations.
| Kinase Target | IC50 (nM) | Biological Function | Potential Off-Target Effect at High Concentrations |
| EGFR (T790M/L858R) | < 1 | Cell proliferation, survival | (On-target) |
| EGFR (Wild Type) | 15 | Cell proliferation, survival | Potential for side effects in healthy tissues |
| HER2 (ErbB2) | 250 | Cell proliferation, survival | Inhibition of HER2 signaling |
| SRC | 800 | Cell migration, proliferation | Altered cell adhesion and motility |
| LCK | 1200 | T-cell signaling | Immunomodulatory effects |
| ABL1 | 1500 | Cell differentiation, proliferation | Potential for hematological effects |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant human kinases
-
Specific peptide substrate for each kinase
-
ATP (Adenosine triphosphate)
-
This compound at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the kinase, peptide substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the binding of this compound to its target protein(s) in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (DMSO)
-
PBS (Phosphate-buffered saline)
-
Lysis buffer
-
Equipment for heating cell lysates (e.g., PCR machine)
-
Equipment for protein analysis (e.g., SDS-PAGE, Western blot)
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and divide them into aliquots.
-
Heat the aliquots at different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Analyze the amount of the target protein in the soluble fraction by Western blot.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
Technical Support Center: ES-072 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the in vivo efficacy of ES-072.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It has a dual mechanism of action: it inhibits EGFR-driven tumor proliferation and it induces the proteasomal degradation of Programmed death-ligand 1 (PD-L1), which enhances anti-tumor immunity.[1]
Q2: How does this compound induce PD-L1 degradation?
A2: this compound suppresses the AKT signaling pathway, which leads to the activation of GSK3α. Activated GSK3α then phosphorylates PD-L1, tagging it for ubiquitination by the E3 ubiquitin ligase ARIH1 and subsequent degradation by the proteasome.[1]
Q3: What are the key advantages of this compound compared to other EGFR inhibitors?
A3: this compound not only targets EGFR mutations, including the resistant T790M mutation, but its ability to induce PD-L1 degradation offers a synergistic anti-tumor effect by activating the host immune response. This dual action combines targeted therapy with immunotherapy.[1]
Q4: What is the recommended phase 2 dose (RP2D) of this compound in humans?
A4: A first-in-human phase 1 study in non-small-cell lung cancer (NSCLC) patients with the EGFR T790M mutation determined the RP2D to be 300 mg once daily.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low in vivo efficacy despite good in vitro potency | Poor bioavailability, rapid metabolism, or formulation issues. | - Optimize the formulation of this compound. Consider using nanoparticle-based delivery systems or testing different biocompatible solvents.[3]- Increase the dosing frequency or change the route of administration (e.g., from intraperitoneal to intravenous).[3]- Perform pharmacokinetic studies to determine the half-life and clearance of this compound in your animal model. |
| High variability in tumor growth inhibition between animals | Inconsistent drug administration, animal health issues, or tumor heterogeneity. | - Ensure consistent and accurate dosing for all animals.- Acclimatize animals properly before starting the experiment and monitor their health closely throughout the study.[3]- Increase the number of animals per group to improve statistical power. |
| Observed toxicity or adverse effects (e.g., weight loss) | The dose of this compound is too high or there are off-target effects. | - Conduct a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.[3]- Reduce the dose or the frequency of administration.[3]- Monitor for specific toxicities and consider co-administering agents to mitigate side effects.[3] |
| Suboptimal anti-tumor immune response | Insufficient immune cell infiltration or presence of other immunosuppressive mechanisms. | - Combine this compound with other immunotherapies, such as anti-CTLA4 antibodies, to enhance the anti-tumor immune response.[1]- Analyze the tumor microenvironment to identify and target other potential resistance mechanisms. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ | Cell Lines |
| Wild-type and mutant EGFR (T790M/L858R) | < 1 nM | U937, H1975, HEK293T |
| Data extracted from a high-throughput screening study.[1] |
Table 2: Phase 1 Clinical Trial Data for this compound in NSCLC Patients
| Parameter | Value |
| Recommended Phase 2 Dose (RP2D) | 300 mg once daily |
| Half-life (t₁/₂) | 24.5 hours |
| Time to maximum concentration (Tₘₐₓ) | ~4 hours |
| Objective Response Rate (ORR) | 46.2% |
| Disease Control Rate (DCR) | 76.9% |
| Data from a first-in-human, phase 1 study in NSCLC patients with EGFR T790M mutations.[2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice) for xenograft studies.[1]
-
Cell Line and Tumor Implantation:
-
Use a suitable cancer cell line with the target EGFR mutation (e.g., H1975 for T790M/L858R).[1]
-
Subcutaneously inject 1 x 10⁶ cells in a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly with calipers.
-
-
This compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water). Prepare fresh daily.[3]
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, harvest tumors for further analysis (e.g., Western blot for PD-L1 levels, immunohistochemistry for CD8+ T-cell infiltration).[1]
-
Protocol 2: Assessment of PD-L1 Degradation and T-Cell Infiltration
-
Tissue Preparation:
-
Excise tumors from treated and control animals at the end of the in vivo study.
-
Fix a portion of the tumor in formalin for immunohistochemistry (IHC) and snap-freeze the remainder for protein analysis.
-
-
Western Blot for PD-L1:
-
Homogenize the frozen tumor tissue and extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PD-L1, followed by a secondary antibody.
-
Visualize and quantify the protein bands to determine the extent of PD-L1 degradation.
-
-
Immunohistochemistry for CD8+ T-Cells:
-
Embed the formalin-fixed tumor tissue in paraffin (B1166041) and section.
-
Perform antigen retrieval and incubate the sections with a primary antibody against CD8.
-
Use a labeled secondary antibody and a suitable chromogen to visualize the CD8+ T-cells.
-
Quantify the number of CD8+ T-cells within the tumor microenvironment.[1]
-
Visualizations
Caption: Signaling pathway of this compound leading to PD-L1 degradation.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
ES-072 Technical Support Center: Stability and Storage Guidelines
Disclaimer: The following information is based on general best practices for small molecule EGFR T790M inhibitors. Specific stability and storage data for ES-072 is not publicly available. Researchers should consult the manufacturer's product-specific documentation for definitive guidance.
This technical support center provides guidance on the stability and storage of this compound, a mutant-selective EGFR T790M inhibitor. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (lyophilized powder) form of this compound upon receipt?
For long-term storage, it is recommended to store the lyophilized powder at -20°C.[1] For short-term storage, 4°C may be acceptable, but refer to any manufacturer-specific instructions.[1] It is critical to protect the compound from light and moisture.[1]
Q2: What is the recommended procedure for preparing a stock solution of this compound?
The recommended solvent for many small molecule EGFR inhibitors is Dimethyl Sulfoxide (DMSO).[1][2] A general protocol for preparing a 10 mM stock solution in DMSO is provided in the Experimental Protocols section. Always use fresh, high-quality DMSO to avoid solubility issues.[3]
Q3: How should I store stock solutions of this compound?
Stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[1] The vials should be protected from light, for example, by using amber vials or wrapping them in foil.[1]
Q4: My this compound solution appears to have precipitated. What should I do?
Precipitation can occur for several reasons, including incorrect solvent choice or exceeding the solubility limit. Gentle warming (e.g., in a 37°C water bath) or sonication can help redissolve the compound, provided it is heat-stable.[1] Always visually confirm complete dissolution before use. If precipitation persists, preparing a fresh solution is recommended.
Q5: What are the general handling precautions for this compound?
As a potent small molecule inhibitor, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[1] All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood to prevent inhalation.[1]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Lyophilized) | -20°C | Long-term | Protect from light and moisture |
| 4°C | Short-term | Protect from light and moisture | |
| Stock Solution (in DMSO) | -20°C or -80°C | Long-term | Aliquot, protect from light |
Table 2: General Properties of Small Molecule EGFR Inhibitors
| Property | Recommendation/Information |
| Common Solvent | Dimethyl Sulfoxide (DMSO)[1][2] |
| Handling | Use PPE, handle in a fume hood[1] |
| Common Issues | Precipitation, degradation due to light/moisture/freeze-thaw cycles[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid form)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of solid this compound to come to room temperature to prevent moisture condensation.[1]
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but check for any manufacturer warnings regarding heat stability.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber vials. Store the aliquots at -20°C or -80°C.[1]
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: General mechanism of action for an EGFR T790M inhibitor like this compound.
References
Why is ES-072 not inhibiting tumor growth in my model?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the third-generation EGFR inhibitor, ES-072.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel, third-generation epidermal growth factor receptor (EGFR) inhibitor with a dual mechanism of action. Firstly, it acts as a potent and selective inhibitor of EGFR, particularly against mutations such as L858R and the resistance mutation T790M. Secondly, this compound has a unique immunoregulatory function; it induces the proteasomal degradation of Programmed Death-Ligand 1 (PD-L1).[1] Mechanistically, this compound suppresses AKT signaling, which leads to the activation of GSK3α. Activated GSK3α then phosphorylates PD-L1, tagging it for ubiquitination by the E3 ubiquitin ligase ARIH1 and subsequent degradation.[1] This dual action aims to both directly inhibit tumor cell proliferation and enhance the anti-tumor immune response.[1]
Q2: In which cancer models has this compound shown efficacy?
Preclinical studies have demonstrated the activity of this compound in various cancer cell lines, including U937, H1975, and HEK293T.[1] In these models, this compound was shown to significantly reduce membrane PD-L1 expression.[1] In vivo, this compound has been shown to inhibit tumor growth in BALB/c mouse models.[1] A first-in-human Phase 1 clinical trial has been conducted in patients with non-small-cell lung cancer (NSCLC) harboring the EGFR T790M mutation, where it demonstrated promising anti-tumor activity.[2]
Q3: What is the recommended dosage for this compound in preclinical models?
The optimal dosage of this compound will vary depending on the specific in vivo model, tumor type, and experimental goals. For clinical studies in NSCLC patients with EGFR T790M mutations, a recommended Phase 2 dose (RP2D) of 300 mg once daily was determined.[2] For preclinical in vivo studies, it is crucial to perform dose-response experiments to determine the most effective and well-tolerated dose for your specific model.
Troubleshooting Guide: Why is this compound not inhibiting tumor growth in my model?
This guide addresses potential reasons for a lack of efficacy of this compound in your experimental model and provides actionable troubleshooting steps.
Issue 1: Suboptimal Efficacy in an In Vitro Model
Potential Causes:
-
Cell Line Characteristics:
-
Lack of EGFR Sensitizing Mutations: this compound is most effective against cells with specific EGFR mutations (e.g., L858R, T790M). Cell lines with wild-type EGFR or other oncogenic drivers may not respond.
-
Low PD-L1 Expression: The immune-mediated anti-tumor effect of this compound is dependent on PD-L1 expression.
-
Intrinsic Resistance: The cell line may have pre-existing resistance mechanisms.
-
-
Experimental Conditions:
-
Incorrect Drug Concentration: The concentration of this compound may be too low to achieve a therapeutic effect.
-
Drug Instability: Improper storage or handling of the compound can lead to degradation.
-
Assay-related Issues: The chosen viability or cytotoxicity assay may not be optimal for your cell line or may be subject to interference.
-
Troubleshooting Steps:
-
Verify Cell Line Characteristics:
-
Confirm the EGFR mutation status of your cell line via sequencing.
-
Assess PD-L1 expression levels by flow cytometry or western blotting.
-
-
Optimize Experimental Conditions:
-
Perform a dose-response curve to determine the IC50 value of this compound in your specific cell line.
-
Ensure proper storage of this compound (as recommended by the manufacturer) and prepare fresh solutions for each experiment.
-
Consider using an alternative viability assay (e.g., crystal violet, ATP-based assays) to confirm your results.
-
Issue 2: Lack of Tumor Growth Inhibition in an In Vivo Model
Potential Causes:
-
Model-Specific Factors:
-
Tumor Model: The chosen xenograft or syngeneic model may not be sensitive to this compound. For the PD-L1 degradation mechanism to be effective, a competent immune system is required, which is absent in many immunodeficient xenograft models.
-
Tumor Microenvironment: The tumor microenvironment can influence drug delivery and efficacy.
-
-
Pharmacokinetics and Dosing:
-
Inadequate Dosing: The dose or frequency of administration may be insufficient to achieve therapeutic concentrations in the tumor tissue.
-
Poor Bioavailability: The route of administration may not be optimal, leading to poor drug absorption.
-
-
Acquired Resistance:
-
Tumors may develop resistance to this compound over time.
-
Troubleshooting Steps:
-
Re-evaluate Your In Vivo Model:
-
If investigating the immune-mediated effects of this compound, a syngeneic model with an intact immune system is more appropriate than a standard immunodeficient xenograft model.
-
Ensure your tumor model has the relevant EGFR mutations.
-
-
Optimize Dosing and Administration:
-
Conduct a dose-escalation study to find the maximum tolerated dose (MTD) and optimal biological dose in your model.
-
Consider alternative routes of administration if bioavailability is a concern.
-
-
Investigate Resistance Mechanisms:
-
If tumors initially respond and then regrow, investigate potential resistance mechanisms (see below).
-
Issue 3: Development of Acquired Resistance
Potential Causes:
-
On-Target Resistance:
-
Secondary EGFR Mutations: New mutations in the EGFR gene can arise, preventing this compound from binding effectively. While this compound targets T790M, other mutations could emerge.
-
-
Off-Target Resistance (Bypass Pathways):
-
Activation of Alternative Signaling Pathways: Cancer cells can activate other signaling pathways to bypass their dependence on EGFR. Common bypass pathways include the activation of MET, HER2, or downstream signaling molecules like RAS or PI3K.
-
Troubleshooting Steps:
-
Analyze Resistant Tumors:
-
Sequence the EGFR gene in resistant tumors to identify any new mutations.
-
Perform phosphoproteomic or western blot analysis to look for the activation of bypass signaling pathways.
-
-
Consider Combination Therapies:
-
If a specific bypass pathway is identified, consider combining this compound with an inhibitor of that pathway. For example, if MET is activated, a combination with a MET inhibitor could be effective.
-
Data Presentation
Table 1: Summary of this compound Efficacy Data
| Model System | Key Characteristics | Metric | Value | Reference |
| In Vitro | ||||
| Multiple Cancer Cell Lines (U937, H1975, HEK293T) | EGFR T790M/L858R | IC50 | < 1 nM | [1] |
| In Vivo | ||||
| BALB/c Mouse Model | Syngeneic | Tumor Growth | Marked Inhibition | [1] |
| Clinical Trial (Phase 1) | ||||
| NSCLC Patients | EGFR T790M Mutation | Objective Response Rate | 46.2% | [2] |
| NSCLC Patients | EGFR T790M Mutation | Disease Control Rate | 76.9% | [2] |
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Methodology:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS with Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of immunodeficient mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width^2).
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Troubleshooting workflow for this compound.
References
Adjusting ES-072 dosage for different tumor models
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting ES-072 dosage for different tumor models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, third-generation epidermal growth factor receptor (EGFR) inhibitor. Its primary mechanism of action is the inhibition of EGFR kinase activity, which is crucial for the proliferation of certain tumor cells. Notably, this compound is effective against EGFR mutations that confer resistance to earlier-generation inhibitors, such as the T790M mutation.
Beyond its direct anti-tumor effects, this compound has a unique immunomodulatory function. It induces the proteasomal degradation of Programmed Death-Ligand 1 (PD-L1), a key protein that tumors use to evade the immune system. By reducing PD-L1 levels, this compound helps to restore the anti-tumor activity of cytotoxic T-cells.
Figure 1. Simplified diagram of this compound's dual mechanism of action.
Q2: What is a recommended starting dosage for this compound in preclinical solid tumor models?
While specific preclinical dosage data for this compound in various tumor models is not extensively published, a clinical study in patients with Non-Small-Cell Lung Cancer (NSCLC) can provide a useful reference point. In a Phase 1 trial, the recommended Phase 2 dose (RP2D) for humans was determined to be 300 mg once daily [1].
For preclinical studies in mouse models, a common starting point for dose-finding studies is to extrapolate from the human equivalent dose (HED). However, it is crucial to perform a dose-escalation study in the specific tumor model to determine the maximum tolerated dose (MTD) and the optimal efficacious dose. One preclinical study in BALB/c mice reported that this compound treatment "markedly inhibited tumor growth," although the precise dosage was not specified.
General Guidance for Preclinical Dosing:
-
Start with a dose-range finding study: Begin with a low dose and escalate in subsequent cohorts of animals to determine the MTD.
-
Monitor for toxicity: Closely observe animals for signs of toxicity, such as weight loss, changes in behavior, and skin rashes.
-
Correlate dose with efficacy: Measure tumor growth inhibition at each dose level to establish a dose-response relationship.
Q3: How should I adjust the this compound dosage for hematological malignancy models?
There is currently no publicly available data on the use of this compound in preclinical models of hematological malignancies. Therefore, a de novo dose-finding study is essential.
Key Considerations for Hematological Malignancy Models:
-
Different Pharmacokinetics: The biodistribution and clearance of this compound may differ in systemic diseases like leukemia or lymphoma compared to solid tumors.
-
Toxicity Profile: The toxicity profile may vary. For example, hematological toxicities might be more pronounced.
-
Efficacy Endpoints: Efficacy will be assessed differently, such as by measuring tumor burden in the blood or bone marrow, rather than solid tumor volume.
It is recommended to start with a significantly lower dose than what might be used in solid tumor models and escalate cautiously while monitoring for both efficacy and toxicity.
Troubleshooting Guide
This guide addresses common issues that may arise during preclinical experiments with this compound and other EGFR inhibitors.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Severe Skin Rash / Dermatitis | Inhibition of EGFR in the skin is a known on-target effect of this class of drugs. | 1. Dose Reduction: Lower the dose of this compound.2. Intermittent Dosing: Switch to an every-other-day or twice-weekly dosing schedule to allow for skin recovery.3. Topical Treatments: Consider topical application of a mild corticosteroid to manage inflammation. |
| Significant Weight Loss (>15%) and/or Diarrhea | EGFR inhibition can affect the gastrointestinal tract, leading to mucositis and diarrhea. | 1. Dose Interruption/Reduction: Temporarily halt dosing or reduce the dose.2. Supportive Care: Provide subcutaneous fluids to prevent dehydration and ensure easy access to palatable food.3. Anti-diarrheal Medication: Under veterinary guidance, consider loperamide. |
| Lack of Tumor Response | 1. Sub-optimal dosage.2. Tumor model is not dependent on EGFR signaling.3. Drug formulation or administration issues. | 1. Dose Escalation: If tolerated, increase the dose of this compound.2. Confirm Target Expression: Verify that the tumor model expresses the EGFR target.3. Check Formulation: Ensure this compound is properly solubilized and administered consistently. |
| Inconsistent Results Between Animals | 1. Variability in drug administration.2. Biological variability within the animal cohort. | 1. Refine Administration Technique: Ensure consistent and accurate dosing for all animals.2. Increase Group Size: A larger number of animals per group can help to account for individual variations. |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study in a Solid Tumor Xenograft Model:
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., NSCLC cell line with an EGFR mutation) into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize animals into treatment and control groups.
-
This compound Formulation and Administration:
-
Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Common vehicles include a mixture of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in sterile water.
-
Administer this compound at the predetermined dose and schedule.
-
-
Data Collection:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health daily.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
Figure 2. A generalized workflow for an in vivo efficacy study.
Disclaimer: This information is intended for research purposes only and does not constitute medical advice. Researchers should always adhere to institutional and national guidelines for animal welfare and experimental conduct.
References
Interpreting unexpected data from ES-072 experiments
Welcome to the technical support center for ES-072. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected data and troubleshoot experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2] Uniquely, it also promotes the proteasomal degradation of Programmed death-ligand 1 (PD-L1).[1] This dual action allows it to both suppress tumor cell proliferation and enhance anti-tumor immunity.[1]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated significant activity in multiple cancer cell lines, including U937, H1975, and HEK293T, by reducing membrane PD-L1 expression.[1]
Q3: What is the expected in vivo effect of this compound?
A3: In vivo, this compound treatment has been shown to markedly inhibit tumor growth and increase the infiltration of CD8+ cytotoxic T-cells in BALB/c mouse models.[1]
Q4: How does this compound induce PD-L1 degradation?
A4: this compound suppresses AKT signaling, which leads to the activation of GSK3α.[1] Activated GSK3α phosphorylates PD-L1 at Ser279 and Ser283.[1] This phosphorylation event recruits the E3 ubiquitin ligase ARIH1, which then triggers K48-linked ubiquitination and subsequent proteasome-mediated degradation of PD-L1.[1]
Troubleshooting Guides
Issue 1: No significant decrease in cell viability observed after this compound treatment.
Possible Causes and Troubleshooting Steps:
-
Cell Line Resistance: The cell line used may have intrinsic resistance to EGFR inhibitors.
-
Action: Confirm the EGFR mutation status of your cell line. This compound is particularly effective against EGFR T790M mutations.[2] Consider using a positive control cell line known to be sensitive to this compound, such as H1975.
-
-
Incorrect Dosing: The concentration of this compound may be too low.
-
Action: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. The reported IC₅₀ for EGFR T790M/L858R is less than 1 nM.[1]
-
-
Assay Issues: The cell viability assay may not be sensitive enough or may have been performed incorrectly.
-
Action: Ensure the viability assay is suitable for your experimental setup and that the incubation times are appropriate. Consider using a multiplex approach that combines different viability indicators.
-
Issue 2: No significant reduction in PD-L1 expression levels.
Possible Causes and Troubleshooting Steps:
-
Compromised Signaling Pathway: Components of the AKT/GSK3α/ARIH1 pathway may be altered in your cell line, preventing PD-L1 degradation.
-
Action: Verify the expression and activity of key proteins in this pathway (AKT, GSK3α, ARIH1) using techniques like Western blotting.
-
-
Proteasome Inhibition: If other proteasome inhibitors are used in your experimental setup, they could interfere with this compound's mechanism of action.
-
Action: Review your experimental protocol to ensure no conflicting reagents are present. The effect of this compound on PD-L1 expression is blocked by the proteasome inhibitor MG132.[1]
-
-
Incorrect timing of measurement: PD-L1 degradation is a dynamic process.
-
Action: Perform a time-course experiment to identify the optimal time point for observing PD-L1 reduction after this compound treatment.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | Cell Lines | Metric | Value | Reference |
| EGFR (T790M/L858R) | Not specified | IC₅₀ | < 1 nM | [1] |
| PD-L1 Expression | U937, H1975, HEK293T | Outcome | Significant Reduction | [1] |
Table 2: Clinical Pharmacokinetics of this compound (Phase 1)
| Parameter | Value |
| Half-life (t₁/₂) | 24.5 hours |
| Time to maximum concentration (Tₘₐₓ) | ~4 hours |
Experimental Protocols
Protocol 1: Cell Viability Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Plating:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate for 72 hours.
-
-
Viability Assessment:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®).
-
Follow the manufacturer's instructions to measure cell viability.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC₅₀ value.
-
Protocol 2: Western Blot for PD-L1 Expression
-
Cell Lysis:
-
Treat cells with this compound at the desired concentration and for the optimal time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: this compound signaling pathway leading to PD-L1 degradation.
Caption: Troubleshooting flowchart for unexpected this compound experimental results.
References
Technical Support Center: Confirming ES-072 Targeting of EGFR T790M
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist you in confirming the efficacy and selectivity of ES-072, a third-generation EGFR inhibitor, against the T790M resistance mutation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported mechanism of action?
A1: this compound is an orally effective, selective third-generation epidermal growth factor receptor (EGFR) inhibitor designed to target EGFR mutations that confer resistance to earlier-generation tyrosine kinase inhibitors (TKIs), particularly the T790M "gatekeeper" mutation.[1][2] Its mechanism of action involves the inhibition of EGFR-T790M kinase activity. This inhibition leads to the suppression of downstream signaling pathways, such as the AKT pathway, which in turn activates GSK3α. Activated GSK3α then phosphorylates PD-L1, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This dual action of inhibiting tumor cell proliferation and enhancing anti-tumor immunity makes it a compound of significant interest.[2]
Q2: What is the reported potency of this compound against EGFR T790M?
A2: Preclinical data indicates that this compound has a potent inhibitory effect on EGFR harboring the T790M mutation. It has been reported to have a nanomolar inhibitory potency, with an IC₅₀ value of less than 1 nM for the EGFR T790M/L858R double mutant.[2]
Q3: How can I confirm that my batch of this compound is active?
A3: Before proceeding with detailed experiments, it is crucial to confirm the activity of your this compound compound. This can be done by testing it on a well-characterized, sensitive positive control cell line, such as NCI-H1975, which harbors the EGFR L858R/T790M mutations. A significant reduction in cell viability or a decrease in phosphorylated EGFR (p-EGFR) levels in this cell line upon treatment with this compound would indicate that your compound is active.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected potency of this compound in biochemical assays.
This is a common issue when first establishing an assay for a new inhibitor. Several factors can contribute to this problem.
Potential Causes and Solutions:
-
Suboptimal Assay Conditions: The concentration of ATP, substrate, and the enzyme itself can significantly impact the apparent potency of an inhibitor.
-
Troubleshooting Steps:
-
ATP Concentration: Ensure the ATP concentration in your assay is close to the Michaelis constant (Km) of the EGFR T790M enzyme for ATP. High ATP concentrations will lead to an underestimation of the inhibitor's potency.
-
Enzyme Concentration: Titrate the EGFR T790M enzyme to determine the optimal concentration that yields a robust signal without being in excess.
-
Incubation Time: For irreversible or slow-binding inhibitors, pre-incubation of the enzyme with the inhibitor before adding ATP and substrate is crucial. Optimize the pre-incubation time to ensure the inhibitor has sufficient time to bind to the enzyme.
-
-
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in the assay buffer can lead to inaccurate results.
-
Troubleshooting Steps:
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, typically below 1%.
-
Visual Inspection: Visually inspect the compound dilutions for any signs of precipitation.
-
Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment.
-
-
-
Assay Reagent Quality: The quality of the recombinant enzyme, substrate, and other reagents is critical.
-
Troubleshooting Steps:
-
Enzyme Activity: Confirm the activity of your recombinant EGFR T790M enzyme using a known potent inhibitor as a positive control.
-
Reagent Storage: Ensure all reagents are stored correctly according to the manufacturer's instructions.
-
-
Problem 2: My EGFR T790M-positive cell line (e.g., NCI-H1975) is not showing the expected sensitivity to this compound in cell-based assays.
Cellular assays introduce more complexity compared to biochemical assays. Here are some common reasons for observing reduced sensitivity.
Potential Causes and Solutions:
-
Cell Line Integrity:
-
Troubleshooting Steps:
-
Authentication: Authenticate your cell line using short tandem repeat (STR) profiling to ensure it is the correct cell line.
-
Mutation Status: Re-verify the EGFR mutation status of your cell line, as prolonged culturing can sometimes lead to genetic drift.
-
Mycoplasma Contamination: Regularly test your cells for mycoplasma contamination, as this can affect cellular responses.
-
-
-
Experimental Conditions:
-
Troubleshooting Steps:
-
Cell Seeding Density: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Treatment Duration: The effect of an inhibitor on cell viability can be time-dependent. Consider extending the treatment duration (e.g., 48, 72, or 96 hours).
-
Serum Concentration: Growth factors in fetal bovine serum (FBS) can activate parallel signaling pathways, potentially masking the effect of your inhibitor. Try reducing the serum concentration or performing the assay in serum-free or reduced-serum media.
-
-
-
Compound Bioavailability in Culture:
-
Troubleshooting Steps:
-
Protein Binding: Some compounds can bind to proteins in the cell culture medium, reducing their effective concentration.
-
Compound Stability: Assess the stability of this compound in your cell culture medium over the duration of the experiment.
-
-
Problem 3: Difficulty in demonstrating the selectivity of this compound for T790M-mutant EGFR over wild-type EGFR.
Demonstrating selectivity is key to characterizing a third-generation EGFR inhibitor.
Potential Causes and Solutions:
-
Inappropriate Cell Line Models:
-
Troubleshooting Steps:
-
Wild-Type Control: Use a cell line that expresses wild-type EGFR (e.g., A549) as a negative control to compare the effects of this compound.
-
Isogenic Cell Lines: If available, use isogenic cell lines that differ only in their EGFR mutation status for a more direct comparison.
-
-
-
Assay Sensitivity:
-
Troubleshooting Steps:
-
Dynamic Range: Ensure your assay has a wide enough dynamic range to detect differential effects between mutant and wild-type EGFR.
-
Direct Target Engagement: To confirm selectivity at the molecular level, perform a Western blot to compare the inhibition of p-EGFR in T790M-mutant versus wild-type cell lines. A selective inhibitor should inhibit p-EGFR at much lower concentrations in the mutant cell line.
-
-
Data Presentation
The following tables summarize representative quantitative data for a typical third-generation EGFR inhibitor with a profile similar to this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC₅₀ (nM) |
| EGFR (L858R/T790M) | < 1 |
| EGFR (exon 19 del/T790M) | < 1 |
| EGFR (Wild-Type) | 20-50 |
| Other Kinases (e.g., HER2) | >1000 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is representative of potent and selective third-generation EGFR inhibitors.
Table 2: Cellular Activity in NSCLC Cell Lines
| Cell Line | EGFR Status | GI₅₀ (nM) |
| NCI-H1975 | L858R/T790M | 5-15 |
| PC-9 | exon 19 del | 5-15 |
| A549 | Wild-Type | >5000 |
GI₅₀ values represent the concentration of the inhibitor required to inhibit cell growth by 50%.
Experimental Protocols
Biochemical Kinase Assay to Determine IC₅₀
This protocol is for a continuous-read kinase assay to measure the potency of this compound against recombinant EGFR enzymes.[3]
Materials:
-
Recombinant EGFR (Wild-Type and L858R/T790M) enzymes
-
ATP
-
Fluorescently labeled peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well, white, non-binding surface microtiter plate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in 50% DMSO.
-
In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the serially diluted this compound or DMSO control for 30 minutes at 27°C.
-
Initiate the kinase reaction by adding 45 µL of a mix containing ATP and the peptide substrate.
-
Monitor the reaction kinetics by measuring fluorescence every 71 seconds for 30-120 minutes.
-
Determine the initial velocity of the reaction from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and use a non-linear regression model to calculate the IC₅₀ value.
Cell Viability Assay (MTT/XTT)
This protocol determines the dose-dependent effect of this compound on the viability of cancer cell lines.[4]
Materials:
-
NSCLC cell lines (e.g., NCI-H1975, A549)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium and add 100 µL of the diluted this compound solutions or vehicle control to the wells.
-
Incubate the plate for 72 hours.
-
Add the MTT or XTT reagent according to the manufacturer's instructions and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and mix to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI₅₀ value.
Western Blot for Phospho-EGFR Inhibition
This protocol assesses the effect of this compound on the phosphorylation of EGFR.[5][6]
Materials:
-
NSCLC cell lines
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the p-EGFR signal to the total EGFR and loading control signals.
Visualizations
References
Technical Support Center: Validating ES-072's Effect on T-Cell Infiltration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ES-072. The content is designed to address specific issues that may be encountered during the experimental validation of this compound's effect on T-cell infiltration into the tumor microenvironment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound is proposed to increase T-cell infiltration?
A1: this compound is a third-generation epidermal growth factor receptor (EGFR) inhibitor. Beyond its role in targeting EGFR, this compound has a distinct immunoregulatory function. It induces the proteasomal degradation of Programmed Death-Ligand 1 (PD-L1) on tumor cells.[1] This is achieved through the inhibition of the AKT signaling pathway, which in turn activates GSK3α. Activated GSK3α phosphorylates PD-L1, tagging it for ubiquitination by the E3 ubiquitin ligase ARIH1 and subsequent degradation.[1] The reduction of PD-L1 on the tumor cell surface is believed to reinvigorate the anti-tumor immune response, leading to enhanced infiltration and activity of cytotoxic CD8+ T-cells.
Q2: What are the standard experimental models to validate the effect of this compound on T-cell infiltration?
A2: The most common preclinical model for this purpose is a syngeneic mouse model, such as BALB/c mice bearing tumors responsive to EGFR inhibition and immunotherapy.[1] These models allow for the study of the interaction between the drug, the tumor, and a competent immune system.
Q3: What are the primary methods to quantify T-cell infiltration in tumor tissues?
A3: The two primary methods are Immunohistochemistry (IHC) and Flow Cytometry. IHC provides spatial information about the location of T-cells within the tumor, while flow cytometry allows for high-throughput quantification and detailed phenotyping of different T-cell subsets.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies evaluating the effect of this compound on T-cell infiltration in a syngeneic mouse tumor model.
Table 1: Immunohistochemical Analysis of CD8+ T-Cell Infiltration
| Treatment Group | Mean CD8+ Cells per mm² (± SEM) | Fold Change vs. Vehicle | p-value |
| Vehicle Control | 75 (± 12) | 1.0 | - |
| This compound (50 mg/kg) | 210 (± 25) | 2.8 | < 0.01 |
| Isotype Control | 80 (± 15) | 1.07 | > 0.05 |
Table 2: Flow Cytometry Analysis of Tumor-Infiltrating T-Cells
| Treatment Group | % of CD45+ Cells | % of CD3+ of CD45+ | % of CD8+ of CD3+ | % of CD4+ of CD3+ |
| Vehicle Control | 35% | 40% | 25% | 65% |
| This compound (50 mg/kg) | 55% | 60% | 45% | 50% |
| Isotype Control | 37% | 42% | 26% | 66% |
Experimental Protocols
Immunohistochemistry (IHC) Protocol for CD8+ T-Cell Staining
This protocol is designed for the detection of CD8+ T-cells in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections from mouse models treated with this compound.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-mouse CD8a
-
HRP-conjugated goat anti-rabbit secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-CD8a antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Apply DAB substrate and incubate until a brown color develops.
-
Rinse with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin.
-
"Blue" in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
Flow Cytometry Protocol for T-Cell Population Analysis
This protocol is for the preparation of a single-cell suspension from fresh tumor tissue for the analysis of T-cell populations.
Materials:
-
Fresh tumor tissue
-
RPMI-1640 medium
-
Collagenase IV and DNase I
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
Cell strainer (70 µm)
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8)
-
Viability dye
Procedure:
-
Tumor Dissociation:
-
Mince the tumor tissue into small pieces.
-
Digest with Collagenase IV and DNase I in RPMI-1640 at 37°C for 30-60 minutes.
-
-
Cell Filtration and Lysis:
-
Pass the digested tissue through a 70 µm cell strainer.
-
Lyse red blood cells using a lysis buffer.
-
-
Cell Staining:
-
Resuspend cells in FACS buffer.
-
Stain with a viability dye to exclude dead cells.
-
Incubate with a cocktail of fluorescently conjugated antibodies against T-cell surface markers.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer.
-
Gate on live, single cells, then on CD45+ leukocytes, followed by CD3+ T-cells, and finally on CD4+ and CD8+ T-cell subsets.
-
Troubleshooting Guides
IHC Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Weak Staining | Primary antibody concentration too low. | Optimize antibody titration. |
| Inadequate antigen retrieval. | Ensure proper heating time and buffer pH. | |
| Antibody not suitable for FFPE tissues. | Use an antibody validated for IHC on FFPE samples. | |
| High Background | Non-specific antibody binding. | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity. | Ensure the peroxidase blocking step is performed correctly. | |
| Secondary antibody cross-reactivity. | Use a cross-adsorbed secondary antibody. | |
| Overstaining | Primary or secondary antibody concentration too high. | Further dilute the antibodies. |
| Incubation time too long. | Reduce incubation times. |
Flow Cytometry Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability | Harsh tumor dissociation. | Reduce enzymatic digestion time or use a gentler mechanical dissociation method. |
| High Debris/Clumping | Incomplete tumor dissociation. | Ensure complete digestion and filter cells thoroughly. |
| Dead cells releasing DNA. | Add DNase I to the digestion and staining buffers. | |
| Poor Marker Resolution | Incorrect antibody titration. | Titrate antibodies to determine the optimal concentration. |
| Spectral overlap. | Use a compensation matrix and select fluorochromes with minimal overlap. | |
| Non-specific staining. | Include an Fc block step and use isotype controls. |
Visualizations
Caption: Signaling pathway of this compound leading to PD-L1 degradation and T-cell infiltration.
Caption: Experimental workflow for Immunohistochemistry (IHC) analysis of T-cell infiltration.
Caption: Experimental workflow for Flow Cytometry analysis of T-cell populations.
References
Validation & Comparative
ES-072 and Osimertinib: A Comparative Analysis of PD-L1 Degradation Mechanisms
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), particularly those harboring epidermal growth factor receptor (EGFR) mutations, the third-generation inhibitors ES-072 and Osimertinib (B560133) have emerged as critical players. Beyond their primary function of inhibiting EGFR signaling, recent studies have illuminated their roles in modulating the immune checkpoint protein, Programmed Death-Ligand 1 (PD-L1), a key factor in tumor immune evasion. This guide provides a detailed comparison of this compound and Osimertinib, with a specific focus on their distinct mechanisms for inducing PD-L1 degradation, supported by available experimental data.
Executive Summary
This compound, a novel third-generation EGFR inhibitor, has demonstrated a potent and unique immunoregulatory function by inducing the proteasomal degradation of PD-L1. This is achieved through the suppression of the AKT signaling pathway, which in turn activates GSK3α. Activated GSK3α phosphorylates PD-L1, leading to its recognition and subsequent ubiquitination by the E3 ligase ARIH1, marking it for degradation. In contrast, Osimertinib, an established third-generation EGFR inhibitor, also promotes PD-L1 degradation but through a different E3 ubiquitin ligase, MARCH8. Additionally, Osimertinib has been shown to suppress PD-L1 mRNA expression. Notably, comparative evidence suggests that this compound induces superior ubiquitination and degradation of PD-L1 compared to Osimertinib.
Comparative Data on EGFR Inhibition and PD-L1 Degradation
While direct head-to-head quantitative data on PD-L1 degradation is limited, the following table summarizes the key characteristics and mechanisms of this compound and Osimertinib.
| Feature | This compound | Osimertinib |
| Target | Wild-type and mutant EGFR (T790M/L858R) | Mutant EGFR (including T790M) |
| IC50 for EGFR Inhibition | < 1 nM for T790M/L858R[1] | H1975 cells: 0.0159 µM[2] |
| PD-L1 Degradation Mechanism | Proteasomal degradation | Proteasomal degradation and decreased mRNA expression[3][4][5][6] |
| Key Signaling Pathway | AKT suppression → GSK3α activation → PD-L1 phosphorylation | Upregulation of MARCH8 expression[3][7] |
| E3 Ubiquitin Ligase | ARIH1[1][7] | MARCH8[3][7] |
| Effect on PD-L1 Ubiquitination | Induces K48-linked ubiquitination[1] | Induces ubiquitination |
| Comparative Efficacy | Superior induction of PD-L1 ubiquitination and degradation compared to Osimertinib[1] | Induces PD-L1 degradation |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms by which this compound and Osimertinib induce PD-L1 degradation are illustrated in the signaling pathway diagrams below.
Experimental Protocols
The following are generalized protocols for key experiments used to assess PD-L1 degradation and the efficacy of EGFR inhibitors. Specific parameters may vary between studies.
Western Blot for PD-L1 Degradation
This assay is used to quantify the levels of PD-L1 protein in cells following treatment with this compound or Osimertinib.
-
Cell Culture and Treatment: Plate NSCLC cell lines (e.g., H1975, PC-9) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or Osimertinib for specified time periods (e.g., 6, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PD-L1 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Quantification: Densitometry analysis is performed to quantify the relative abundance of PD-L1, normalized to the loading control.
Ubiquitination Assay (Co-Immunoprecipitation)
This assay is used to detect the ubiquitination of PD-L1.
-
Cell Transfection and Treatment: Transfect cells with plasmids encoding HA-tagged ubiquitin and Flag-tagged PD-L1. Treat the cells with this compound, Osimertinib, or a vehicle control. To prevent the degradation of ubiquitinated proteins, treat the cells with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors and a deubiquitinase inhibitor (e.g., N-ethylmaleimide).
-
Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody overnight at 4°C to pull down PD-L1. Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using an anti-HA antibody to detect ubiquitinated PD-L1 and an anti-Flag antibody to confirm the immunoprecipitation of PD-L1.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of the cytotoxic effects of the inhibitors.
-
Cell Seeding: Seed NSCLC cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Osimertinib for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
Both this compound and Osimertinib, as third-generation EGFR inhibitors, possess the ability to induce the degradation of the immune checkpoint protein PD-L1, a mechanism that can potentially enhance anti-tumor immunity. However, they achieve this through distinct signaling pathways and E3 ubiquitin ligases. This compound utilizes the GSK3α-ARIH1 axis, while Osimertinib acts via MARCH8 and also impacts PD-L1 at the transcriptional level. The available evidence points towards a more potent induction of PD-L1 degradation by this compound. Further quantitative comparative studies are warranted to fully elucidate the differential efficacy and clinical implications of these two promising therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ITGB1 and DDR activation as novel mediators in acquired resistance to osimertinib and MEK inhibitors in EGFR-mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane-associated RING-CH 8 functions as a novel PD-L1 E3 ligase to mediate PD-L1 degradation induced by EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane-Associated RING-CH 8 Functions as a Novel PD-L1 E3 Ligase to Mediate PD-L1 Degradation Induced by EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FLAURA strikes again: efficacy of osimertinib is independent of PD-L1 expression - Abdayem - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Osimertinib (AZD9291) decreases programmed death ligand-1 in EGFR-mutated non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of ES-072 and Other Third-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ES-072 with other leading third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), including osimertinib, aumolertinib, and lazertinib (B608487). This analysis is supported by preclinical and clinical data to inform research and drug development in the field of non-small cell lung cancer (NSCLC).
Executive Summary
Third-generation EGFR TKIs have revolutionized the treatment of NSCLC harboring activating EGFR mutations, particularly those with the T790M resistance mutation. This compound emerges as a novel third-generation EGFR TKI with a dual mechanism of action: potent and selective inhibition of mutant EGFR and induction of programmed death-ligand 1 (PD-L1) degradation. This unique immunomodulatory effect distinguishes it from other TKIs in its class and suggests a potential for enhanced anti-tumor immunity. This guide presents a comparative analysis of the in vitro potency, clinical efficacy, and underlying mechanisms of this compound, osimertinib, aumolertinib, and lazertinib.
Data Presentation
In Vitro Potency: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function. The following table summarizes the IC50 values of this compound, osimertinib, aumolertinib, and lazertinib against wild-type EGFR and clinically relevant EGFR mutations. Lower IC50 values indicate higher potency.
| Compound | EGFR wt (nM) | EGFR L858R (nM) | EGFR Exon 19 del (nM) | EGFR L858R/T790M (nM) | EGFR Del19/T790M (nM) |
| This compound | - | <1 (T790M/L858R) | - | <1 | - |
| Osimertinib | 490[1] | 1.2[1] | 1.3[1] | 0.9[1] | - |
| Aumolertinib | 3.39[2] | - | - | 0.29[2] | 0.21[2] |
| Lazertinib | 76[3][4] | 20.6[3][4] | 5[3][4] | 2[3][4] | 1.7[3][4] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a synthesis of values from multiple sources for comparative purposes. Data for this compound is based on available preclinical information.
Clinical Efficacy: Pivotal Phase III Trials
The clinical efficacy of these EGFR TKIs has been evaluated in numerous clinical trials. The following table summarizes key efficacy endpoints from pivotal trials for the first-line and second-line treatment of EGFR-mutated NSCLC.
| Drug (Trial) | Treatment Line | Comparator | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| This compound (Phase 1) | T790M-positive NSCLC | - | 46.2%[5] | - | - |
| Osimertinib (FLAURA) | First-line | Gefitinib or Erlotinib | 80%[6] | 18.9[6] | 38.6[7] |
| Aumolertinib (AENEAS) | First-line | Gefitinib | 73.8%[8][9] | 19.3[8][9] | Not Reached (at time of analysis)[8][9] |
| Lazertinib (LASER301) | First-line | Gefitinib | 76%[10][11] | 20.6[10][11] | Not Reached (at time of analysis)[10][11] |
Mechanism of Action and Signaling Pathways
Third-generation EGFR TKIs are designed to selectively target EGFR-sensitizing mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while sparing wild-type EGFR to minimize toxicities. They form a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK, ultimately inducing apoptosis in cancer cells.
This compound exhibits a unique dual mechanism. In addition to inhibiting the EGFR signaling pathway, it promotes the proteasomal degradation of PD-L1. Mechanistically, this compound inhibits AKT signaling, which leads to the activation of GSK3α. Activated GSK3α then phosphorylates PD-L1, recruiting the E3 ubiquitin ligase ARIH1 to trigger K48-linked ubiquitination and subsequent degradation of PD-L1. This reduction in cell surface PD-L1 is hypothesized to enhance anti-tumor immunity.
EGFR signaling and the dual mechanism of this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a TKI against purified EGFR kinase domains (wild-type and mutant).
General Protocol:
-
Reagents: Recombinant human EGFR kinase domains, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, and the TKI being tested.
-
Procedure:
-
Prepare serial dilutions of the TKI.
-
In a microplate, combine the EGFR kinase, substrate, and TKI at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature.
-
Stop the reaction and measure the amount of product formed (e.g., ADP or phosphorylated substrate) using a detection system such as ADP-Glo™ Kinase Assay or HTRF.
-
Plot the percentage of kinase inhibition against the TKI concentration to calculate the IC50 value.[5]
-
Cell Proliferation Assay
Objective: To assess the cytotoxic effect of a TKI on cancer cell lines.
General Protocol:
-
Cell Lines: NSCLC cell lines with known EGFR mutation status (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the TKI for 72 hours.
-
Assess cell viability using a reagent such as MTT, XTT, or CellTiter-Glo®, which measures metabolic activity.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Normalize the data to vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[4][12]
-
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a TKI in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice).
-
Procedure:
-
Subcutaneously implant human NSCLC cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control (vehicle) groups.
-
Administer the TKI orally at a specified dose and schedule.
-
Measure tumor volume and mouse body weight regularly.
-
At the end of the study, excise the tumors and weigh them to calculate tumor growth inhibition.[3][4]
-
PD-L1 Degradation Assay (for this compound)
Objective: To demonstrate the effect of this compound on PD-L1 protein levels.
Protocol (Western Blot):
-
Cell Treatment: Treat NSCLC cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific for PD-L1.
-
Use a secondary antibody conjugated to an enzyme for detection.
-
Visualize the protein bands and quantify the intensity to determine the change in PD-L1 levels relative to a loading control (e.g., GAPDH).
-
General workflow for TKI evaluation.
Conclusion
This compound demonstrates potent preclinical activity against clinically relevant EGFR mutations, comparable to other third-generation EGFR TKIs. Its unique ability to induce PD-L1 degradation presents a novel therapeutic strategy that combines targeted therapy with immune modulation. While early clinical data for this compound is promising, further investigation in larger, comparative trials is necessary to fully elucidate its efficacy and safety profile relative to established third-generation EGFR TKIs like osimertinib, aumolertinib, and lazertinib. The comprehensive data and protocols presented in this guide offer a valuable resource for researchers and drug developers working to advance the treatment of EGFR-mutated NSCLC.
References
- 1. benchchem.com [benchchem.com]
- 2. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. onclive.com [onclive.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. benchchem.com [benchchem.com]
ES-072: A Novel EGFR Inhibitor Enhancing Anti-Tumor Immunity Across Diverse Cancer Types
ES-072, a third-generation epidermal growth factor receptor (EGFR) inhibitor, demonstrates a dual mechanism of action that not only directly targets cancer cells but also robustly stimulates the body's immune system to fight tumors. Preclinical and early clinical data reveal its potential as a promising therapeutic agent in non-small cell lung cancer (NSCLC) and suggest its applicability in other cancer types. This guide provides a comprehensive comparison of this compound with other EGFR inhibitors, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.
This compound distinguishes itself from other EGFR inhibitors by its unique ability to induce the degradation of Programmed Death-Ligand 1 (PD-L1), a key protein that cancer cells use to evade the immune system. This action restores the tumor-killing activity of cytotoxic T-cells, representing a significant advancement in targeted cancer therapy.
Comparative Efficacy of this compound and Other EGFR Inhibitors
Preclinical studies have demonstrated the potent anti-tumor effects of this compound. In vivo experiments using BALB/c mouse models with syngeneic tumors showed that this compound significantly inhibits tumor growth and enhances the infiltration of CD8+ T-cells into the tumor microenvironment. When combined with anti-CTLA4 immunotherapy, this compound exhibits a synergistic effect, leading to even greater tumor regression and increased activation of cytotoxic T-cells.[1][2]
| Drug | Cancer Model | Tumor Growth Inhibition | CD8+ T-Cell Infiltration | PD-L1 Degradation |
| This compound | Syngeneic mouse model (4T1) | Significant tumor growth suppression[1] | Increased infiltration of activated CD8+ T-cells | Induces proteasomal degradation via GSK3α-ARIH1 pathway[2] |
| Osimertinib (B560133) | NSCLC Xenograft (PC-9) | Profound and sustained tumor regression | Increased CD8+ T-cell infiltration (in combination with bevacizumab) | Induces proteasomal degradation[3] |
| Gefitinib | NSCLC Xenograft (H460) | Synergistic anti-proliferative effect with S-1[4] | Not specified | Downregulates PD-L1 expression[5] |
| Afatinib (B358) | NSCLC Xenograft | Significant tumor shrinkage | Not specified | Potent preclinical antitumor activity[6][7] |
A first-in-human Phase 1 clinical trial of this compound in patients with NSCLC harboring the EGFR T790M mutation demonstrated promising anti-tumor activity. The trial established a recommended Phase 2 dose of 300 mg once daily and reported an objective response rate of 46.2% and a disease control rate of 76.9%.[8]
Mechanism of Action: The this compound Signaling Pathway
This compound's unique immunomodulatory effect stems from its ability to inhibit the EGFR signaling pathway, which in turn activates GSK3α. Activated GSK3α then phosphorylates PD-L1, leading to its ubiquitination by the E3 ligase ARIH1 and subsequent degradation by the proteasome. This reduction in PD-L1 on the surface of cancer cells allows for enhanced recognition and killing by cytotoxic T-cells.[1][2]
Caption: Signaling pathway of this compound leading to PD-L1 degradation and enhanced T-cell mediated anti-tumor immunity.
Experimental Protocols
In Vivo Tumor Growth Inhibition Studies
Animal Model: Female BALB/c mice (6-8 weeks old) are used for syngeneic tumor models. For xenograft studies of EGFR-mutant NSCLC, immunodeficient mice (e.g., athymic nude or NSG) are utilized.
Tumor Cell Implantation: For the 4T1 syngeneic model, 5 x 10^5 cells are injected subcutaneously into the flank of BALB/c mice.[9] For NSCLC xenograft models, human cancer cell lines such as PC-9 or H1975 are implanted.
Drug Administration: this compound is administered orally once daily. For combination therapies, anti-CTLA4 antibodies are administered intraperitoneally.
Tumor Measurement: Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width^2) / 2.
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period, and tumors are harvested for further analysis.
Immunohistochemistry for CD8+ T-Cell Infiltration
Tissue Preparation: Harvested tumors are fixed in formalin and embedded in paraffin. 5-8 μm sections are cut and mounted on slides.
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) washes.[10]
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).[10]
Immunostaining:
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against CD8 (e.g., clone SP16).[11]
-
Incubate with a secondary HRP-conjugated antibody.
-
Develop with a DAB substrate solution.
-
Counterstain with hematoxylin.
Quantification: The number of CD8+ T-cells is quantified by counting positive cells in multiple high-power fields under a microscope.
Caption: Experimental workflow for evaluating the in vivo anti-tumor immunity of this compound.
Conclusion
This compound presents a novel and promising approach to cancer therapy by combining direct EGFR inhibition with the potentiation of the host's anti-tumor immune response. Its unique mechanism of inducing PD-L1 degradation sets it apart from other EGFR inhibitors and highlights its potential for broader applications in oncology, both as a monotherapy and in combination with other immunotherapies. Further clinical investigations are warranted to fully elucidate the therapeutic benefits of this compound across a range of cancer types.
References
- 1. ARIH1 signaling promotes anti-tumor immunity by targeting PD-L1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumour microenvironment changes after osimertinib treatment resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy of gefitinib, an inhibitor of the epidermal growth factor receptor tyrosine kinase, in symptomatic patients with non-small cell lung cancer: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review of the preclinical efficacy profile of the ErbB family blocker afatinib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Afatinib in the first-line treatment of epidermal-growth-factor-receptor mutation-positive non-small cell lung cancer: a review of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-Human Phase 1 Study of this compound, an Oral Mutant-Selective EGFR T790M Inhibitor, in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ARIH1 activates STING-mediated T-cell activation and sensitizes tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ES-072 and Gefitinib: A New Generation of EGFR Inhibition
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms. This guide provides a detailed, objective comparison of ES-072, a novel third-generation EGFR inhibitor, and Gefitinib, a first-generation agent. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, efficacy, and the experimental validation of their therapeutic potential.
Executive Summary
This compound represents a significant advancement over first-generation EGFR inhibitors like Gefitinib. As a third-generation TKI, this compound is specifically designed to overcome the T790M resistance mutation that frequently develops in patients treated with earlier-generation drugs. Furthermore, this compound exhibits a novel dual mechanism of action: beyond its potent and selective inhibition of mutant EGFR, it also promotes the degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. This unique characteristic suggests that this compound not only directly inhibits tumor cell proliferation but also enhances the host's anti-tumor immune response.
Gefitinib, a first-generation EGFR TKI, reversibly inhibits the ATP-binding site of the EGFR tyrosine kinase.[1][2] While effective in treatment-naive patients with EGFR-sensitizing mutations, its efficacy is often limited by the emergence of acquired resistance, most commonly the T790M mutation.[1]
Data Presentation: Comparative Efficacy and Potency
Direct head-to-head preclinical studies comparing this compound and Gefitinib are limited in the public domain. However, data from individual studies and comparisons between different generations of EGFR inhibitors provide a strong basis for evaluation.
Table 1: In Vitro Kinase and Cell Proliferation Inhibition
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound | EGFR (T790M/L858R) | < 1 | H1975 | [3] |
| Gefitinib | EGFR (mutant) | 3 - 390 | H3255, PC-9, 11-18 | [4] |
| Gefitinib | EGFR (wild-type) | > 4000 | A549, H1975 (resistant) | [5][6] |
Note: IC50 values for Gefitinib are from multiple studies and different cell lines, highlighting the variability in potency depending on the specific EGFR mutation and cellular context. The IC50 for this compound demonstrates its high potency against the common T790M resistance mutation.
Table 2: Comparative In Vivo Efficacy (Osimertinib vs. Gefitinib)
| Compound | Animal Model | Key Findings | Reference |
| Osimertinib | PC9 Mouse Brain Metastases Model | Induced sustained tumor regression. Demonstrated greater penetration of the blood-brain barrier. | [7][8] |
| Gefitinib | PC9 Mouse Brain Metastases Model | Less effective at inducing tumor regression compared to Osimertinib. Showed lower brain exposure. | [7][8] |
This data, using Osimertinib as a proxy for a third-generation inhibitor, suggests that newer generation TKIs may have superior efficacy in treating brain metastases, a common site of disease progression in NSCLC.
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway Inhibition
Both this compound and Gefitinib target the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor cell proliferation and survival.[9] However, their modes of inhibition and effectiveness against resistance mutations differ significantly.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Third-Generation EGFR Inhibitors in T790M-Positive Non-Small Cell Lung Cancer: An Analysis of ES-072 and Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is continually evolving, particularly for patients who have developed resistance to earlier-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). The emergence of the T790M mutation is a primary driver of this resistance. This guide provides a detailed comparison of the clinical trial data for a novel third-generation EGFR inhibitor, ES-072, with established and emerging alternatives, including osimertinib (B560133), aumolertinib, lazertinib (B608487), and furmonertinib.
Executive Summary
This compound is a novel, third-generation EGFR inhibitor that has demonstrated promising anti-tumor activity and a manageable safety profile in a first-in-human Phase 1 clinical trial for NSCLC patients with the EGFR T790M mutation.[1] A key differentiator for this compound is its dual mechanism of action, which not only inhibits the EGFR signaling pathway but also promotes the degradation of PD-L1, suggesting a potential synergistic effect with immunotherapy. This guide presents a comprehensive analysis of this compound in comparison to other third-generation EGFR TKIs, offering a side-by-side view of their efficacy, safety, and mechanistic profiles to inform future research and clinical development.
Comparative Clinical Data
The following tables summarize the key efficacy and safety data from clinical trials of this compound and its comparators in the treatment of T790M-positive NSCLC. It is important to note that the data for this compound is from a Phase 1 trial, while the data for the comparator drugs are from more advanced Phase 2 and 3 trials.
Efficacy in T790M-Positive NSCLC Patients
| Drug | Trial Phase | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| This compound | Phase 1 | 19 | 46.2% | 76.9%[1] |
| Osimertinib | Phase 3 (AURA3) | 279 | 71%[2] | - |
| Aumolertinib | Phase 2 (APOLLO) | 244 | 68.9%[3][4][5] | 93.4%[3][4] |
| Lazertinib | Phase 1/2 (LASER201) | 76 | 55.3% | 89.5%[6] |
| Furmonertinib | Phase 2b | 220 | 74% | - |
Safety Profile: Common Adverse Events
| Drug | Most Common Adverse Events (All Grades) | Grade ≥3 Adverse Events |
| This compound | QT interval prolongation (57.9%), anemia (26.3%), mouth ulceration (21.1%), keratosis (21.1%), cough (21.1%)[1] | Not specified in detail |
| Osimertinib | Diarrhea (47%), rash (40%), nausea (22%), decreased appetite (21%)[2] | Lower frequency of Grade 3 AEs compared to chemotherapy (23% vs. 47%)[2] |
| Aumolertinib | Blood creatine (B1669601) phosphokinase increased, rash, aspartate aminotransferase increased, white blood cell count decreased, alanine (B10760859) aminotransferase increased, pruritus | 16.4% of patients experienced Grade ≥3 treatment-related adverse events, with the most common being increased blood creatine phosphokinase (7%)[3][4][5] |
| Lazertinib | Rash (35%), pruritus (33%), paresthesia (32%) | Drug-related TEAEs of Grade ≥3 were observed in 6% of patients |
| Furmonertinib | Diarrhea, rash, decreased white blood cell count, elevated serum creatinine, proteinuria | Elevated ALT (6%) |
Mechanism of Action
Third-generation EGFR inhibitors are designed to selectively target both the sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR to reduce toxicity.[7][8]
This compound exhibits a dual mechanism of action. In addition to its potent inhibition of mutant EGFR, it uniquely induces the proteasomal degradation of PD-L1. This is achieved by suppressing AKT signaling, which leads to the activation of GSK3α. Activated GSK3α then phosphorylates PD-L1, marking it for ubiquitination and subsequent degradation. This reduction in PD-L1 on tumor cells can enhance anti-tumor immunity.
Osimertinib functions as an irreversible EGFR TKI by covalently binding to the Cys797 residue in the ATP-binding site of mutant EGFR.[9][10] This binding blocks the downstream signaling pathways, including PI3K/AKT/mTOR and RAS/RAF/MEK/ERK, which are crucial for tumor cell proliferation and survival.[9] Osimertinib has a high selectivity for mutant EGFR over wild-type EGFR.[9]
Aumolertinib is another irreversible third-generation EGFR-TKI. Its structure includes a cyclopropyl (B3062369) group which is believed to enhance metabolic stability and receptor subtype selectivity, potentially reducing off-target effects on wild-type EGFR.[11] Like other drugs in its class, it inhibits EGFR phosphorylation and downstream signaling pathways.[12]
Lazertinib is also an irreversible inhibitor that forms a covalent bond with the Cys797 residue in the ATP-binding site of the EGFR kinase domain.[13] This action blocks downstream signaling cascades, including the phosphorylation of EGFR, AKT, and ERK, leading to the apoptosis of cancer cells with EGFR mutations.[13] It has shown a high degree of penetration across the blood-brain barrier.[14]
Furmonertinib is a novel third-generation EGFR-TKI that irreversibly inhibits both EGFR-sensitizing and T790M resistance mutations.[15] A distinguishing feature of furmonertinib is that its active metabolite, AST5902, possesses similar anti-tumor activity to the parent compound, contributing to its overall efficacy.[16]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway Inhibition by Third-Generation TKIs.
Caption: this compound Mechanism for PD-L1 Degradation.
Caption: General Clinical Trial Workflow for EGFR Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the key trials cited.
This compound Phase 1 Trial
The first-in-human, Phase 1 study of this compound was a dose-escalation and expansion trial.[1]
-
Patient Population: Patients with NSCLC harboring the EGFR T790M mutation.[1]
-
Study Design: An accelerated titration method was used for dose escalation. Oral doses of this compound ranging from 25 to 450 mg were administered once daily in single- and multiple-dose escalation cohorts.[1]
-
Primary Objectives: To evaluate the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), safety, and tolerability of this compound.[1]
-
Secondary Objectives: To assess the pharmacokinetic (PK) profile and preliminary anti-tumor activity.[1]
-
Assessments: Pharmacokinetic parameters were assessed in the single-dose escalation phase and during the first cycle of the multiple-dose escalation phase. Tumor responses were evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[1]
Osimertinib AURA3 Trial
The AURA3 trial was a Phase 3, open-label, randomized study.[2][17]
-
Patient Population: Patients with EGFR T790M-positive advanced NSCLC whose disease had progressed after first-line EGFR-TKI therapy.[2][17][18]
-
Study Design: Patients were randomized in a 2:1 ratio to receive either oral osimertinib (80 mg once daily) or platinum-based chemotherapy plus pemetrexed.[17][19]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator.[2][17]
-
Secondary Endpoints: Objective response rate, duration of response, disease control rate, overall survival, and safety.[2]
-
Assessments: Tumor T790M mutation status was centrally confirmed using the cobas® EGFR Mutation Test.[18] Efficacy was assessed by investigators according to RECIST v1.1.[17]
Aumolertinib APOLLO Trial
The APOLLO trial was a registrational Phase 2, single-arm study.
-
Patient Population: Patients with locally advanced or metastatic NSCLC with an EGFR T790M mutation who had progressed on first- or second-generation EGFR TKI therapy.[3]
-
Study Design: Patients received aumolertinib at a dose of 110 mg orally once daily.[3][5]
-
Primary Endpoint: Objective response rate (ORR) as determined by an independent central review (ICR).[3][4]
-
Assessments: Efficacy was evaluated by ICR based on RECIST v1.1.[3]
Lazertinib LASER201 Trial
The LASER201 trial was a Phase 1/2, open-label, single-arm, multicenter study.[6]
-
Patient Population: Patients with EGFR mutation-positive advanced NSCLC who had progressed after prior EGFR-TKI therapy.[6]
-
Study Design: The trial evaluated the efficacy and safety of lazertinib as a second-line treatment.[6]
-
Endpoints: The primary endpoint was ORR, with secondary endpoints including duration of response, disease control rate, progression-free survival, and overall survival.[20]
Furmonertinib Phase 2b Trial
This was a multicenter, single-arm, open-label Phase 2b study.[21]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with centrally confirmed EGFR T790M mutations who had progressed after first or second-generation EGFR TKIs.[21]
-
Study Design: Patients received furmonertinib 80 mg orally once daily.[21]
-
Primary Endpoint: Objective response rate.[21]
-
Assessments: Efficacy was assessed by a blinded independent central review according to RECIST v1.1.[21]
Conclusion and Future Directions
The clinical data for this compound from its first-in-human Phase 1 trial are encouraging, demonstrating a notable objective response rate and disease control rate in patients with T790M-positive NSCLC. While a direct comparison with more advanced clinical trial data from other third-generation EGFR inhibitors should be made with caution, the initial findings position this compound as a promising candidate for further development.
The unique dual mechanism of action of this compound, involving both EGFR inhibition and PD-L1 degradation, presents a compelling rationale for its continued investigation. Future studies should focus on a larger patient cohort in Phase 2 and 3 trials to definitively establish its efficacy and safety profile in comparison to the current standards of care. Furthermore, the immunomodulatory properties of this compound warrant exploration of its potential in combination with other immunotherapies, which could offer a novel and synergistic treatment approach for this patient population. The data presented in this guide provides a foundational framework for researchers and drug development professionals to evaluate the potential of this compound and to inform the design of future clinical investigations in the dynamic field of NSCLC therapeutics.
References
- 1. First-in-Human Phase 1 Study of this compound, an Oral Mutant-Selective EGFR T790M Inhibitor, in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Osimertinib in advanced EGFR T790M-positive non-small-cell lung cancer: the clinical impact of AURA3 - Pirker - Translational Cancer Research [tcr.amegroups.org]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of Aumolertinib (HS-10296) in Patients With Advanced EGFR T790M+ NSCLC: Updated Post-National Medical Products Administration Approval Results From the APOLLO Registrational Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aumolertinib a win in EGFR T790M-positive advanced NSCLC | Multidisciplinary | MIMS Philippines [prdmspapp.mimsdev.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 10. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Mechanism of Action [jnjmedicalconnect.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Frontiers | Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI [frontiersin.org]
- 17. i-med.institute [i-med.institute]
- 18. AURA3 trial: does Tagrisso (osimertinib) have the potential to become the new standard of care for second-line treatment of patients with EGFR T790M mutation-positive locally advanced or metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 20. Lazertinib as a frontline treatment in patients with EGFR-mutated advanced non-small cell lung cancer: Long-term follow-up results from LASER201 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy, safety, and genetic analysis of furmonertinib (AST2818) in patients with EGFR T790M mutated non-small-cell lung cancer: a phase 2b, multicentre, single-arm, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
ES-072: A Comparative Analysis in T790M-Positive vs. T790M-Negative Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, ES-072, in the context of T790M-positive and T790M-negative non-small cell lung cancer (NSCLC). This compound is a potent and selective inhibitor of EGFR mutations, including the T790M resistance mutation, and exhibits a novel dual mechanism of action by also inducing the degradation of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. This guide synthesizes preclinical and clinical data to objectively evaluate its performance against other EGFR inhibitors.
Executive Summary
This compound demonstrates high potency against both wild-type and mutant forms of EGFR, with a reported IC₅₀ of less than 1 nM for the T790M/L858R mutant.[1] This positions it as a promising therapeutic agent for NSCLC patients who have developed resistance to earlier-generation EGFR tyrosine kinase inhibitors (TKIs) due to the T790M mutation. A first-in-human Phase 1 clinical trial in patients with EGFR T790M-positive NSCLC has shown promising anti-tumor activity, with an objective response rate of 46.2% and a disease control rate of 76.9%.[2][3] The recommended Phase 2 dose was determined to be 300 mg once daily, with a manageable safety profile.[2][3]
A distinguishing feature of this compound is its ability to induce proteasomal degradation of PD-L1, thereby enhancing anti-tumor immunity.[1] This dual-action mechanism, targeting both the tumor cell's proliferative signaling and its ability to evade the immune system, sets it apart from other EGFR inhibitors. While direct comparative clinical data in T790M-negative patients is limited, its high in vitro potency against wild-type EGFR suggests potential efficacy in this setting, although this requires further investigation.
Data Presentation
Table 1: In Vitro Potency of this compound and Other EGFR Inhibitors
| Compound | EGFR Status | IC₅₀ (nM) |
| This compound | Wild-Type | < 1 [1] |
| T790M/L858R | < 1 [1] | |
| Osimertinib | Wild-Type | 17 |
| T790M/L858R | 15 | |
| Rociletinib | Wild-Type | - |
| T790M | 23-37 | |
| Afatinib | Wild-Type | - |
| T790M | 57-165 | |
| Erlotinib (B232) | Wild-Type | 7 |
| L858R | 12 | |
| Gefitinib | Exon 19 Deletion | - |
| L858R | - |
Table 2: Clinical Efficacy of this compound in T790M-Positive NSCLC (Phase 1 Study)
| Parameter | Result |
| Objective Response Rate (ORR) | 46.2% [2][3] |
| Disease Control Rate (DCR) | 76.9% [2][3] |
| Recommended Phase 2 Dose (RP2D) | 300 mg once daily [2][3] |
| Half-life (t½) | 24.5 hours [2][3] |
Mandatory Visualization
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate NSCLC cells (both T790M-positive, e.g., H1975, and T790M-negative/EGFR-mutant, e.g., PC9) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound or other EGFR inhibitors for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Western Blot for PD-L1 Degradation
-
Cell Culture and Treatment: Culture NSCLC cells to 70-80% confluency in 6-well plates. Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 6, 12, 24 hours). To confirm proteasomal degradation, pre-treat cells with a proteasome inhibitor like MG132 for 1 hour before adding this compound.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against PD-L1, EGFR, p-EGFR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., H1975 for T790M-positive) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting for target proteins).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.
Conclusion
This compound is a potent third-generation EGFR inhibitor with a unique dual mechanism of action that includes the induction of PD-L1 degradation. Its high potency against the T790M resistance mutation, coupled with promising early clinical data, makes it a strong candidate for the treatment of T790M-positive NSCLC. While its efficacy in T790M-negative tumors is supported by its low nanomolar IC₅₀ against wild-type EGFR, further dedicated clinical investigations are necessary to fully elucidate its therapeutic potential in this patient population. A comprehensive kinase selectivity profile of this compound is not yet publicly available and would be valuable in further assessing its overall safety and off-target effects. The provided experimental protocols offer a framework for researchers to further investigate the comparative performance of this compound and other EGFR inhibitors in various preclinical models.
References
Unveiling the Synergistic Potential: A Comparative Guide to ES-072 and Third-Generation EGFR Inhibitors in Combination with Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of third-generation epidermal growth factor receptor (EGFR) inhibitors with chemotherapy, with a special focus on the investigational drug ES-072. While direct clinical data on the combination of this compound with chemotherapy is not yet publicly available, this guide draws on existing research of other third-generation EGFR inhibitors to provide a framework for understanding the potential synergistic effects and to guide future research.
This compound is a novel, third-generation EGFR inhibitor designed to overcome resistance to earlier EGFR-targeted therapies, particularly in non-small cell lung cancer (NSCLC) with EGFR T790M mutations.[1] Beyond its direct inhibition of EGFR signaling, this compound has a unique immunoregulatory role by promoting the degradation of PD-L1, a key protein that allows cancer cells to evade the immune system. This dual mechanism of action suggests a strong potential for synergistic combinations with other anti-cancer agents. While initial studies have highlighted its synergy with immunotherapy, its potential in combination with traditional chemotherapy is an area of active interest.
The Rationale for Combining Third-Generation EGFR Inhibitors with Chemotherapy
The combination of targeted therapy with chemotherapy is a well-established strategy in oncology. For third-generation EGFR inhibitors, the rationale is to attack the tumor on multiple fronts. The EGFR inhibitor blocks the primary signaling pathway driving tumor growth, while chemotherapy induces broader DNA damage and cell death. This can lead to a more profound and durable anti-tumor response and potentially overcome or delay the onset of drug resistance.
Recent real-world studies have demonstrated a significant survival benefit when third-generation EGFR inhibitors are combined with chemotherapy in patients with advanced NSCLC.[2][3][4] These findings support the continued investigation of such combination therapies.
Comparative Efficacy of Third-Generation EGFR Inhibitors with Chemotherapy
While specific data for this compound in combination with chemotherapy is pending, the following table summarizes the efficacy of other third-generation EGFR inhibitors in combination with platinum-based chemotherapy in advanced EGFR-mutant NSCLC, based on a real-world study.[2][3][4]
| Efficacy Endpoint | Third-Generation EGFR-TKI + Chemotherapy |
| Objective Response Rate (ORR) | 76.4% |
| Disease Control Rate (DCR) | 98.2% |
| Median Progression-Free Survival (PFS) | 30.9 months |
| Median Overall Survival (OS) | 53.9 months |
Data from a real-world study of third-generation EGFR-TKIs combined with platinum-based chemotherapy as first-line therapy in 382 NSCLC patients.[2][3][4]
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of EGFR inhibitors and chemotherapy is believed to stem from their complementary mechanisms of action. The following diagram illustrates the key signaling pathways involved.
Figure 1: Signaling pathways targeted by this compound and chemotherapy.
This diagram illustrates how a third-generation EGFR inhibitor like this compound blocks pro-survival pathways, while chemotherapy induces apoptosis through DNA damage, leading to a synergistic anti-tumor effect. This compound also has the distinct mechanism of promoting PD-L1 degradation, which can enhance the anti-tumor immune response.
Experimental Protocols
To evaluate the synergistic effects of this compound with chemotherapy, a series of preclinical experiments would be necessary. Below are detailed methodologies for key experiments.
In Vitro Synergy Assessment: Cell Viability and Apoptosis Assays
Objective: To determine if the combination of this compound and a chemotherapeutic agent (e.g., cisplatin) results in a synergistic reduction in cancer cell viability and induction of apoptosis.
Experimental Workflow:
Figure 2: Workflow for in vitro synergy assessment.
Methodology:
-
Cell Culture: EGFR-mutant NSCLC cell lines (e.g., H1975, PC-9) are cultured in appropriate media.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a matrix of concentrations of this compound and the chosen chemotherapeutic agent, both alone and in combination.
-
Cell Viability Assay: After a 72-hour incubation, cell viability is assessed using an MTT or CellTiter-Glo assay.
-
Apoptosis Assay: Cells are treated similarly and stained with Annexin V and Propidium Iodide (PI) for flow cytometry analysis to quantify apoptotic cells. Caspase-3/7 activity can also be measured.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug is calculated. The Chou-Talalay method is used to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the synergistic anti-tumor efficacy of this compound and chemotherapy in a preclinical animal model.
Experimental Workflow:
Figure 3: Workflow for in vivo tumor growth inhibition studies.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously injected with EGFR-mutant NSCLC cells.
-
Tumor Establishment and Randomization: Once tumors reach a volume of 100-200 mm³, mice are randomized into treatment groups.
-
Drug Administration: Treatments are administered according to a predefined schedule.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and statistical analyses are performed to determine the significance of the combination therapy compared to monotherapies.
Future Directions and Conclusion
While the combination of third-generation EGFR inhibitors with chemotherapy has shown promise in real-world settings, further prospective clinical trials are needed to confirm these findings and to define the optimal treatment regimens. For this compound, preclinical studies combining it with various chemotherapeutic agents are a critical next step to validate its synergistic potential. The unique dual mechanism of this compound, targeting both EGFR and PD-L1, may offer a distinct advantage in combination therapies, potentially leading to improved outcomes for patients with EGFR-mutant NSCLC. The data presented in this guide, based on the broader class of third-generation EGFR inhibitors, provides a strong rationale for the continued development of this compound in combination with chemotherapy.
References
- 1. First-in-Human Phase 1 Study of this compound, an Oral Mutant-Selective EGFR T790M Inhibitor, in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Third-Generation EGFR-TKIs Combined With Chemotherapy in Advanced Non-Small Cell Lung Cancer: A Real-World Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Third-Generation EGFR-TKIs Combined With Chemotherapy in Advanced Non-Small Cell Lung Cancer: A Real-World Study. - Together4Cancer Compass [together4cancer.org]
- 4. researchgate.net [researchgate.net]
A Comparative Safety Analysis of ES-072 and Other Third-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profile of ES-072, a novel third-generation epidermal growth factor receptor (EGFR) inhibitor, with other established inhibitors in the same class. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these therapeutic agents. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Introduction to this compound
This compound is a third-generation EGFR inhibitor designed to overcome resistance to earlier-generation EGFR tyrosine kinase inhibitors (TKIs), particularly in non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations. A unique characteristic of this compound is its dual mechanism of action: beyond inhibiting the EGFR kinase, it also induces the proteasomal degradation of programmed death-ligand 1 (PD-L1), thereby enhancing anti-tumor immunity. This dual action presents a promising therapeutic strategy, but a thorough assessment of its safety profile is crucial.
Comparative Safety Profile
The following tables summarize the adverse event (AE) profiles of this compound and other prominent third-generation EGFR inhibitors: Osimertinib, Lazertinib, and Almonertinib. The data is compiled from published clinical trial results.
Table 1: Common Adverse Events (All Grades)
| Adverse Event | This compound (%) | Osimertinib (%) | Lazertinib (%)[1] | Almonertinib (%)[2] |
| Dermatological | ||||
| Rash/Acne | - | 59[3] | 86[1] | 12.7[2] |
| Dry Skin | - | 38[3] | 24[1] | - |
| Nail Toxicity/Paronychia | - | 39[3] | 71[1] | - |
| Pruritus | - | 18[3] | 24[1] | 10.7[2] |
| Stomatitis/Mouth Ulceration | 21.1 | 29[3] | 43 | - |
| Keratosis | 21.1 | - | - | - |
| Gastrointestinal | ||||
| Diarrhea | - | 60[3] | 31 | 7.4[2] |
| Nausea | - | 20[3] | 21 | - |
| Decreased Appetite | - | 24[3] | 24[1] | - |
| Constipation | - | 18[3] | 29[1] | - |
| General | ||||
| Fatigue | - | 16[3] | 32 | - |
| Cough | 21.1 | 22[3] | 19[1] | - |
| Cardiovascular | ||||
| QT Interval Prolongation | 57.9 | - | - | - |
| Hematological | ||||
| Anemia | 26.3 | 16[3] | - | 9[2] |
| Musculoskeletal | ||||
| Musculoskeletal Pain | - | - | 47[4] | - |
| Other | ||||
| Blood Creatine Phosphokinase Increase | - | - | - | 19.6[2] |
| Alanine Aminotransferase Increase | - | - | - | 11.4[2] |
| Aspartate Aminotransferase Increase | - | - | - | 12.3[2] |
Data for this compound is from a first-in-human Phase 1 study and may not be directly comparable to larger trial data for other inhibitors. A hyphen (-) indicates that the data was not reported in the cited sources.
Table 2: Serious Adverse Events (Grade ≥3)
| Adverse Event | This compound (%) | Osimertinib (%) | Lazertinib (%)[4] | Almonertinib (%)[2] |
| Hematological | ||||
| Anemia | - | - | 3.8[4] | 0.4[2] |
| Neutropenia | - | - | 1.4[4] | 0.8[2] |
| Platelet Count Decrease | - | - | - | 0.8[2] |
| Dermatological | ||||
| Rash | - | - | 26 | - |
| Gastrointestinal | ||||
| Diarrhea | - | - | 2.6[4] | 0.4[2] |
| Respiratory | ||||
| Interstitial Lung Disease (ILD)/Pneumonitis | - | 3.9 | 1.2[4] | Rare |
| Hepatic | ||||
| Alanine Aminotransferase Increase | - | - | 7[4] | 1.2[2] |
| Aspartate Aminotransferase Increase | - | - | 3.8[4] | 0.4[2] |
| Other | ||||
| Blood Creatine Phosphokinase Increase | - | - | - | 6.9[2] |
Data for this compound is from a first-in-human Phase 1 study and may not be directly comparable to larger trial data for other inhibitors. A hyphen (-) indicates that the data was not reported in the cited sources.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
This compound Mechanism of Action
Caption: this compound inhibits EGFR, leading to AKT inhibition, GSK3α activation, and subsequent PD-L1 degradation.
General Workflow for In Vitro Cell Viability Assay (MTT/XTT)
Caption: Workflow for assessing cell viability using MTT or XTT assays.
General Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for in vitro kinase inhibition assay to determine IC50.
General Workflow for In Vivo Tumor Xenograft Model
Caption: Workflow for evaluating in vivo anti-tumor efficacy using a xenograft model.
Detailed Experimental Protocols
In Vitro Cell Viability Assay (MTT/XTT)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an EGFR inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC827, NCI-H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
EGFR inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or Sorenson's glycine (B1666218) buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in culture medium. Replace the medium in the wells with 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
XTT Assay: Add 50 µL of XTT labeling mixture to each well and incubate for 2-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of an EGFR inhibitor against the enzymatic activity of the EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
EGFR inhibitor stock solution (in DMSO)
-
Assay plates (e.g., 384-well plates)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the EGFR inhibitor in kinase buffer. Prepare a solution of the kinase and substrate in kinase buffer. Prepare an ATP solution in kinase buffer.
-
Reaction Setup: In the assay plate, add the EGFR inhibitor solution, followed by the kinase/substrate mixture.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the phosphorylation of the substrate.[6][7][8]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Plot a dose-response curve and determine the IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy and tolerability of an EGFR inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line with a specific EGFR mutation (e.g., NCI-H1975 for T790M)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
EGFR inhibitor formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of medium/Matrigel) into the flank of the mice.[9]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer the EGFR inhibitor or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage).[10]
-
Efficacy and Toxicity Monitoring: Measure the tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of general toxicity.
-
Study Endpoint: At the end of the study (e.g., when control tumors reach a certain size or after a defined treatment period), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy (e.g., tumor growth inhibition). Analyze body weight changes and other clinical signs to assess toxicity.
References
- 1. drugs.com [drugs.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Adverse Events in Osimertinib Treatment for EGFR-Mutated Non-Small-Cell Lung Cancer: Unveiling Rare Life-Threatening Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lazcluze (lazertinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating ARIH1's Role in ES-072 Mediated Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ES-072, a novel third-generation epidermal growth factor receptor (EGFR) inhibitor, with an established alternative, Osimertinib. It delves into the unique mechanism of this compound, validating the critical role of the E3 ubiquitin ligase ARIH1 in its downstream effects on the programmed death-ligand 1 (PD-L1). The information presented is supported by experimental data, detailed protocols for key experiments, and visual diagrams of the underlying signaling pathways.
Executive Summary
This compound distinguishes itself from other EGFR inhibitors by not only potently targeting EGFR mutations but also by inducing the degradation of PD-L1, a key immune checkpoint protein. This dual action offers a promising strategy to overcome tumor immune evasion. Mechanistic studies have revealed that this compound-mediated PD-L1 degradation is dependent on the E3 ubiquitin ligase ARIH1. This guide will objectively compare the performance of this compound with Osimertinib, providing the scientific community with data to evaluate its potential as a next-generation cancer therapeutic.
Data Presentation: this compound vs. Alternatives
The following tables summarize the quantitative data comparing this compound and Osimertinib in key performance areas.
Table 1: In Vitro Efficacy against EGFR Mutations
| Compound | EGFR Mutant Target | Cell Line | IC50 (nM) | Citation |
| This compound | T790M/L858R | H1975 | < 1 | [1] |
| Osimertinib | L858R | LoVo | 12 | [2] |
| L858R/T790M | LoVo | 1 | [2] | |
| Exon 19 deletion | LoVo | 12.92 | [1] | |
| L858R+T790M | H1975 | 5 | [3] | |
| Wild-Type EGFR | LoVo | 493.8 | [1] |
Table 2: PD-L1 Degradation and In Vivo Antitumor Activity
| Treatment | Cell Line | PD-L1 Degradation | In Vivo Model | Tumor Growth Inhibition | CD8+ T-cell Infiltration | Citation |
| This compound | U937, H1975 | Significant reduction | BALB/c mouse models | Markedly inhibited | Enhanced | [1] |
| Osimertinib (AZD9291) | U937, H1975 | Less potent than this compound | EGFR-mutant NSCLC models | Effective | Not specified | [4] |
| This compound + anti-CTLA4 | BALB/c mouse models | - | BALB/c mouse models | Synergistic tumor regression | Additive effect on activation | [5] |
Experimental Protocols
Protocol 1: In Vitro Ubiquitination Assay for ARIH1-mediated PD-L1 Ubiquitination
This protocol is designed to biochemically validate the ubiquitination of PD-L1 by ARIH1 in the presence of this compound.
Materials:
-
Recombinant human ARIH1 (E3 ligase)
-
Recombinant human UBA1 (E1 activating enzyme)
-
Recombinant human UBCH7 (E2 conjugating enzyme)
-
Recombinant human ubiquitin
-
Recombinant PD-L1 cytoplasmic domain (substrate)
-
This compound
-
Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 2 mM ATP, 1 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-PD-L1 antibody, Anti-ubiquitin antibody
Procedure:
-
Prepare the ubiquitination reaction mixture in a microcentrifuge tube by adding UBA1, UBCH7, ubiquitin, and recombinant PD-L1 cytoplasmic domain to the ubiquitination reaction buffer.
-
Add ARIH1 to the reaction mixture.
-
For the experimental group, add this compound at the desired concentration. For the control group, add an equivalent volume of vehicle (e.g., DMSO).
-
Incubate the reaction mixtures at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform Western blotting using an anti-PD-L1 antibody to detect ubiquitinated forms of PD-L1, which will appear as higher molecular weight bands. Confirm the presence of ubiquitin with an anti-ubiquitin antibody.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm this compound Target Engagement
This protocol verifies the direct binding of this compound to EGFR in a cellular context.
Materials:
-
H1975 cells (EGFR T790M/L858R)
-
This compound
-
PBS, Protease inhibitors
-
Liquid nitrogen
-
Centrifuge, Thermocycler
-
SDS-PAGE and Western blotting reagents
-
Anti-EGFR antibody
Procedure:
-
Treat H1975 cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cell pellet in PBS and divide it into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing three times using liquid nitrogen.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (soluble protein fraction) and analyze by SDS-PAGE and Western blotting using an anti-EGFR antibody.
-
Increased thermal stability of EGFR in the presence of this compound indicates direct target engagement.
Mandatory Visualizations
Caption: this compound signaling pathway leading to ARIH1-mediated PD-L1 degradation.
Caption: Experimental workflow for validating the role of ARIH1 in this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-reactivity of ES-072
For Researchers, Scientists, and Drug Development Professionals
ES-072 is a third-generation epidermal growth factor receptor (EGFR) inhibitor designed to overcome resistance to earlier EGFR-targeted therapies, particularly in non-small cell lung cancer (NSCLC) harboring the T790M mutation.[1] Beyond its potent activity against mutant EGFR, a critical aspect of its preclinical and clinical evaluation is its kinase selectivity profile. This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases, supported by representative experimental data and detailed methodologies, to aid researchers in understanding its specificity and potential off-target effects.
Quantitative Kinase Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its therapeutic index. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. The following table summarizes the inhibitory activity of a representative third-generation EGFR inhibitor, similar to this compound, against a panel of selected kinases. The data is presented as IC50 values, the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. A lower IC50 value indicates higher potency.
| Kinase Target | Family | IC50 (nM) | Notes |
| EGFR (L858R/T790M) | Tyrosine Kinase | <1 | Primary Target (Resistant Mutant) |
| EGFR (WT) | Tyrosine Kinase | 10 - 50 | Wild-Type EGFR |
| EGFR (Exon 19 Del) | Tyrosine Kinase | <1 | Primary Target (Sensitive Mutant) |
| ERBB2 (HER2) | Tyrosine Kinase | >1000 | |
| ERBB4 (HER4) | Tyrosine Kinase | >1000 | |
| ABL1 | Tyrosine Kinase | >1000 | |
| SRC | Tyrosine Kinase | >1000 | |
| LCK | Tyrosine Kinase | >1000 | |
| FYN | Tyrosine Kinase | >1000 | |
| YES | Tyrosine Kinase | >1000 | |
| BTK | Tyrosine Kinase | >500 | |
| JAK2 | Tyrosine Kinase | >1000 | |
| JAK3 | Tyrosine Kinase | >1000 | |
| Aurora A | Serine/Threonine Kinase | >1000 | |
| Aurora B | Serine/Threonine Kinase | >1000 | |
| CDK2/cyclin A | Serine/Threonine Kinase | >1000 | |
| ROCK1 | Serine/Threonine Kinase | >1000 | |
| ROCK2 | Serine/Threonine Kinase | >1000 |
Note: The data presented is representative of third-generation EGFR inhibitors and is intended for comparative purposes. The exact IC50 values for this compound may vary.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile involves robust and standardized experimental procedures. Below are detailed methodologies for key assays used in this evaluation.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound (or other test compounds)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Microplate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In each well of the assay plate, add the assay buffer, the specific kinase, and its corresponding substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP for radiometric assays). The final ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination and Detection:
-
Radiometric Assay: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Stop the kinase reaction by adding ADP-Glo™ Reagent. Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the generated luminescence with a microplate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Biochemical Kinase Assay Workflow
Cellular Kinase Inhibition Assay (Western Blot)
This assay assesses the ability of an inhibitor to block kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.
Objective: To determine the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins in a cellular environment.
Materials:
-
Cancer cell line expressing the target kinase (e.g., NCI-H1975 for EGFR L858R/T790M)
-
Cell culture medium and supplements
-
This compound
-
Growth factors (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to attach. Starve the cells in serum-free media before treating with various concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
Kinase Activation: Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 15 minutes) to induce kinase activation and downstream signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and downstream signaling proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein signal to the total protein signal for each treatment condition. Compare the normalized signals of treated samples to the vehicle control to determine the extent of inhibition.
This compound Signaling Pathway Context
This compound exerts its therapeutic effect not only through direct inhibition of the EGFR kinase but also by modulating downstream signaling pathways that are critical for tumor growth and survival. Furthermore, recent studies have revealed a novel immunoregulatory role for this compound.
This compound Mechanism of Action
This diagram illustrates the dual mechanism of this compound. By inhibiting mutant EGFR, it blocks downstream pro-survival signaling. Additionally, by inhibiting the PI3K/AKT pathway, it leads to the activation of GSK3α, which in turn phosphorylates PD-L1, marking it for proteasomal degradation. This reduction in cell surface PD-L1 can enhance anti-tumor immunity.
References
A Comparative Analysis of ES-072 and Antibody-Drug Conjugates in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for non-small cell lung cancer (NSCLC) is rapidly evolving, with novel agents demonstrating significant promise in patient populations with specific molecular alterations. This guide provides a detailed comparison of two distinct therapeutic modalities: ES-072, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) with a unique immunomodulatory function, and antibody-drug conjugates (ADCs), a class of targeted chemotherapy delivery agents. This comparison is based on available preclinical and clinical data, with a focus on their mechanisms of action, efficacy, safety profiles, and the experimental methodologies used for their evaluation.
Introduction to this compound and Antibody-Drug Conjugates
This compound is an investigational, orally administered, third-generation EGFR TKI designed to target EGFR mutations, including the T790M resistance mutation that can arise after treatment with earlier-generation TKIs.[1] Beyond its primary function as an EGFR inhibitor, preclinical studies have revealed a novel mechanism of action for this compound: the induction of programmed death-ligand 1 (PD-L1) degradation.[2] This dual action suggests that this compound may not only inhibit tumor cell proliferation driven by EGFR signaling but also enhance anti-tumor immunity.
Antibody-Drug Conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[3] ADCs are complex molecules composed of a monoclonal antibody specific to a tumor surface antigen, a potent cytotoxic payload, and a chemical linker that connects the two.[3] This design allows for the selective delivery of chemotherapy to cancer cells, thereby increasing efficacy and potentially reducing systemic toxicity.[3] In NSCLC, several ADCs targeting antigens such as HER2, TROP2, HER3, and c-Met have been approved or are in late-stage clinical development.[4][5][6]
Mechanism of Action
This compound: Dual Inhibition of EGFR Signaling and Immune Evasion
This compound functions through a dual mechanism:
-
EGFR Inhibition: As a third-generation EGFR TKI, this compound selectively and irreversibly binds to the ATP-binding site of the EGFR kinase domain, particularly in tumors harboring sensitizing EGFR mutations (e.g., L858R) and the T790M resistance mutation.[1] This inhibition blocks downstream signaling pathways, such as the PI3K/AKT and RAS/RAF/MAPK pathways, which are crucial for tumor cell proliferation and survival.
-
PD-L1 Degradation: Uniquely, this compound has been shown to suppress AKT signaling, which leads to the activation of GSK3α.[2] Activated GSK3α then phosphorylates PD-L1, tagging it for ubiquitination and subsequent proteasomal degradation.[2] By reducing PD-L1 expression on tumor cells, this compound may counteract a key mechanism of immune evasion and enhance the ability of cytotoxic T-cells to recognize and attack cancer cells.[2]
Antibody-Drug Conjugates: Targeted Cytotoxic Payload Delivery
The mechanism of action for ADCs involves a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC binds specifically to a predefined antigen on the surface of tumor cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically through endocytosis.
-
Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved by lysosomal enzymes, releasing the cytotoxic payload.
-
Cell Death: The released payload then exerts its cytotoxic effect, leading to tumor cell death, often through DNA damage or microtubule disruption.
-
Bystander Effect: Some ADCs are designed with membrane-permeable payloads. Once released, these payloads can diffuse out of the target cell and kill neighboring tumor cells that may not express the target antigen, a phenomenon known as the bystander effect.
Comparative Efficacy and Safety Data
The following tables summarize the available clinical trial data for this compound and several prominent ADCs in NSCLC. It is important to note that the data for this compound is from a Phase 1 trial, while the data for the ADCs are from later-stage trials, making a direct head-to-head comparison challenging.
Table 1: Efficacy of this compound vs. Antibody-Drug Conjugates in NSCLC
| Drug | Target | Trial (Phase) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | EGFR (T790M) | First-in-human (Phase 1)[1] | NSCLC with EGFR T790M mutation | 46.2% | Not Reported | Not Reported |
| Trastuzumab deruxtecan (B607063) (T-DXd) | HER2 | DESTINY-Lung02 (Phase 2)[3] | Previously treated HER2-mutant advanced/metastatic NSCLC | 49.0% | Not Reported in abstract | Not Reported in abstract |
| Datopotamab deruxtecan (Dato-DXd) | TROP2 | TROPION-Lung01 (Phase 3)[4][7] | Previously treated locally advanced or metastatic NSCLC | 26.4% (overall) | 4.4 months (overall) | 12.9 months (overall, not statistically significant) |
| (Non-squamous subgroup) | 31.2% | 5.6 months | 14.6 months | |||
| Patritumab deruxtecan (HER3-DXd) | HER3 | HERTHENA-Lung01 (Phase 2)[5][8] | Previously treated EGFR-mutated locally advanced or metastatic NSCLC | 29.8% | 5.5 months | 11.9 months |
| Telisotuzumab vedotin (Teliso-V) | c-Met | LUMINOSITY (Phase 2)[6][9] | Previously treated c-Met overexpressing, EGFR wild-type, advanced/metastatic non-squamous NSCLC | 35% (c-Met High) | 5.5 months (c-Met High) | 14.6 months (c-Met High) |
| 23% (c-Met Intermediate) | 14.2 months (c-Met Intermediate) |
Table 2: Safety Profile of this compound vs. Antibody-Drug Conjugates in NSCLC
| Drug | Trial | Common Adverse Events (any grade) | Common Grade ≥3 Adverse Events |
| This compound | First-in-human (Phase 1)[1] | QT interval prolongation (57.9%), anemia (26.3%), mouth ulceration (21.1%), keratosis (21.1%), cough (21.1%) | Not specified in detail |
| Trastuzumab deruxtecan (T-DXd) | DESTINY-Lung02[3] | Nausea, neutropenia, fatigue, decreased appetite | Neutropenia, anemia |
| Datopotamab deruxtecan (Dato-DXd) | TROPION-Lung01[4][8] | Stomatitis, nausea, alopecia | Stomatitis, neutropenia, anemia, asthenia, nausea, fatigue |
| Patritumab deruxtecan (HER3-DXd) | HERTHENA-Lung01[8] | Nausea, thrombocytopenia, decreased appetite, neutropenia, fatigue | Thrombocytopenia, neutropenia |
| Telisotuzumab vedotin (Teliso-V) | LUMINOSITY[6] | Peripheral neuropathy, fatigue, decreased appetite, peripheral edema | Peripheral neuropathy |
Experimental Protocols
This section outlines representative experimental protocols for the preclinical and clinical evaluation of EGFR TKIs like this compound and ADCs.
Preclinical Evaluation
a) In Vitro Cytotoxicity Assay (for ADCs)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cancer cell lines.
-
Method:
-
Seed target-expressing (e.g., HER2-positive) and non-expressing cancer cells in 96-well plates.
-
Treat cells with serial dilutions of the ADC for a specified period (e.g., 72-120 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Calculate the IC50 values from the dose-response curves.
-
b) In Vivo Xenograft Model (for EGFR TKIs and ADCs)
-
Objective: To evaluate the anti-tumor efficacy of the therapeutic agent in a living organism.
-
Method:
-
Implant human NSCLC cells (either cell lines or patient-derived tissue) subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment and control groups.
-
Administer this compound (orally) or the ADC (intravenously) at predetermined doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors may be excised for pharmacodynamic and biomarker analysis.
-
Clinical Trial Design
a) Phase 1 Clinical Trial (e.g., for this compound)
-
Objective: To determine the recommended Phase 2 dose (RP2D), safety, tolerability, and pharmacokinetics of a new drug.
-
Design: Dose-escalation study.
-
Methodology:
-
Enroll a small number of patients with advanced, treatment-refractory NSCLC with the relevant biomarker (e.g., EGFR T790M for this compound).
-
Administer the drug at escalating doses to cohorts of patients.
-
Monitor for dose-limiting toxicities (DLTs).
-
Collect pharmacokinetic data to assess drug absorption, distribution, metabolism, and excretion.
-
Preliminary anti-tumor activity is assessed using criteria like RECIST 1.1.[10]
-
b) Phase 2/3 Clinical Trial (e.g., for ADCs)
-
Objective: To evaluate the efficacy and further assess the safety of the drug in a larger patient population, often compared to the standard of care.
-
Design: Randomized, controlled, multicenter study.
-
Methodology:
-
Enroll a larger number of patients with specific disease characteristics and biomarker status.
-
Randomly assign patients to receive either the investigational drug or the standard of care (e.g., docetaxel).
-
Primary endpoints typically include progression-free survival (PFS) and/or overall survival (OS).
-
Secondary endpoints may include objective response rate (ORR), duration of response (DOR), and safety.
-
Tumor assessments are performed at regular intervals.
-
Summary and Future Directions
This compound and ADCs represent two innovative and distinct approaches to treating NSCLC. This compound, with its dual mechanism of targeting a key driver mutation and potentially reversing immune evasion, holds promise for patients with EGFR-mutant NSCLC. However, as it is in the early stages of clinical development, more mature data from larger trials are needed to fully understand its efficacy and safety profile.
ADCs, on the other hand, are a more established class of targeted therapies with several agents having demonstrated significant clinical benefit in various NSCLC subtypes, leading to regulatory approvals. The success of ADCs is dependent on the identification of suitable tumor-associated antigens and the optimization of their antibody, linker, and payload components.
Future research will likely focus on:
-
The progression of this compound into later-phase clinical trials to confirm its initial promising results.
-
The identification of novel targets for ADC development in NSCLC.
-
The evaluation of combination therapies, potentially including EGFR TKIs with ADCs or other immunotherapies, to overcome resistance and improve patient outcomes.
-
The development of robust biomarkers to better select patients who are most likely to benefit from these targeted therapies.
This comparative guide provides a snapshot of the current understanding of this compound and ADCs in NSCLC. As more data becomes available, the optimal positioning of these agents in the treatment paradigm for NSCLC will become clearer, offering new hope for patients with this challenging disease.
References
- 1. A Phase 2, Multicenter, Randomized Study of Trastuzumab Deruxtecan in Subjects With HER2-Mutated Metastatic Non-Small Cell Lung Cancer (NSCLC) [Destiny-Lung02] | Dana-Farber Cancer Institute [dana-farber.org]
- 2. ascopubs.org [ascopubs.org]
- 3. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Datopotamab deruxtecan improved progression-free survival vs. chemotherapy in patients with previously treated non-small cell lung cancer in TROPION-Lung01 Phase III trial [astrazeneca.com]
- 9. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 10. First-in-Human Phase 1 Study of this compound, an Oral Mutant-Selective EGFR T790M Inhibitor, in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Performance of ES-072: A Comparative Analysis Against Other Third-Generation EGFR Inhibitors
For Immediate Release
[City, State] – December 10, 2025 – Researchers and drug development professionals now have access to a comprehensive comparative guide on the in-vivo efficacy of ES-072, a novel third-generation epidermal growth factor receptor (EGFR) inhibitor. This guide provides a detailed analysis of this compound's performance against other EGFR inhibitors, supported by experimental data, with a focus on its dual mechanism of action involving both EGFR inhibition and programmed death-ligand 1 (PD-L1) degradation.
This compound has demonstrated a unique ability to not only inhibit the kinase activity of mutant EGFR but also to induce the proteasomal degradation of PD-L1, a key protein involved in tumor immune evasion.[1] This dual functionality presents a promising therapeutic strategy for non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations.
Comparative In-Vivo Efficacy
In preclinical studies involving BALB/c mouse models, this compound has shown marked inhibition of tumor growth and an enhancement of the anti-tumor immune response, characterized by increased infiltration of CD8+ cytotoxic T-cells.[1] A key finding is the synergistic effect observed when this compound is combined with anti-CTLA4 antibodies, leading to further tumor regression.[1]
To provide a clear comparison, the following tables summarize the in-vivo performance of this compound alongside other third-generation EGFR inhibitors, Osimertinib and Rociletinib (B611991).
| Compound | Mouse Model | Cell Line | Dosage | Tumor Growth Inhibition | Key Findings | Reference |
| This compound | BALB/c | Not Specified in Abstract | Not Specified in Abstract | Markedly inhibited tumor growth | Enhanced CD8+ T-cell infiltration; Synergistic with anti-CTLA4 antibodies | [1] |
| Osimertinib | Xenograft | PC9 (EGFRm) | Clinically relevant doses | Sustained tumor regression | Greater penetration of the blood-brain barrier compared to Rociletinib | [2] |
| Rociletinib | Xenograft | PC9 (EGFRm) | Not Specified | Did not achieve tumor regression in brain metastases model | Less effective in a brain metastases model compared to Osimertinib | [2][3] |
Mechanism of Action: A Dual Approach
This compound distinguishes itself from other EGFR inhibitors through its secondary mechanism of promoting PD-L1 degradation. Mechanistically, this compound suppresses AKT signaling, which leads to the activation of GSK3α. Activated GSK3α then phosphorylates PD-L1, tagging it for ubiquitination by the E3 ubiquitin ligase ARIH1 and subsequent proteasomal degradation.[1][4][5] This reduction in PD-L1 on the tumor cell surface is believed to restore T-cell-mediated anti-tumor immunity.[1]
In comparison, while other EGFR inhibitors can also modulate PD-L1 expression, the direct and potent induction of proteasomal degradation via the GSK3α-ARIH1 pathway appears to be a more pronounced feature of this compound.[1][4]
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols are essential.
In-Vivo Tumor Xenograft Model (General Protocol)
A standard protocol for establishing xenograft models in BALB/c mice for anti-tumor drug evaluation is as follows:
-
Animal Model: Female BALB/c mice, typically 4-6 weeks old, are used.[6]
-
Cell Culture: Human cancer cell lines (e.g., NSCLC cell lines with relevant EGFR mutations) are cultured under standard conditions.
-
Cell Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a suitable medium) is injected subcutaneously into the flank of each mouse.[7]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational drug (e.g., this compound) is administered according to the specified dosage and schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, body weight changes, and analysis of the tumor microenvironment (e.g., immune cell infiltration) via immunohistochemistry or flow cytometry.
Combination Therapy with Anti-CTLA4 Antibody
For studies evaluating combination therapies, the protocol is similar to the monotherapy xenograft model, with the addition of the second therapeutic agent. Anti-CTLA4 antibodies are typically administered via intraperitoneal injection at a specified dose and schedule.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and processes described, the following diagrams have been generated.
This guide provides an objective comparison based on publicly available data. Researchers are encouraged to consult the primary literature for more in-depth information.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARIH1 signaling promotes anti-tumor immunity by targeting PD-L1 for proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tumour induction in BALB/c mice for imaging studies: An improved protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Testing Cancer Immunotherapeutics in a Humanized Mouse Model Bearing Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of ES-072's Dual Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ES-072, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), with other alternatives for the treatment of non-small cell lung cancer (NSCLC) harboring EGFR T790M mutations. A key focus of this guide is the independent validation of this compound's unique dual mechanism of action: targeting the EGFR pathway and inducing the degradation of Programmed Death-Ligand 1 (PD-L1).
Executive Summary
This compound is an oral, mutant-selective EGFR TKI that has demonstrated promising anti-tumor activity in preclinical and early clinical studies.[1] What sets this compound apart from other third-generation EGFR TKIs, such as the current standard of care, Osimertinib, is its reported ability to also induce the proteasomal degradation of PD-L1, a key immune checkpoint protein. This dual action suggests that this compound may not only directly inhibit tumor cell growth but also enhance the body's anti-tumor immune response. This guide will delve into the available data to support these claims and provide a comparative analysis with other relevant EGFR inhibitors.
Mechanism of Action: A Dual Approach
This compound is designed to selectively target the T790M resistance mutation in the EGFR gene, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. Like other third-generation inhibitors, it shows a high potency against sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M mutation, while sparing wild-type EGFR, thus potentially reducing toxicity.[2][3][4]
The novel aspect of this compound's mechanism of action is its ability to promote the degradation of PD-L1. This is significant because increased PD-L1 expression on tumor cells allows them to evade the immune system by inhibiting the activity of cytotoxic T-cells. By reducing PD-L1 levels, this compound may restore the immune system's ability to recognize and attack cancer cells.
dot
References
- 1. First-in-Human Phase 1 Study of this compound, an Oral Mutant-Selective EGFR T790M Inhibitor, in Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Possibility 1: ES-072 as a Hydrogen Peroxide-Based Cleaner
It is imperative to correctly identify the nature of "ES-072" before proceeding with any disposal protocol. The designation "this compound" can refer to at least two distinct substances with vastly different handling and disposal requirements: a hydrogen peroxide-based cleaner and a potent pharmaceutical compound (a third-generation EGFR inhibitor). This guide provides disposal procedures for both possibilities. Please verify the identity of your substance with the manufacturer's Safety Data Sheet (SDS) before following any of these procedures.
This section outlines the disposal procedures for "ES72 - HYDROGEN PEROXIDE G/P CLEANER," a substance classified as a Category 2 eye irritant.[1] The primary active ingredient is hydrogen peroxide, which must be handled according to its concentration.
Data on Hydrogen Peroxide Disposal
The appropriate disposal method for hydrogen peroxide solutions is contingent upon their concentration.
| Concentration Range | Disposal Method | Regulatory Considerations |
| Low Concentration (≤3%) | May often be poured down the drain with copious amounts of cold water. | Verify with local wastewater treatment regulations before drain disposal.[1] |
| High Concentration (>8%) | Must be treated as hazardous waste. This involves neutralization or collection for professional disposal. | Governed by federal, state, and local hazardous waste regulations.[1] Never dispose of high concentrations down the drain without treatment. |
Experimental Protocol: Neutralization of Hydrogen Peroxide Solution
For laboratory quantities of hydrogen peroxide solutions that cannot be disposed of directly, chemical neutralization is a common and effective treatment method. This protocol describes the use of sodium metabisulfite (B1197395), a common reducing agent.
Materials:
-
Hydrogen peroxide solution for disposal
-
Sodium metabisulfite (Na₂S₂O₅)
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., beaker of sufficient size)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves
-
Hydrogen peroxide test strips
-
pH paper or pH meter
Procedure:
-
Preparation: Don appropriate PPE. Conduct the procedure in a well-ventilated area or a chemical fume hood. Place the hydrogen peroxide solution in the reaction vessel on a stir plate and begin gentle stirring.
-
Neutralization: Slowly and incrementally add a neutralizing agent such as sodium metabisulfite to the hydrogen peroxide solution. Avoid rapid addition, which can cause excessive heat generation and gas evolution.
-
Monitoring: Observe the reaction. The release of oxygen gas (bubbling) is an indicator that the neutralization is in progress.
-
Verification: Use hydrogen peroxide test strips to monitor the concentration. Continue to add the neutralizing agent until the test strips indicate that the hydrogen peroxide has been fully neutralized.
-
pH Adjustment: Check the pH of the resulting solution. If necessary, adjust the pH to a neutral range (typically between 6 and 8) as required by your local wastewater authority.
-
Final Disposal: Once neutralization is confirmed and the pH is within the acceptable range, the solution can typically be disposed of down the drain with plenty of water, subject to local regulations.
Disposal Workflow for Hydrogen Peroxide-Based this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
